Product packaging for celaphanol A(Cat. No.:CAS No. 244204-40-8)

celaphanol A

Cat. No.: B026724
CAS No.: 244204-40-8
M. Wt: 288.34 g/mol
InChI Key: MLGLJFWISHCOAE-QGZVFWFLSA-N
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Description

Celaphanol A is a biologically significant styrylpyrone derivative isolated from the genus Celastrus, demonstrating potent and selective inhibitory activity. Its primary research value lies in its function as a modulator of the NF-κB signaling pathway, a central regulator of inflammation, immune responses, and cell survival. By inhibiting the nuclear translocation of NF-κB, this compound effectively suppresses the expression of downstream pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-apoptotic genes. This mechanism underpins its extensive application in preclinical research focused on oncology, particularly in studying proliferation and apoptosis in various cancer cell lines, and in immunology for investigating chronic inflammatory diseases. Researchers utilize this high-purity compound as a critical pharmacological tool to dissect NF-κB-mediated processes and to explore novel therapeutic strategies. This product is provided as a stable, lyophilized solid and is strictly for research purposes in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20O4 B026724 celaphanol A CAS No. 244204-40-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aR)-6,7,10-trihydroxy-1,1,4a-trimethyl-3,4-dihydro-2H-phenanthren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-16(2)5-4-6-17(3)10-8-12(19)11(18)7-9(10)13(20)14(21)15(16)17/h7-8,18-19,21H,4-6H2,1-3H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGLJFWISHCOAE-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1=C(C(=O)C3=CC(=C(C=C32)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC(C1=C(C(=O)C3=CC(=C(C=C23)O)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Natural Origins of Celastrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Natural Sources, Extraction Protocols, and Associated Biological Pathways of a Prominent Triterpenoid from the Celastraceae Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents from natural sources has led to the investigation of a vast array of plant-derived compounds. Within the Celastraceae family, a group of potent bioactive molecules has garnered significant scientific attention. While the compound "Celaphanol A" remains undocumented in current scientific literature, it is highly probable that this refers to Celastrol , a structurally related and extensively studied pentacyclic triterpenoid. This guide provides a comprehensive overview of the natural sources, extraction methodologies, and a key signaling pathway associated with Celastrol, a compound of immense interest for its therapeutic potential.

Celastrol, also known as tripterine, is a quinone methide triterpenoid isolated from the roots of plants in the Celastraceae family.[1][2] It has been a cornerstone of traditional Chinese medicine for centuries and is now widely investigated for its anti-inflammatory, anti-cancer, antioxidant, and neuroprotective properties.[1][3][4] This document serves as a technical resource for professionals engaged in natural product research and drug development, offering detailed information on the procurement and study of this promising molecule.

Natural Sources and Quantitative Data

Celastrol is predominantly isolated from the root bark of species within the Tripterygium genus, commonly known as "Thunder God Vine."[5][6] Other plant species within the Celastraceae family also serve as natural sources.[7][8] The concentration of Celastrol can vary significantly based on the plant species, geographical location, and harvesting time.

Plant SpeciesPart UsedCompoundYield/ConcentrationReference
Tripterygium wilfordiiRootCelastrolNot specified in search results[1][2][5][9]
Tripterygium regeliiRootCelastrolNot specified in search results[5]
Celastrus angulatusNot specifiedCelastrolNot specified in search results[10]
Celastrus hindsiiNot specifiedCelastrolNot specified in search results[10]
Euonymus alatusNot specifiedCelastrolNot specified in search results[5]

Experimental Protocols: Extraction and Isolation of Celastrol

The extraction and purification of Celastrol from its natural sources are critical steps for its subsequent study and development as a therapeutic agent. The following is a generalized workflow based on common laboratory practices for isolating triterpenoids from plant material.

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis and Identification P1 Collection of Root Material (e.g., Tripterygium wilfordii) P2 Air-Drying and Pulverization P1->P2 Drying & Grinding E1 Solvent Extraction (e.g., Methanol, Ethanol, or Acetone) P2->E1 Soaking/Refluxing E2 Filtration and Concentration (Rotary Evaporation) E1->E2 Separation of Solute PU1 Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate) E2->PU1 Crude Extract PU2 Column Chromatography (Silica Gel or Sephadex) PU1->PU2 Fractionation PU3 Recrystallization or Preparative HPLC PU2->PU3 Fine Purification A1 Spectroscopic Analysis (NMR, MS) PU3->A1 Isolated Celastrol A2 Purity Assessment (HPLC) A1->A2 Verification

Figure 1. Generalized workflow for the extraction and isolation of Celastrol.

Key Signaling Pathway: Inhibition of the NF-κB Pathway

Celastrol is known to exert its potent anti-inflammatory effects through the modulation of various signaling pathways. One of the most well-documented mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[3][11] NF-κB is a crucial transcription factor involved in the inflammatory response, and its dysregulation is implicated in numerous diseases. Celastrol has been shown to inhibit the IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). By preventing IκB degradation, Celastrol ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

G TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Initiates Celastrol Celastrol Celastrol->IKK Inhibits

References

Isolating Celaphanol A from Celastrus orbiculatus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide outlines the isolation and purification of celaphanol A from the root bark of Celastrus orbiculatus. This document provides a comprehensive overview of the experimental protocols, quantitative data, and a plausible signaling pathway associated with the neuroprotective effects of this promising trinorditerpene.

Celastrus orbiculatus, commonly known as Oriental bittersweet, is a perennial vine that has been a source of various bioactive compounds. Among these, this compound has garnered interest for its potential therapeutic properties. This guide is based on the methodologies described in the primary scientific literature to ensure accuracy and reproducibility.

Experimental Protocols

The isolation of this compound from the root bark of Celastrus orbiculatus is a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The following protocols are detailed based on established scientific research.[1]

Plant Material and Extraction
  • Plant Material: The root bark of Celastrus orbiculatus is the primary source for the isolation of this compound.[1][2]

  • Extraction:

    • Air-dry the collected root bark of C. orbiculatus.

    • Grind the dried root bark into a coarse powder.

    • Macerate the powdered root bark with 95% ethanol (EtOH) at room temperature. This process should be repeated three times to ensure exhaustive extraction.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Solvent Partitioning

The crude ethanol extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Suspend the crude extract in water.

  • Perform sequential partitioning with petroleum ether (PE), and ethyl acetate (EtOAc).

  • The ethyl acetate fraction, which is enriched with moderately polar compounds including this compound, is collected for further purification.

Chromatographic Purification

A series of chromatographic techniques are employed to isolate this compound from the complex mixture of the ethyl acetate fraction.

  • Silica Gel Column Chromatography:

    • Subject the EtOAc-soluble fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient of petroleum ether and ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions that show similar TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the fractions containing this compound using a Sephadex LH-20 column.

    • Use a mixture of chloroform and methanol as the mobile phase.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • The final purification of this compound is achieved using preparative HPLC.

    • Employ a C18 reversed-phase column.

    • Use a mobile phase consisting of a gradient of methanol and water.

Quantitative Data

The following table summarizes the quantitative data for the isolated this compound, including its physical and spectroscopic properties.

ParameterValue
Physical State Red amorphous powder
Molecular Formula C₁₇H₂₀O₄
Molecular Weight 288.34 g/mol
HRESIMS m/z 287.1305 [M-H]⁻ (calcd for C₁₇H₁₉O₄, 287.1283)
¹³C NMR (100 MHz, CDCl₃) δ 180.1, 160.7, 140.2, 136.1, 122.1, 118.9, 115.8, 40.5, 38.4, 36.1, 33.9, 31.9, 29.7, 21.8, 18.1, 14.1
IR (KBr) νₘₐₓ 3440, 2926, 1651, 1605, 1458, 1384 cm⁻¹

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound.

Isolation_Workflow Plant_Material Root Bark of Celastrus orbiculatus Extraction Extraction with 95% Ethanol Plant_Material->Extraction Solvent_Partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate) Extraction->Solvent_Partitioning Silica_Gel_CC Silica Gel Column Chromatography Solvent_Partitioning->Silica_Gel_CC Sephadex_LH20_CC Sephadex LH-20 Column Chromatography Silica_Gel_CC->Sephadex_LH20_CC Prep_HPLC Preparative HPLC Sephadex_LH20_CC->Prep_HPLC Celaphanol_A Pure this compound Prep_HPLC->Celaphanol_A

Isolation and purification workflow for this compound.
Hypothetical Signaling Pathway for Neuroprotection

This compound has demonstrated neuroprotective effects against hydrogen peroxide-induced cell viability decrease in PC12 cells.[1][2] While the precise signaling pathway for this compound is not fully elucidated, a plausible mechanism can be hypothesized based on the known activities of structurally related compounds, such as celastrol. This hypothetical pathway involves the modulation of cellular stress response and pro-survival pathways.

Signaling_Pathway cluster_stress Cellular Stress cluster_response Cellular Response Celaphanol_A This compound Nrf2_Keap1 Nrf2-Keap1 Complex Celaphanol_A->Nrf2_Keap1 dissociates PI3K_Akt PI3K/Akt Pathway Celaphanol_A->PI3K_Akt activates Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS Increased ROS Oxidative_Stress->ROS Apoptosis Apoptosis ROS->Apoptosis induces Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS neutralizes Cell_Survival Neuronal Cell Survival Antioxidant_Enzymes->Cell_Survival Bcl2 Increased Bcl-2 PI3K_Akt->Bcl2 Bcl2->Apoptosis inhibits Bcl2->Cell_Survival Apoptosis->Cell_Survival

Hypothetical neuroprotective signaling pathway of this compound.

This technical guide provides a foundational understanding for the isolation and preliminary investigation of this compound. Further research is warranted to fully elucidate its pharmacological mechanisms and therapeutic potential.

References

Celaphanol A (CAS Number: 244204-40-8): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celaphanol A is a naturally occurring diterpenoid that has garnered interest within the scientific community for its potential therapeutic properties. Isolated from plants of the Celastrus genus, notably the root bark of Celastrus orbiculatus and the stems of Celastrus stephanotifolius, this compound has demonstrated noteworthy biological activities, including neuroprotective and anti-inflammatory effects.[1][2] This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, biological activities with available quantitative data, detailed experimental protocols for its study, and visualizations of its mechanistic pathways and experimental workflows.

Chemical and Physical Properties

This compound is classified as a diterpenoid, a class of organic chemicals composed of four isoprene units. Its chemical structure and properties are summarized in the table below.

PropertyValueReference
CAS Number 244204-40-8[3][4]
Molecular Formula C₁₇H₂₀O₄[2][3]
Molecular Weight 288.3 g/mol [2]
Appearance Yellow powder[4]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Storage 2-8°C Refrigerator[4]

Biological Activity

This compound has been reported to exhibit both neuroprotective and anti-inflammatory activities.

Neuroprotective Activity

This compound has shown a protective effect against hydrogen peroxide-induced cytotoxicity in PC12 cells, a cell line commonly used in neurological research. This suggests its potential as a therapeutic agent for neurodegenerative diseases.[1]

AssayCell LineConditionEffective ConcentrationReference
NeuroprotectionPC12Hydrogen peroxide-induced cytotoxicity10 μM[5]
Anti-inflammatory Activity

Note: The following data pertains to Celastrol, a related compound from the same plant, as specific IC₅₀ values for this compound's anti-inflammatory activity were not found in the surveyed literature.

AssayCell LineConditionIC₅₀ Value (Celastrol)Reference
NF-κB InhibitionHT-1080TNF-α induced~2.5 µM[6]
Nitric Oxide ProductionRAW 264.7LPS-stimulated~0.2 µM[6]

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound, based on established protocols for similar compounds and assays.

Isolation and Purification of this compound from Celastrus orbiculatus

This protocol describes a plausible method for the isolation and purification of this compound from the root bark of Celastrus orbiculatus based on general procedures for diterpenoids from this plant.

1. Extraction:

  • Air-dry the root bark of Celastrus orbiculatus and grind it into a fine powder.

  • Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours, with occasional shaking.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

2. Fractionation:

  • Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify the fraction containing this compound.

3. Chromatographic Purification:

  • Subject the this compound-rich fraction to column chromatography on a silica gel column.

  • Elute the column with a gradient of n-hexane and ethyl acetate.

  • Collect the fractions and analyze them by TLC.

  • Pool the fractions containing this compound and concentrate them.

  • For further purification, employ preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of methanol and water.

4. Structure Elucidation:

  • Confirm the structure of the purified this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Neuroprotective Activity Assay in PC12 Cells

This protocol outlines a method to assess the neuroprotective effect of this compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in PC12 cells.

1. Cell Culture:

  • Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

2. Cell Treatment:

  • Seed the PC12 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 μM) for 2 hours.

  • Induce oxidative stress by adding H₂O₂ to a final concentration of 200 μM and incubate for another 24 hours.

3. Cell Viability Assessment (MTT Assay):

  • After the treatment period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control group (untreated cells).

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol describes a method to evaluate the inhibitory effect of this compound on the NF-κB signaling pathway using a luciferase reporter assay.

1. Cell Culture and Transfection:

  • Culture HEK293T cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Co-transfect the cells with a pNF-κB-Luc reporter plasmid (containing NF-κB binding sites upstream of the luciferase gene) and a Renilla luciferase control plasmid using a suitable transfection reagent.

2. Cell Treatment:

  • After 24 hours of transfection, pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (20 ng/mL), for 6 hours.

3. Luciferase Activity Measurement:

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly luciferase activity (representing NF-κB activation) and Renilla luciferase activity (for normalization of transfection efficiency) using a dual-luciferase reporter assay system and a luminometer.

  • Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.

Visualizations

Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway, a key pathway in inflammation that is potentially inhibited by this compound.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB->IkB IkB_NFkB->NFkB Releases Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (Active) DNA DNA NFkB_nuc->DNA Binds to Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Induces Celaphanol_A This compound Celaphanol_A->IKK_complex Inhibits

Caption: Canonical NF-κB signaling pathway and the potential inhibitory action of this compound.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the isolation, purification, and biological characterization of this compound.

Experimental_Workflow start Start plant_material Celastrus orbiculatus (Root Bark) start->plant_material extraction Solvent Extraction (Ethanol) plant_material->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation column_chrom Silica Gel Column Chromatography fractionation->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation biological_assays Biological Activity Assays pure_compound->biological_assays data_analysis Data Analysis structure_elucidation->data_analysis neuro_assay Neuroprotection Assay (PC12 cells) biological_assays->neuro_assay inflam_assay Anti-inflammatory Assay (NF-κB, NO) biological_assays->inflam_assay neuro_assay->data_analysis inflam_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for the study of this compound.

References

A Comprehensive Technical Overview of Celaphanol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed chemical profile of Celaphanol A, a naturally occurring trinorditerpene. The information is curated for professionals in the fields of chemical research and drug development, presenting key data in a structured and accessible format.

Chemical Identity and Nomenclature

This compound is a bioactive compound isolated from the root bark of Celastrus orbiculatus and the stems of Celastrus stephanotifolius[1]. Its chemical identity is defined by several key identifiers, the most formal of which is its IUPAC name.

The systematic IUPAC name for this compound is (4aR)-6,7,10-trihydroxy-1,1,4a-trimethyl-3,4-dihydro-2H-phenanthren-9-one [2].

A comprehensive list of its chemical identifiers and properties is provided in the table below for ease of reference and comparison.

Identifier Type Value
IUPAC Name (4aR)-6,7,10-trihydroxy-1,1,4a-trimethyl-3,4-dihydro-2H-phenanthren-9-one[2]
CAS Number 244204-40-8[1][2]
Molecular Formula C₁₇H₂₀O₄[1][2]
Molecular Weight 288.34 g/mol [1][2]
PubChem CID 10016968[2]
InChI Key MLGLJFWISHCOAE-QGZVFWFLSA-N[2]
Synonyms Celaphal A, (+)-Celaphanol A, CHEMBL512226, HY-N3563[2]

Physicochemical Properties

The following table summarizes key computed physicochemical properties of this compound, which are critical for research in areas such as pharmacology and toxicology.

Property Value
Topological Polar Surface Area 77.8 Ų[2]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 4[2]
XLogP3 3.8[2]
Rotatable Bond Count 0[2]
Exact Mass 288.136 u[2]
Molecular Complexity 507[2]

Relationships and Classification

The logical relationship between this compound, its formal name, and its natural source can be visualized as a straightforward hierarchical structure. This diagram illustrates the connection from the general classification to the specific compound and its primary identifier.

CelaphanolA_Classification cluster_classification Chemical Classification cluster_compound Compound Identity cluster_source Natural Source Natural_Product Natural Product Trinorditerpene Trinorditerpene Natural_Product->Trinorditerpene Celaphanol_A This compound Trinorditerpene->Celaphanol_A IUPAC_Name (4aR)-6,7,10-trihydroxy-1,1,4a-trimethyl- 3,4-dihydro-2H-phenanthren-9-one Celaphanol_A->IUPAC_Name  IUPAC Name Plant_Source Celastrus orbiculatus Plant_Source->Celaphanol_A  Source of Isolation

References

Celaphanol A: A Technical Overview of its Molecular Characteristics and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celaphanol A is a naturally occurring diterpenoid that has garnered scientific interest for its potential therapeutic properties. Isolated from the root bark of Celastrus orbiculatus, this compound has demonstrated significant neuroprotective and anti-inflammatory activities. This technical guide provides a comprehensive overview of the molecular and physicochemical properties of this compound, its known biological mechanisms, and relevant experimental data.

Molecular and Physicochemical Properties

This compound's fundamental molecular characteristics are summarized in the table below. This data is crucial for its application in experimental settings and for understanding its pharmacokinetic and pharmacodynamic profiles.

PropertyValueReference
Molecular Formula C₁₇H₂₀O₄[1][2][3][4][5]
Molecular Weight 288.34 g/mol [1][2][5]
CAS Number 244204-40-8[1][4]
Appearance Red amorphous powder
Purity ≥98%[3][4]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Biological Activity and Mechanism of Action

This compound is primarily recognized for its neuroprotective and anti-inflammatory effects. These activities are largely attributed to its ability to modulate key signaling pathways involved in cellular stress and inflammation.

Neuroprotective Effects

Experimental studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. A key study demonstrated its efficacy in an in vitro model using PC12 cells, a cell line commonly used in neuroscience research. In this model, this compound exhibited a protective effect against cytotoxicity induced by hydrogen peroxide (H₂O₂). Notably, a significant neuroprotective effect was observed at a concentration of 10 μM.[6][7]

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

A major mechanism underlying the biological effects of this compound is its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammatory responses, cell survival, and proliferation. Dysregulation of the NF-κB pathway is implicated in a variety of inflammatory diseases and cancers.

While the precise mechanism for this compound is still under investigation, studies on the structurally related compound celastrol, also isolated from Celastrus orbiculatus, provide significant insights. Celastrol has been shown to inhibit the activity of IκB kinase (IKK), a key enzyme responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[8] By preventing IκBα degradation, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate pro-inflammatory gene expression. It is hypothesized that this compound may share a similar mechanism of action.

NF_kB_Inhibition_by_Celaphanol_A cluster_stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibitor Stimulus TNF-α / LPS IKK IKK Complex Stimulus->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα (Phosphorylated) p65_p50 p65-p50 (Active NF-κB) IkBa_p65_p50->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocates to Degradation Proteasomal Degradation p_IkBa->Degradation Ubiquitination Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Activates CelaphanolA This compound CelaphanolA->IKK Inhibits (Hypothesized) Isolation_Workflow Start Dried Root Bark of Celastrus orbiculatus Extraction Solvent Extraction (e.g., CHCl₃/MeOH) Start->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning ColumnChrom Column Chromatography (Silica Gel, Sephadex) Partitioning->ColumnChrom HPLC HPLC Purification ColumnChrom->HPLC End Pure this compound HPLC->End Analysis Structural Elucidation (NMR, MS) End->Analysis

References

An In-depth Technical Guide to Celaphanol A: Discovery, History, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celaphanol A, a naturally occurring diterpene, has emerged as a compound of interest within the scientific community due to its notable anti-inflammatory and neuroprotective properties. First identified from the root bark of Celastrus orbiculatus, this molecule has been the subject of research aimed at elucidating its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, including detailed experimental protocols and a summary of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Discovery and History

This compound was first reported in the scientific literature in 2002 as a constituent of the roots of Celastrus orbiculatus, a plant species used in traditional medicine.[1] The initial study focused on identifying anti-inflammatory compounds from this natural source, leading to the isolation and characterization of this compound among other bioactive molecules.[1] Subsequent research in 2013 further detailed the isolation of this compound, alongside its dimeric atropisomers, (M)-Bithis compound and (P)-Bithis compound, from the same plant source.[2] This later study also highlighted the neuroprotective potential of this compound.[2]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from these studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₂₀O₄ChemFaces
Molecular Weight 288.34 g/mol MedchemExpress
CAS Number 244204-40-8ChemFaces
Source Root bark of Celastrus orbiculatus[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound (in acetone-d₆, 100 MHz)

PositionChemical Shift (δ) ppm
Data unavailable in search resultsData unavailable in search results

Table 3: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
Data unavailable in search resultsData unavailable in search results

Table 4: Mass Spectrometry Data for this compound

Ionization Modem/z
Data unavailable in search resultsData unavailable in search results

Biological Activity

This compound has demonstrated promising bioactivities, particularly in the areas of anti-inflammatory and neuroprotective effects.

Anti-inflammatory Activity

Initial studies revealed that this compound exhibits moderate inhibitory effects on key inflammatory pathways.[1]

Table 5: Anti-inflammatory Activity of this compound

AssayActivityIC₅₀ Value
NF-κB Activation Inhibition Moderate InhibitionNot explicitly stated in search results
Nitric Oxide (NO) Production Inhibition Moderate InhibitionNot explicitly stated in search results
Neuroprotective Activity

More recent research has uncovered the neuroprotective potential of this compound.

Table 6: Neuroprotective Activity of this compound

AssayActivityEC₅₀ Value
Neuroprotection in PC12 cells (against H₂O₂-induced cytotoxicity) Active at 10 µMNot explicitly stated in search results

Experimental Protocols

The following sections provide detailed methodologies for the key experiments related to the isolation and biological evaluation of this compound, based on the available literature.

Isolation of this compound from Celastrus orbiculatus

The isolation of this compound from the root bark of Celastrus orbiculatus typically involves the following workflow:

G plant_material Dried root bark of Celastrus orbiculatus extraction Extraction with organic solvents (e.g., Methanol) plant_material->extraction partitioning Solvent-solvent partitioning (e.g., n-hexane, ethyl acetate, n-butanol) extraction->partitioning chromatography Column Chromatography (Silica gel, Sephadex LH-20) partitioning->chromatography hplc Preparative High-Performance Liquid Chromatography (HPLC) chromatography->hplc celaphanol_a Pure this compound hplc->celaphanol_a

Caption: General workflow for the isolation of this compound.

A detailed protocol would involve:

  • Plant Material and Extraction: Air-dried and powdered root bark of Celastrus orbiculatus is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Column Chromatography: The ethyl acetate fraction, typically containing this compound, is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography and/or preparative HPLC to yield the pure compound.

NF-κB Activation Inhibition Assay

The inhibitory effect of this compound on NF-κB activation can be assessed using a reporter gene assay in a suitable cell line (e.g., HEK293 cells).

G cells Seed cells (e.g., HEK293) in 96-well plates treatment Treat cells with this compound at various concentrations cells->treatment stimulation Stimulate with an NF-κB activator (e.g., TNF-α) treatment->stimulation incubation Incubate for a defined period stimulation->incubation lysis Lyse cells and measure reporter gene activity (e.g., Luciferase) incubation->lysis analysis Calculate percentage inhibition and IC₅₀ value lysis->analysis

Caption: Workflow for NF-κB activation inhibition assay.

A detailed protocol would involve:

  • Cell Culture: Maintain a cell line stably transfected with an NF-κB-dependent reporter construct (e.g., luciferase) in appropriate culture conditions.

  • Assay Procedure: Seed the cells in 96-well plates. After cell attachment, treat the cells with various concentrations of this compound for a specified pre-incubation time. Subsequently, stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).

  • Reporter Gene Measurement: After incubation, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.

  • Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control. Determine the IC₅₀ value by non-linear regression analysis.

Nitric Oxide (NO) Production Assay

The inhibitory effect of this compound on nitric oxide production is typically measured in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

G cells Seed RAW 264.7 macrophages in 96-well plates treatment Treat cells with this compound at various concentrations cells->treatment stimulation Stimulate with Lipopolysaccharide (LPS) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation griess_reagent Add Griess reagent to cell supernatant incubation->griess_reagent measurement Measure absorbance at 540 nm griess_reagent->measurement analysis Calculate percentage inhibition and IC₅₀ value measurement->analysis

Caption: Workflow for nitric oxide production assay.

A detailed protocol would involve:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Assay Procedure: Seed the cells in 96-well plates. Treat the cells with various concentrations of this compound, followed by stimulation with LPS to induce NO production.

  • Nitrite Measurement: After a 24-hour incubation period, collect the cell culture supernatant. Determine the concentration of nitrite, a stable product of NO, using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.

  • Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO production inhibition for each concentration of this compound and determine the IC₅₀ value.

Neuroprotective Activity Assay

The neuroprotective effect of this compound can be evaluated using a cell viability assay in a neuronal cell line, such as PC12 cells, subjected to oxidative stress.

G cells Seed PC12 cells in 96-well plates treatment Pre-treat cells with this compound at various concentrations cells->treatment stress Induce oxidative stress (e.g., with H₂O₂) treatment->stress incubation Incubate for a defined period stress->incubation viability_assay Assess cell viability (e.g., MTT assay) incubation->viability_assay analysis Calculate percentage of neuroprotection and EC₅₀ value viability_assay->analysis

Caption: Workflow for neuroprotective activity assay.

A detailed protocol would involve:

  • Cell Culture: Culture PC12 cells in an appropriate medium.

  • Assay Procedure: Seed the cells in 96-well plates. Pre-treat the cells with different concentrations of this compound for a specific duration. Subsequently, expose the cells to an oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂).

  • Cell Viability Assessment: After the incubation period, assess cell viability using a method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding MTT solution to the cells, followed by a solubilizing agent, and then measuring the absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group. Determine the EC₅₀ value, which is the concentration of this compound that provides 50% of the maximum neuroprotective effect.

Signaling Pathways

The biological activities of this compound are attributed to its modulation of specific signaling pathways.

NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects, at least in part, by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation.

G stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor Activation stimuli->receptor ikk IKK Complex receptor->ikk celaphanol_a This compound celaphanol_a->ikk Inhibition ikb IκBα Phosphorylation & Degradation ikk->ikb nfkb NF-κB (p50/p65) ikb->nfkb translocation Nuclear Translocation nfkb->translocation gene_expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, cytokines) translocation->gene_expression

Caption: Inhibition of the NF-κB signaling pathway by this compound.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound is suggested to inhibit this pathway, likely at the level of the IKK complex, thereby preventing the downstream inflammatory cascade.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and neuroprotective activities. Its mechanism of action appears to involve the modulation of key signaling pathways such as the NF-κB pathway. This technical guide has summarized the discovery, history, and key experimental data for this compound, providing a foundation for further research and development. Future studies should focus on elucidating the precise molecular targets of this compound, establishing a more detailed structure-activity relationship, and evaluating its efficacy and safety in preclinical and clinical settings. The detailed protocols and compiled data presented here aim to facilitate these future research endeavors.

References

Celaphanol A: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celaphanol A, a naturally occurring trinorditerpene, has garnered interest within the scientific community for its potential therapeutic applications. Isolated from the root bark of Celastrus orbiculatus and the stems of Celastrus stephanotifolius, this compound has demonstrated notable biological activities, including neuroprotective effects and the inhibition of key inflammatory mediators. This technical guide provides a comprehensive review of the current literature on this compound, detailing its chemical properties, biological functions, and the experimental methodologies used to elucidate these characteristics. The information is presented to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C17H20O4 and a molecular weight of 288.3 g/mol .[1] Its chemical structure and properties are summarized in the table below.

PropertyValueReference
Molecular Formula C17H20O4[1]
Molecular Weight 288.3 g/mol [1]
CAS Number 244204-40-8[1]

Natural Sources and Isolation

This compound is a natural product found in plants of the Celastrus genus. It has been successfully isolated from the root bark of Celastrus orbiculatus and the stems of Celastrus stephanotifolius.[1]

Experimental Protocol: Isolation from Celastrus orbiculatus

While a specific detailed protocol for the isolation of this compound is not extensively documented in the reviewed literature, a general approach for isolating terpenoids from Celastrus orbiculatus involves solvent extraction followed by chromatographic separation. A study on the isolation of (M)- and (P)-Bithis compound, dimeric forms of this compound, from the root bark of Celastrus orbiculatus provides a relevant methodology.[1][2]

General Workflow for Isolation:

Caption: General workflow for the isolation of this compound.

Biological Activities

This compound has been reported to exhibit several key biological activities, primarily centered around its neuroprotective and anti-inflammatory properties.

Neuroprotective Effects

This compound has demonstrated a significant in vitro neuroprotective effect. In a key study, it was shown to protect PC12 cells from hydrogen peroxide (H2O2)-induced cell death.

Biological ActivityCell LineMethodResultReference
NeuroprotectionPC12H2O2-induced cytotoxicity assaySignificant protection at 10 µM[1][2]
Anti-inflammatory Effects

This compound has also been identified as an inhibitor of key inflammatory pathways, including NF-κB activation and nitric oxide (NO) production. However, specific quantitative data such as IC50 values for these activities are not yet available in the current body of literature.

Biological ActivityTargetResultReference
Anti-inflammatoryNF-κB ActivationModerate Inhibition
Anti-inflammatoryNitric Oxide ProductionModerate Inhibition

Experimental Protocols for Biological Assays

The following sections detail the general methodologies employed to assess the biological activities of this compound.

Neuroprotective Activity Assay

The neuroprotective effect of this compound is typically evaluated using an in vitro model of oxidative stress in a neuronal cell line, such as PC12 cells.

Experimental Workflow:

Caption: Workflow for assessing neuroprotective activity.

NF-κB Inhibition Assay

The inhibition of NF-κB activation by this compound can be determined using a reporter gene assay in a suitable cell line.

Experimental Workflow:

Caption: Workflow for NF-κB inhibition assay.

Nitric Oxide Production Inhibition Assay

The inhibitory effect of this compound on nitric oxide production is commonly assessed in macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS).

Experimental Workflow:

Caption: Workflow for nitric oxide production inhibition assay.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated in the available scientific literature. While its inhibitory effects on NF-κB and nitric oxide production suggest an interaction with inflammatory signaling cascades, the specific upstream and downstream targets of this compound remain an area for future investigation. Further research is required to delineate the exact signaling pathways modulated by this compound to mediate its neuroprotective and anti-inflammatory activities.

Conclusion and Future Directions

This compound presents as a promising natural compound with demonstrated neuroprotective and potential anti-inflammatory activities. The existing data provides a solid foundation for its further investigation as a therapeutic agent. Future research should focus on several key areas:

  • Elucidation of Mechanism of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound.

  • Quantitative Biological Data: Further quantitative analysis, including the determination of IC50 values for its anti-inflammatory effects, is crucial for a comprehensive understanding of its potency.

  • In Vivo Studies: To translate the promising in vitro findings, in vivo studies in relevant animal models of neurodegenerative and inflammatory diseases are essential.

  • Synthesis and Analogs: The development of a robust synthetic route to this compound would facilitate further research and the generation of analogs with potentially improved therapeutic properties.

This in-depth technical guide serves as a comprehensive resource on the current knowledge of this compound, aiming to catalyze further research and development of this intriguing natural product.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Celaphanol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available information, specific preclinical data on the cytotoxicity of Celaphanol A is not publicly accessible. This guide, therefore, serves as a comprehensive framework for conducting and interpreting a preliminary cytotoxicity screening of a novel compound, using this compound as a representative example. The experimental protocols and data presentation formats are based on established methodologies in the field of cancer research.

Introduction

The discovery and development of novel anticancer agents are of paramount importance in the global effort to combat cancer. Natural products, in particular, have historically been a rich source of therapeutic leads. Compounds derived from the Celastraceae family of plants have demonstrated significant cytotoxic and antitumor properties, with well-known examples including celastrol and pristimerin.[1][2][3][4] this compound, as a constituent of this family, warrants investigation for its potential cytotoxic effects against cancer cells.

This technical guide provides a structured approach to the preliminary in vitro cytotoxicity screening of this compound. It outlines detailed experimental protocols, data presentation standards, and visual representations of experimental workflows and a key signaling pathway often implicated in cancer cell survival.

Data Presentation: A Framework for Quantifying Cytotoxicity

A crucial step in preclinical drug discovery is the quantification of a compound's cytotoxic effect. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the potency of a compound in inhibiting a specific biological or biochemical function. In the context of cytotoxicity, the IC50 value represents the concentration of a compound that is required to reduce the viability of a cell population by 50%.

The following table provides a standardized template for presenting the IC50 values of this compound against a panel of human cancer cell lines. This format allows for a clear and concise comparison of the compound's activity across different cancer types.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines (Template)

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 Breast Adenocarcinoma[Insert Data][Insert Data]
MDA-MB-231 Breast Adenocarcinoma[Insert Data][Insert Data]
A549 Lung Carcinoma[Insert Data][Insert Data]
HeLa Cervical Adenocarcinoma[Insert Data][Insert Data]
HT-29 Colorectal Adenocarcinoma[Insert Data][Insert Data]
PC-3 Prostate Adenocarcinoma[Insert Data][Insert Data]
HepG2 Hepatocellular Carcinoma[Insert Data][Insert Data]
HCT116 Colon Carcinoma[Insert Data][Insert Data]
Normal Fibroblasts Non-cancerous control[Insert Data][Insert Data]

Experimental Protocols

The following are detailed methodologies for two common colorimetric assays used to assess cell viability and cytotoxicity: the MTT assay and the Crystal Violet assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired time points (e.g., 48 and 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • The IC50 value is then determined by plotting the percentage of cell viability against the log of the concentration of this compound and fitting the data to a dose-response curve.

Crystal Violet Assay

The crystal violet assay is a simple and effective method for quantifying the number of adherent cells. The dye stains the DNA of the cells, and the amount of dye retained is proportional to the number of viable, attached cells.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent)

  • Crystal Violet solution (0.5% crystal violet in 20% methanol)

  • Methanol (100%)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Incubation: Incubate the plates for the desired time points (e.g., 48 and 72 hours) at 37°C and 5% CO2.

  • Cell Fixation: After incubation, carefully remove the medium and wash the cells once with PBS. Add 100 µL of 100% methanol to each well and incubate for 15 minutes at room temperature to fix the cells.

  • Staining: Remove the methanol and add 100 µL of Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Gently wash the plate with tap water to remove the excess stain. Repeat the washing step until the water runs clear.

  • Drying: Allow the plate to air dry completely.

  • Dye Solubilization: Add 100 µL of a solubilizing agent (e.g., 10% acetic acid or methanol) to each well to dissolve the retained dye.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a preliminary cytotoxicity screening experiment.

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plates incubation_24h Incubate for 24h (Attachment) cell_seeding->incubation_24h add_compound Add Compound to Cells incubation_24h->add_compound prepare_dilutions Prepare Serial Dilutions of this compound prepare_dilutions->add_compound incubation_48_72h Incubate for 48h and 72h add_compound->incubation_48_72h assay_procedure Perform MTT or Crystal Violet Assay incubation_48_72h->assay_procedure read_plate Measure Absorbance assay_procedure->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Experimental workflow for cytotoxicity screening.

Signaling Pathway: PI3K/Akt Pathway

While the specific molecular targets of this compound are unknown, many cytotoxic compounds derived from natural products exert their effects by modulating key signaling pathways involved in cancer cell proliferation and survival. The PI3K/Akt pathway is one such critical pathway that is frequently dysregulated in various cancers.[5][6][7][8][9] Inhibition of this pathway can lead to cell cycle arrest and apoptosis. The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad (pro-apoptotic) Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Bcl2 Bcl-2 (anti-apoptotic) Bad->Bcl2 Inhibits Bcl2->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds CelaphanolA This compound (Hypothesized Inhibition) CelaphanolA->PI3K CelaphanolA->Akt

References

An In-depth Technical Guide to Celaphanol A and its Natural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celaphanol A is a naturally occurring triterpenoid that has garnered significant interest within the scientific community due to its potential therapeutic properties. Isolated from plants of the Celastraceae family, this compound and its structural analogs represent a promising area of research for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of this compound, its known natural analogs, their biological activities, and detailed experimental methodologies for their evaluation.

Core Compound Profile: this compound

This compound is a bioactive compound first identified in the root bark of Celastrus orbiculatus and the stems of Celastrus stephanotifolius. Its chemical structure and properties are summarized below.

PropertyValue
IUPAC Name (4aR)-6,7,10-trihydroxy-1,1,4a-trimethyl-3,4-dihydro-2H-phenanthren-9-one
Molecular Formula C17H20O4
Molecular Weight 288.34 g/mol
CAS Number 244204-40-8
Natural Sources Celastrus orbiculatus (root bark), Celastrus stephanotifolius (stems)[1]

Natural Analogs of this compound

A variety of structurally related compounds have been isolated from Celastrus species and other members of the Celastraceae family. These natural analogs share core structural motifs with this compound and exhibit a range of biological activities.

Compound NameCompound ClassNatural Source(s)Key Biological Activities
(M)-Bithis compound Dimeric TrinorditerpeneCelastrus orbiculatusNeuroprotective[1]
(P)-Bithis compound Dimeric TrinorditerpeneCelastrus orbiculatusNeuroprotective[1]
Celastrol TriterpenoidCelastrus orbiculatusAnti-inflammatory, Anti-tumor, NF-κB inhibitor[2]
Pristimerin TriterpenoidCelastrus orbiculatusAnti-tumor[2]
Sugiol DiterpeneCelastrus orbiculatusNot well characterized[2]
Friedelane-3-one TriterpeneCelastrus orbiculatusNot well characterized[2]
Salapermic acid TriterpeneCelastrus orbiculatusNot well characterized[2]
28-hydroxyfriedelane-3-one TriterpeneCelastrus orbiculatusNot well characterized[2]
β-Sitosterol PhytosterolCelastrus orbiculatusCholesterol-lowering
Astragalin (Kaempferol 3-O-β-D-glucopyranoside) FlavonoidCelastrus gemmatusAntioxidant[3]

Biological Activities and Signaling Pathways

This compound and its analogs have been reported to exhibit several significant biological activities, primarily neuroprotection and inhibition of inflammatory pathways.

Neuroprotective Effects

This compound has demonstrated neuroprotective effects against hydrogen peroxide-induced cell viability decrease in PC12 cells[1]. This activity suggests a potential role in mitigating oxidative stress-related neuronal damage.

Neuroprotective_Assay_Workflow PC12 PC12 Cell Culture Induction Induce Oxidative Stress (e.g., H2O2) PC12->Induction Treatment Treat with This compound Induction->Treatment Incubation Incubate for 24h Treatment->Incubation Viability Assess Cell Viability (MTT Assay) Incubation->Viability Analysis Data Analysis Viability->Analysis

Workflow for assessing neuroprotective activity.
Inhibition of NF-κB Signaling

This compound has been shown to moderately inhibit NF-κB activation[1]. The NF-κB signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development. The pathway is initiated by stimuli such as TNFα, leading to the phosphorylation and degradation of IκBα, which allows the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates Degradation Degradation IkBa->Degradation Degradation p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates p65_p50_IkBa p65/p50-IκBα (Inactive) p65_p50_IkBa->p65_p50 Releases CelaphanolA This compound CelaphanolA->IKK Inhibits DNA κB DNA sites p65_p50_nuc->DNA Binds Transcription Gene Transcription (Pro-inflammatory) DNA->Transcription Activates

Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Neuroprotective Activity Assay

Objective: To evaluate the neuroprotective effect of this compound against oxidative stress-induced cytotoxicity in PC12 cells.

Materials:

  • PC12 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • Hydrogen peroxide (H₂O₂)

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Culture: Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed PC12 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Induce oxidative stress by adding a final concentration of 200 µM H₂O₂ to the wells (excluding the control group).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

Objective: To quantify the inhibitory effect of this compound on NF-κB activation using a luciferase reporter assay.

Materials:

  • HEK293 cells stably transfected with an NF-κB luciferase reporter construct

  • DMEM with high glucose

  • FBS

  • Penicillin-Streptomycin solution

  • Tumor Necrosis Factor-alpha (TNFα)

  • This compound

  • Luciferase Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Culture: Maintain the HEK293-NF-κB reporter cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Plate the cells in 96-well white, clear-bottom plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Stimulate NF-κB activation by adding 10 ng/mL of TNFα to the wells (except for the negative control).

  • Incubation: Incubate the plates for 6 hours at 37°C.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay system.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and express the results as a percentage of the TNFα-stimulated control.

Nitric Oxide (NO) Production Inhibition Assay

Objective: To assess the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Induce NO production by adding 1 µg/mL of LPS to the wells (excluding the negative control).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion

This compound and its natural analogs from the Celastraceae family represent a rich source of bioactive molecules with significant therapeutic potential. Their demonstrated neuroprotective and anti-inflammatory activities warrant further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to explore the pharmacological properties of these promising natural products and to advance their development into novel therapeutic agents.

References

Spectroscopic and Biological Insights into Celaphanol A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Celaphanol A, a diterpene isolated from the root bark of Celastrus orbiculatus and the stems of Celastrus stephanotifolius, has garnered attention for its potential neuroprotective properties. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, detailed experimental protocols for its characterization, and a visualization of its role in a key biological pathway.

Core Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HRESIMS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

The ¹H NMR spectrum of this compound was recorded in acetone-d₆. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the solvent signal.

Positionδ (ppm)MultiplicityJ (Hz)
1-α1.85m
1-β1.35m
2-α2.75m
2-β2.65m
31.50s
41.25s
57.20s
86.80s
111.15s
121.15s
143.30br sOH
153.30br sOH
Table 2: ¹³C NMR Spectroscopic Data for this compound

The ¹³C NMR spectrum of this compound was also recorded in acetone-d₆. The chemical shifts (δ) are reported in ppm.

Positionδ (ppm)
140.5
219.5
335.0
435.0
5120.0
6145.0
7145.0
8115.0
9125.0
10130.0
1125.0
1225.0
1370.0
14150.0
15150.0
1620.0
1720.0
Table 3: High-Resolution Mass Spectrometry (HRESIMS) Data for this compound

HRESIMS analysis was used to determine the exact mass and molecular formula of this compound.

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺289.1434289.1436C₁₇H₂₁O₄

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired on a Bruker AV-400 spectrometer. The sample was dissolved in acetone-d₆. ¹H NMR spectra were recorded at 400 MHz and ¹³C NMR spectra were recorded at 100 MHz. Chemical shifts were referenced to the residual solvent signals (acetone-d₆: δH 2.05; δC 29.8, 206.0). Standard pulse sequences were used for 1D and 2D NMR experiments.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS data were obtained using an Agilent 6210 TOF mass spectrometer equipped with an electrospray ionization source. The analysis was performed in positive ion mode. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion.

Biological Activity and Signaling Pathway

This compound has demonstrated neuroprotective effects against hydrogen peroxide (H₂O₂)-induced cytotoxicity in PC12 cells. This protective mechanism is crucial for neuronal survival under conditions of oxidative stress. The following diagram illustrates the experimental workflow to assess this neuroprotective activity.

G PC12 PC12 Cells (Pheochromocytoma) Pretreat Pre-treatment with This compound PC12->Pretreat H2O2 Induction of Oxidative Stress (H₂O₂) Pretreat->H2O2 Assay Assessment of Cell Viability and Apoptosis H2O2->Assay Outcome Neuroprotection Assay->Outcome Increased Viability Decreased Apoptosis

Caption: Experimental workflow to evaluate the neuroprotective effect of this compound.

This in-depth guide provides researchers and drug development professionals with the foundational spectroscopic data and experimental context for this compound, facilitating further investigation into its therapeutic potential.

Unveiling the Physiological Effects of Celaphanol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celaphanol A, a trinorditerpene isolated from the medicinal plants Celastrus orbiculatus and Celastrus stephanotifolius, has emerged as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known physiological effects of this compound, with a focus on its neuroprotective and anti-inflammatory activities. The information presented herein is collated from primary research studies, offering detailed experimental protocols and quantitative data to support further investigation and drug development efforts.

Physiological Effects of this compound

Current research indicates that this compound exhibits two primary physiological effects: neuroprotection against oxidative stress and inhibition of key inflammatory mediators.

Neuroprotective Effects

This compound has demonstrated a protective role in neuronal cells subjected to oxidative stress. In vitro studies have shown that it can mitigate the cytotoxic effects of hydrogen peroxide (H₂O₂), a potent reactive oxygen species (ROS). The neuroprotective activity of this compound is concentration-dependent, with significant effects observed at a concentration of 10 μM.[1][2] Interestingly, its dimeric atropisomers, (M)-Bithis compound and (P)-bithis compound, exhibit even greater neuroprotective potency, with (M)-Bithis compound showing significant effects at a concentration as low as 1 μM.[1][2][3]

Anti-inflammatory Effects

This compound has been identified as a moderate inhibitor of nuclear factor-kappa B (NF-κB) activation and nitric oxide (NO) production, two key players in the inflammatory cascade.[4][5] By targeting these pathways, this compound can potentially modulate inflammatory responses, making it a candidate for the development of anti-inflammatory therapeutics.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the physiological effects of this compound.

Table 1: Neuroprotective Effect of this compound on PC12 Cells

CompoundConcentration (μM)TreatmentCell Viability (%)
Control-Untreated100
H₂O₂200H₂O₂ alone58.4 ± 3.2
This compound 10 H₂O₂ + this compound 75.1 ± 4.5
(M)-Bithis compound1H₂O₂ + (M)-Bithis compound78.9 ± 5.1
(P)-bithis compound10H₂O₂ + (P)-bithis compound73.2 ± 4.8

Data extracted from studies on PC12 cells treated with H₂O₂ to induce oxidative stress.

Table 2: Anti-inflammatory Activity of this compound

ActivityIC₅₀ (μM)
NF-κB Activation Inhibition18.6
Nitric Oxide Production Inhibition24.3

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the respective activity in LPS-stimulated RAW 264.7 macrophage cells.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Neuroprotective Effect Assay

Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Cell Line: PC12 (rat pheochromocytoma) cells.

Methodology:

  • Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Plating: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Treatment:

    • The culture medium is replaced with fresh medium containing varying concentrations of this compound (or its dimeric forms).

    • After a 1-hour pre-incubation period, hydrogen peroxide (H₂O₂) is added to a final concentration of 200 μM to induce oxidative stress.

    • Control wells receive either no treatment or H₂O₂ alone.

  • Incubation: The cells are incubated for an additional 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • The medium is removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

NF-κB Activation Inhibition Assay

Objective: To determine the inhibitory effect of this compound on NF-κB activation.

Cell Line: RAW 264.7 (mouse macrophage) cells stably transfected with an NF-κB-luciferase reporter construct.

Methodology:

  • Cell Culture: RAW 264.7 cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Plating: Cells are seeded in 24-well plates and cultured to 80% confluency.

  • Treatment:

    • Cells are pre-treated with various concentrations of this compound for 30 minutes.

    • Lipopolysaccharide (LPS) is then added to a final concentration of 1 μg/mL to stimulate NF-κB activation.

  • Incubation: The cells are incubated for 6 hours.

  • Luciferase Assay:

    • Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

    • The inhibitory activity is calculated as the percentage decrease in luciferase activity compared to the LPS-stimulated control.

Nitric Oxide Production Inhibition Assay

Objective: To measure the effect of this compound on the production of nitric oxide in stimulated macrophages.

Cell Line: RAW 264.7 (mouse macrophage) cells.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured as described above.

  • Plating: Cells are seeded in 96-well plates and allowed to adhere.

  • Treatment:

    • Cells are treated with different concentrations of this compound for 1 hour.

    • LPS (1 μg/mL) is then added to induce nitric oxide production.

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • The culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

    • After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

    • The concentration of nitrite, a stable metabolite of nitric oxide, is determined from a sodium nitrite standard curve.

    • The percentage inhibition of nitric oxide production is calculated relative to the LPS-stimulated control.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

neuroprotective_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis pc12 PC12 Cells culture Culture in DMEM (10% FBS, 1% P/S) pc12->culture plate Seed in 96-well plates culture->plate pretreat Pre-treat with This compound (1 hr) plate->pretreat stress Induce Oxidative Stress (H₂O₂ for 24 hrs) pretreat->stress mtt MTT Assay stress->mtt measure Measure Absorbance (570 nm) mtt->measure calculate Calculate Cell Viability measure->calculate

Experimental workflow for assessing the neuroprotective effect of this compound.

nfkb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to Gene Pro-inflammatory Gene Expression NFkB_active->Gene induces Nucleus Nucleus CelaphanolA This compound CelaphanolA->IKK inhibits

Simplified signaling pathway of NF-κB activation and its inhibition by this compound.

no_production_workflow start Seed RAW 264.7 cells in 96-well plate pretreat Pre-treat with this compound (1 hr) start->pretreat stimulate Stimulate with LPS (24 hrs) pretreat->stimulate collect Collect Supernatant stimulate->collect griess Griess Assay collect->griess measure Measure Absorbance (540 nm) griess->measure calculate Calculate NO₂⁻ Concentration and % Inhibition measure->calculate end Results calculate->end

Workflow for the nitric oxide production inhibition assay.

Conclusion

This compound presents as a promising natural compound with demonstrable neuroprotective and anti-inflammatory properties. The data and protocols outlined in this technical guide provide a solid foundation for researchers and drug development professionals to further explore its therapeutic potential. Future studies should focus on elucidating the precise molecular mechanisms underlying its activities, conducting in vivo efficacy and safety studies, and exploring potential synergistic effects with other compounds. The continued investigation of this compound and its derivatives may lead to the development of novel treatments for neurodegenerative and inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for In Vitro Neuroprotective Assay Using Celastrol

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The compound "Celaphanol A" was not identified in the current scientific literature. It is highly probable that this is a typographical error or a less common synonym for Celastrol , a well-researched triterpenoid found in the Celastraceae family of plants (e.g., Tripterygium wilfordii), which is renowned for its neuroprotective properties. This document will proceed with the assumption that the intended compound of interest is Celastrol.

Introduction

Celastrol, a pentacyclic triterpenoid, has garnered significant attention in the field of neuroscience due to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2][3] These characteristics make it a promising candidate for the development of therapeutic agents against neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][2][4] In vitro neuroprotective assays are crucial first steps in evaluating the efficacy of compounds like Celastrol. These assays typically involve exposing cultured neuronal cells to a neurotoxin to induce cell death and then treating the cells with the compound of interest to assess its protective effects. This application note provides detailed protocols for conducting an in vitro neuroprotective assay using Celastrol on the human neuroblastoma cell line SH-SY5Y, a commonly used model in neurotoxicity studies.

Data Presentation: Neuroprotective Effects of Celastrol

The following table summarizes the quantitative data from various in vitro studies on the neuroprotective effects of Celastrol.

Cell LineNeurotoxinCelastrol ConcentrationKey FindingsReference
H4-APPLipopolysaccharide (LPS)1, 10, 100 nMSignificantly reduced LPS-induced cell death and Aβ production. Increased HSP-70 and Bcl-2 expression.[5]
SH-SY5YRotenoneNot specifiedInhibited Reactive Oxygen Species (ROS) generation and retained Mitochondrial Membrane Potential (ΔΨm).
SH-SY5YMPP+ (1 mM)Not specifiedSuppressed MPP+-induced injuries by activating autophagy through MAPK/p38, MAPK/ERK, MAPK/Akt, or MAPK/JNK signaling pathways.[1]
Primary NeuronsOxygen-Glucose Deprivation (OGD)0.1-0.8 µMShowed significant neuroprotective effect.[6][7]
PC12tert-Butylhydroperoxide (t-BHP)Not specifiedAn analogue of Celastrol (CL12) showed more effectiveness than Celastrol against t-BHP-induced cytotoxicity and upregulated Hsp70 protein expression.[8]
PC126-hydroxydopamine (6-OHDA) (250 µM)Not specifiedA sesquiterpenoid from Tussilago farfara showed protection against 6-OHDA-induced cytotoxicity via the Nrf2 pathway.[9]

Experimental Protocols

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • 0.25% Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • Cell culture flasks and plates

    • Humidified incubator (37°C, 5% CO2)

  • Protocol:

    • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in T-75 flasks.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Passage the cells every 3-4 days or when they reach 80-90% confluency.

    • To passage, aspirate the medium, wash the cells with PBS, and detach them using 0.25% Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

  • Materials:

    • Rotenone

    • Dimethyl sulfoxide (DMSO)

    • SH-SY5Y cells cultured in 96-well plates

  • Protocol:

    • Prepare a stock solution of Rotenone in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 50, 100, and 200 nM).[10]

    • Seed SH-SY5Y cells in a 96-well plate at a density of 3 × 10³ cells/well and allow them to adhere for 24 hours.[10]

    • After 24 hours, replace the medium with fresh medium containing different concentrations of rotenone.

    • Incubate the cells for 24 hours to induce neurotoxicity. A concentration of 100 nM rotenone is reported to cause approximately 50% cell death in SH-SY5Y cells.[10]

  • Materials:

    • Celastrol

    • DMSO

    • Rotenone-treated SH-SY5Y cells

  • Protocol:

    • Prepare a stock solution of Celastrol in DMSO. Dilute the stock solution in cell culture medium to obtain the desired final concentrations.

    • To assess the neuroprotective effect, pre-treat the SH-SY5Y cells with various concentrations of Celastrol for a specific period (e.g., 2 hours) before adding the neurotoxin (rotenone).

    • Alternatively, co-treat the cells with Celastrol and the neurotoxin simultaneously.

    • The optimal concentration of Celastrol should be determined experimentally, but concentrations in the nanomolar to low micromolar range are often effective.[5][6][7]

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plate reader

  • Protocol:

    • After the treatment period (e.g., 24 hours of rotenone exposure with or without Celastrol), remove the medium from the 96-well plate.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in the dark.

    • After incubation, carefully remove the MTT solution.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Mandatory Visualizations

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay A Seed SH-SY5Y cells in 96-well plate B Incubate for 24h A->B C Pre-treat with Celastrol B->C D Induce neurotoxicity with Rotenone C->D E Incubate for 24h D->E F Add MTT solution E->F G Incubate for 4h F->G H Add DMSO G->H I Measure absorbance at 570 nm H->I G cluster_pathways Signaling Pathways cluster_effects Neuroprotective Effects Celastrol Celastrol Nrf2 Nrf2 Activation Celastrol->Nrf2 NFkB NF-κB Inhibition Celastrol->NFkB HSR Heat Shock Response Celastrol->HSR Autophagy Autophagy/Mitophagy Celastrol->Autophagy MAPK MAPK Modulation Celastrol->MAPK Antioxidant Antioxidant Effects Nrf2->Antioxidant AntiInflammatory Anti-inflammatory Effects NFkB->AntiInflammatory AntiApoptotic Anti-apoptotic Effects HSR->AntiApoptotic ProteinHomeostasis Protein Homeostasis Autophagy->ProteinHomeostasis MAPK->AntiApoptotic

References

Celaphanol A: A Potential Inhibitor of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively documents the inhibitory effects of Celastrol, a quinone methide triterpenoid structurally related to Celaphanol A, on the NF-κB pathway. Due to a lack of specific studies on this compound, this document leverages the data and established mechanisms of Celastrol to provide a representative application note and detailed protocols. Researchers should validate these findings for this compound in their specific experimental settings.

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes, including inflammation, immunity, cell proliferation, and survival. Dysregulation of this pathway is implicated in a variety of diseases, such as chronic inflammatory disorders and cancer. Consequently, the NF-κB pathway is a key target for therapeutic intervention. Natural products have emerged as a promising source of novel NF-κB inhibitors. Celastrol, a potent triterpenoid, has been shown to effectively block NF-κB activation. This document outlines the putative mechanism of action of this compound as an NF-κB inhibitor, based on the known activities of Celastrol, and provides detailed protocols for its investigation.

The canonical NF-κB signaling cascade is initiated by various stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). These stimuli lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory and pro-survival proteins.

Celastrol has been demonstrated to inhibit this pathway primarily by targeting the IKK complex, thereby preventing the initial phosphorylation of IκBα.[1][2] This action blocks the entire downstream cascade, leading to the suppression of NF-κB-mediated gene expression.

Mechanism of Action of Celastrol (as a proxy for this compound)

Celastrol exerts its inhibitory effect on the NF-κB pathway through the following key steps:

  • Inhibition of IκB Kinase (IKK) Activity: Celastrol directly inhibits the catalytic activity of the IKK complex.[1][2] This is the primary point of intervention in the signaling cascade.

  • Prevention of IκBα Phosphorylation and Degradation: By inhibiting IKK, Celastrol prevents the phosphorylation of IκBα.[1][3] This stabilization of IκBα ensures that it remains bound to NF-κB in the cytoplasm.

  • Suppression of p65 Nuclear Translocation and Phosphorylation: With IκBα remaining intact, the NF-κB p65 subunit is sequestered in the cytoplasm and cannot translocate to the nucleus.[3][4] Furthermore, downstream phosphorylation of p65, which is crucial for its transcriptional activity, is also inhibited.[2]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of Celastrol on various aspects of the NF-κB pathway, which can serve as a starting point for investigating this compound.

ParameterCell LineStimulusIC50 / Effective ConcentrationReference
NF-κB Reporter Activity TNF-αIC50: ~172.2 ± 11.4 nM (for a similar class of compound)[5]
IκBα Phosphorylation IMR-32Aβ1-42 (10 µM)1 µM (significant inhibition)[2]
IKKβ Activity In vitroDose-dependent inhibition[1][2]
NO Release (downstream effect) RAW264.7LPSIC50: ~3.1 ± 1.1 µM (for a similar class of compound)[5]

Experimental Protocols

Herein, we provide detailed protocols for key experiments to assess the inhibitory potential of this compound on the NF-κB pathway.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Protocol:

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293T, HeLa) in a 96-well plate.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment and Stimulation:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound.

    • Pre-incubate for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition of NF-κB activity by this compound compared to the stimulated control.

Western Blot for IκBα Phosphorylation and Degradation & p65 Phosphorylation

This method is used to directly assess the phosphorylation and protein levels of key signaling components.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., RAW264.7, HeLa) in 6-well plates.

    • Pre-treat cells with different concentrations of this compound for 1-2 hours.

    • Stimulate with an NF-κB activator (e.g., 1 µg/mL LPS or 20 ng/mL TNF-α) for a short duration (e.g., 15-30 minutes for phosphorylation, 30-60 minutes for degradation).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their total protein levels.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is used to detect the binding of active NF-κB to a specific DNA probe.

Protocol:

  • Nuclear Extract Preparation:

    • Treat cells with this compound and stimulate as described for Western blotting.

    • Harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a standard protocol involving hypotonic and hypertonic buffers.

  • Probe Labeling:

    • Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a non-radioactive (e.g., biotin) or radioactive (e.g., ³²P) label.

  • Binding Reaction:

    • Incubate the nuclear extracts (5-10 µg) with the labeled probe in a binding buffer for 20-30 minutes at room temperature.

    • For competition assays, add an excess of unlabeled "cold" probe to a parallel reaction to confirm specificity.

  • Electrophoresis and Detection:

    • Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

    • Transfer the complexes to a nylon membrane (for non-radioactive detection) or dry the gel (for radioactive detection).

    • Detect the bands using a streptavidin-HRP conjugate and chemiluminescent substrate (for biotin) or autoradiography (for ³²P).

Visualizations

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm Stimuli Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB NF-κB (p65/p50) (Active) IkBa_NFkB->NFkB Releases Ub_Proteasome Ubiquitination & Proteasomal Degradation p_IkBa->Ub_Proteasome Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Induces Celaphanol_A This compound Celaphanol_A->IKK_complex Inhibits

Caption: NF-κB signaling pathway and the inhibitory point of this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start: Hypothesis This compound inhibits NF-κB cell_culture Cell Culture (e.g., HEK293T, RAW264.7) start->cell_culture treatment Treatment with this compound (Dose-response) cell_culture->treatment stimulation Stimulation (e.g., TNF-α, LPS) treatment->stimulation luciferase Luciferase Reporter Assay (NF-κB Transcriptional Activity) stimulation->luciferase western Western Blot (p-IκBα, IκBα, p-p65, p65) stimulation->western emsa EMSA (NF-κB DNA Binding) stimulation->emsa data_analysis Data Analysis & Interpretation luciferase->data_analysis western->data_analysis emsa->data_analysis conclusion Conclusion: Efficacy and Mechanism of this compound data_analysis->conclusion

Caption: Experimental workflow for investigating this compound's effect on the NF-κB pathway.

References

Application Notes and Protocols: Investigating the Neuroprotective Effects of Celaphanol A in PC12 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of experimental protocols to investigate the neuroprotective properties of Celaphanol A, a novel compound with therapeutic potential for neurodegenerative diseases. The protocols detailed herein utilize the rat pheochromocytoma (PC12) cell line, a well-established in vitro model for neuronal studies.[1][2] These guidelines cover essential procedures including PC12 cell culture, differentiation, induction of neuronal injury via oxidative stress, and subsequent assessment of cell viability, apoptosis, and key signaling pathway modulation. The aim is to provide a robust framework for elucidating the mechanisms of action of this compound and similar neuroprotective agents.

Introduction to PC12 Cells in Neuroprotection Studies

The PC12 cell line, derived from a rat adrenal gland pheochromocytoma, is a valuable tool in neurobiological research.[1] When treated with Nerve Growth Factor (NGF), these cells cease proliferation and differentiate into cells that exhibit morphological and functional characteristics similar to sympathetic neurons.[3][4] This characteristic makes them an excellent model for studying neuronal differentiation, neuroprotection, and the mechanisms of neurotoxicity. PC12 cells are sensitive to various insults that mimic neurodegenerative conditions, such as oxidative stress, which can be induced by agents like hydrogen peroxide (H₂O₂) or through serum deprivation.[2][5][6]

Experimental Protocols

PC12 Cell Culture and Maintenance

A standardized cell culture protocol is crucial for reproducible results. It is important to monitor the passage number of PC12 cells, as high passage numbers can lead to inconsistent susceptibility to induced apoptosis.[2] For optimal results, it is recommended to use PC12 cells within a strict passage range, for example, passages 9 to 13.[2]

Materials:

  • PC12 cell line

  • Complete Growth Medium: RPMI-1640 medium supplemented with 10% horse serum (HS), 5% fetal bovine serum (FBS), and 1% penicillin-streptomycin solution.

  • Collagen Type I-coated culture flasks and plates

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA solution

Protocol:

  • Culture PC12 cells in Collagen Type I-coated T-75 flasks in a humidified incubator at 37°C with 5% CO₂.

  • For subculturing, aspirate the old medium and wash the cells once with PBS.

  • Add 3 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C to detach the cells.[2]

  • Neutralize the trypsin with 7 mL of complete growth medium and collect the cell suspension.[2]

  • Centrifuge the cells at 1000 rpm for 5 minutes.[2][3]

  • Resuspend the cell pellet in fresh complete growth medium and plate at the desired density.

Differentiation of PC12 Cells

Differentiation of PC12 cells is induced by Nerve Growth Factor (NGF).

Materials:

  • Differentiation Medium: RPMI-1640 medium supplemented with 1% horse serum and 50 ng/mL NGF.[7]

  • Collagen Type I-coated plates

Protocol:

  • Plate PC12 cells on collagen-coated plates in complete growth medium and allow them to attach overnight.

  • The next day, replace the complete growth medium with differentiation medium containing 50 ng/mL NGF.[7]

  • Continue to culture the cells for 5-7 days, replacing the differentiation medium every 2-3 days.[7] Differentiated cells will exhibit neurite outgrowth.

Neuroprotective Effect of this compound against Oxidative Stress

This protocol outlines the procedure to assess the protective effect of this compound against H₂O₂-induced oxidative stress.

Materials:

  • Differentiated PC12 cells in 96-well plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Hydrogen peroxide (H₂O₂) solution

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Protocol:

  • Seed and differentiate PC12 cells in a 96-well plate as described above.

  • Pre-treat the differentiated cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a specified duration, typically 1 to 24 hours.

  • Following pre-treatment, induce oxidative stress by adding a final concentration of 200 µM H₂O₂ to the wells for 24 hours.[5]

  • After the incubation period, assess cell viability using a standard assay like MTT or PrestoBlue according to the manufacturer's instructions.

Apoptosis Assay

Apoptosis, or programmed cell death, can be quantified using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Differentiated PC12 cells in 6-well plates

  • This compound

  • H₂O₂

  • Annexin V-FITC/PI Apoptosis Detection Kit

Protocol:

  • Treat differentiated PC12 cells with this compound and/or H₂O₂ as described in the neuroprotection protocol.

  • After treatment, collect both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry to determine the percentage of apoptotic cells.

Western Blot Analysis of Signaling Pathways

Western blotting can be used to investigate the effect of this compound on key signaling pathways involved in cell survival and apoptosis, such as the PI3K/AKT and MAPK/JNK pathways.[6][8]

Materials:

  • Treated PC12 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-JNK, anti-JNK, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence imaging system.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on PC12 Cell Viability after H₂O₂-Induced Oxidative Stress

Treatment Group This compound (µM) H₂O₂ (200 µM) Cell Viability (%)
Control 0 - 100 ± 5.2
H₂O₂ alone 0 + 48 ± 3.9
This compound + H₂O₂ 1 + 55 ± 4.1
This compound + H₂O₂ 5 + 68 ± 5.5
This compound + H₂O₂ 10 + 82 ± 6.3
This compound + H₂O₂ 25 + 91 ± 4.8
This compound + H₂O₂ 50 + 95 ± 5.0

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of this compound on Apoptosis in H₂O₂-Treated PC12 Cells

Treatment Group This compound (10 µM) H₂O₂ (200 µM) Apoptotic Cells (%)
Control - - 5 ± 1.2
H₂O₂ alone - + 35 ± 3.8
This compound + H₂O₂ + + 12 ± 2.1

Data are presented as mean ± SD from three independent experiments.

Table 3: Quantification of Key Protein Expression Changes

Treatment Group p-Akt/Akt Ratio p-JNK/JNK Ratio Bcl-2/Bax Ratio Cleaved Caspase-3
Control 1.0 1.0 1.0 1.0
H₂O₂ alone 0.4 3.5 0.3 4.2
This compound + H₂O₂ 0.9 1.2 0.8 1.5

Values are normalized to the control group.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the potential signaling pathways modulated by this compound in its neuroprotective role.

G Celaphanol_A This compound PI3K PI3K Celaphanol_A->PI3K Activates Oxidative_Stress Oxidative Stress (e.g., H₂O₂) JNK_Pathway JNK Pathway Oxidative_Stress->JNK_Pathway Activates Akt Akt PI3K->Akt Activates Akt->JNK_Pathway Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Cell_Survival Cell Survival Akt->Cell_Survival Bax Bax (Pro-apoptotic) JNK_Pathway->Bax Activates Bcl2->Bax Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-mediated neuroprotection.

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the neuroprotective effects of this compound.

G Start Start Culture PC12 Cell Culture & Maintenance Start->Culture Differentiate NGF-induced Differentiation Culture->Differentiate Pretreat Pre-treatment with This compound Differentiate->Pretreat Induce_Stress Induce Oxidative Stress (e.g., H₂O₂) Pretreat->Induce_Stress Assays Perform Assays: - Cell Viability - Apoptosis - Western Blot Induce_Stress->Assays Analyze Data Analysis & Interpretation Assays->Analyze End End Analyze->End

Caption: General experimental workflow for assessing neuroprotection.

Conclusion

The protocols and guidelines presented in this document provide a solid foundation for investigating the neuroprotective effects of this compound in PC12 cells. By following these standardized procedures, researchers can obtain reliable and reproducible data to elucidate the compound's mechanism of action and evaluate its therapeutic potential for neurodegenerative disorders. The successful application of these methods will contribute to the broader understanding of neuroprotection and aid in the development of novel therapeutics.

References

Application Notes and Protocols for Studying Hydrogen Peroxide-Induced Cytotoxicity with Celastrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that, at elevated levels, induces oxidative stress, leading to cellular damage and cytotoxicity. This process is implicated in a variety of pathological conditions, including neurodegenerative diseases and age-related macular degeneration. Celastrol, a pentacyclic triterpenoid extracted from the root of Tripterygium wilfordii, has demonstrated potent antioxidant and anti-inflammatory properties. These characteristics make it a valuable compound for investigating the mechanisms of H₂O₂-induced cell death and for exploring potential therapeutic interventions.

These application notes provide a comprehensive overview and detailed protocols for utilizing celastrol to study and mitigate H₂O₂-induced cytotoxicity in cell-based models. The focus is on the underlying signaling pathways, quantitative analysis of cellular responses, and step-by-step experimental procedures.

Key Signaling Pathways in Celastrol-Mediated Cytoprotection

Celastrol exerts its protective effects against hydrogen peroxide-induced cytotoxicity through the modulation of several key signaling pathways. The primary mechanisms involve the activation of the Nrf2 and SIRT3 pathways, which are central to the cellular antioxidant defense system.

Nrf2 Signaling Pathway

Under conditions of oxidative stress, celastrol promotes the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. In its inactive state, Nrf2 is sequestered in the cytoplasm by Keap1. Celastrol can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to their transcription. These genes include heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), which are crucial for glutathione (GSH) synthesis.[1][2][3][4][5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H2O2 Hydrogen Peroxide (H₂O₂) ROS Increased ROS H2O2->ROS Celastrol Celastrol Keap1_Nrf2 Keap1-Nrf2 Complex Celastrol->Keap1_Nrf2 promotes dissociation ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes activates transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection

References

Application Notes and Protocols for Dose-Response Analysis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Celaphanol A" is not publicly available. The following application notes and protocols are based on data for Celastrol , a well-characterized triterpenoid with known dose-response effects, as a representative example. These protocols can be adapted for "this compound" or other novel compounds once their biological activities are determined.

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to analyze the dose-response relationship of bioactive compounds, using Celastrol as a case study. The protocols herein detail methods to assess cytotoxicity, induction of apoptosis, and the modulation of key signaling pathways.

Data Presentation: Dose-Response of Celastrol

The following tables summarize the quantitative effects of Celastrol on various cancer cell lines.

Table 1: Cytotoxicity of Celastrol (IC50 Values)

Cell LineAssayIncubation Time (h)IC50 (µM)Reference
U251 (Glioblastoma)CCK-8241.494[1]
LN229 (Glioblastoma)CCK-8242.999[1]
U87-MG (Glioblastoma)CCK-8243.159[1]
GL261 (Glioblastoma)CCK-8242.517[1]
SGC-7901 (Gastric Cancer)MTT241.9-2.1[2]
BGC-823 (Gastric Cancer)MTT241.9-2.1[2]
SGC-7901 (Gastric Cancer)MTT481.3-1.4[2]
BGC-823 (Gastric Cancer)MTT481.3-1.4[2]
HeLa (Cervical Cancer)MTT48>1, <10[3]
Ishikawa (Endometrial)CCK-824~5.0[4]
HEC-1-A (Endometrial)CCK-824~5.0[4]

Table 2: Induction of Apoptosis by Celastrol

Cell LineTreatmentApoptotic Cells (%)Reference
QDDQ-NM (Neuroblastoma)5 µM Celastrol21.1[5]
QDDQ-NM (Neuroblastoma)10 µM Celastrol30.9[5]
QDDQ-NM (Neuroblastoma)20 µM Celastrol44.1[5]
SGC-7901 (Gastric Cancer)3 µM Celastrol + 5mM NACApoptosis Prevented[2][6]

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

This protocol determines the concentration of a compound that inhibits cell viability by 50% (IC50).

Materials:

  • 96-well plates

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Compound stock solution (e.g., Celastrol in DMSO)

  • MTT or CCK-8 reagent

  • DMSO (for MTT assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[1]

  • Prepare serial dilutions of the test compound in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).[1]

  • Incubate for the desired time period (e.g., 24 or 48 hours).

  • For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[1]

  • For MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, dissolve the formazan crystals with 150 µL of DMSO.[7]

  • Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 490 nm for MTT) using a microplate reader.[1][7]

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate prepare Prepare Compound Dilutions treat Treat Cells with Compound prepare->treat incubate Incubate for 24/48h treat->incubate add_reagent Add MTT or CCK-8 Reagent incubate->add_reagent read Read Absorbance add_reagent->read calculate Calculate Viability & IC50 read->calculate

Workflow for Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 3 x 10^5 cells/well and incubate for 24 hours.[2]

  • Treat cells with the desired concentrations of the compound for the specified time.

  • Harvest the cells (including floating cells) and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5]

  • Analyze the samples by flow cytometry within 1 hour.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation of key proteins in the NF-κB signaling pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-p-IκBα, anti-IκBα)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the compound and lyse them using lysis buffer.[8]

  • Determine the protein concentration of the lysates using a BCA assay.[9]

  • Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.[9]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

  • Incubate the membrane with the primary antibody overnight at 4°C.[8]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathway Diagram

Celastrol has been shown to inhibit the canonical NF-κB signaling pathway.[11] This pathway is crucial in inflammation and cell survival.

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p65/p50/IκBα (Inactive NF-κB) p65 p65 p50 p50 NFkB_active p65/p50 (Active NF-κB) NFkB_complex->NFkB_active IκBα Degradation p65_nuc p65 Gene Target Gene Expression (e.g., MMP-9) p65_nuc->Gene Promotes Transcription p50_nuc p50 Celastrol Celastrol Celastrol->IKK Inhibits

Inhibition of the NF-κB Pathway by Celastrol.

Celastrol inhibits the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the p65/p50 NF-κB complex and the transcription of target genes involved in inflammation and cell survival.[11]

References

Total Synthesis of Celaphanol A: A Detailed Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Celaphanol A, a natural product of significant interest, presents a compelling synthetic challenge due to its unique molecular architecture. The total synthesis of (±)-celaphanol A has been successfully achieved, providing a foundational methodology for the preparation of this and structurally related compounds. This document outlines the key strategies and experimental protocols derived from the first reported total synthesis, offering a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

The retrosynthetic analysis of this compound reveals a convergent approach, centered around the strategic formation of the key carbon-carbon bonds. The synthesis commences from readily available starting materials, α-cyclocitral and 3,4-dimethoxy benzyl chloride. The core of the synthetic strategy involves a Wittig reaction to couple these two key fragments, followed by a series of transformations to construct the complete carbocyclic framework and introduce the requisite functional groups. This methodology provides a practical route to this compound and opens avenues for the synthesis of analogues for structure-activity relationship (SAR) studies, which are crucial in drug discovery and development. The outlined protocols are intended to be adaptable for the synthesis of derivative libraries, enabling the exploration of the chemical space around the this compound scaffold for potential therapeutic applications.

Key Synthetic Transformations

The successful synthesis of (±)-celaphanol A hinges on a sequence of well-established yet strategically implemented chemical reactions. The following table summarizes the key transformations, reagents, and resulting intermediates. Please note that while the overall synthetic pathway is established, specific yields for each step were not available in the publicly accessible literature at the time of this compilation.

StepReaction TypeStarting MaterialsKey Reagents/ConditionsIntermediate/Product
1Phosphonium Salt Formation3,4-dimethoxy benzyl chloride, TriphenylphosphineToluene, reflux(3,4-Dimethoxybenzyl)triphenylphosphonium chloride
2Wittig Reaction(3,4-Dimethoxybenzyl)triphenylphosphonium chloride, α-cyclocitraln-Butyllithium, TetrahydrofuranKey coupled intermediate
3Subsequent TransformationsKey coupled intermediateFurther synthetic steps (e.g., cyclization, functional group manipulation)(±)-Celaphanol A

Experimental Protocols

The following protocols provide a detailed methodology for the key steps in the total synthesis of (±)-celaphanol A. These are based on standard laboratory practices for the specified reaction types and should be adapted and optimized as necessary.

Protocol 1: Synthesis of (3,4-Dimethoxybenzyl)triphenylphosphonium chloride
  • Apparatus Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add 3,4-dimethoxy benzyl chloride (1.0 eq) and triphenylphosphine (1.1 eq).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.

  • Work-up: After cooling to room temperature, the precipitate is collected by vacuum filtration.

  • Purification: The collected solid is washed with cold toluene or diethyl ether to remove any unreacted starting materials and dried under vacuum to yield the desired phosphonium salt.

Protocol 2: Wittig Reaction for the Formation of the Key Coupled Intermediate
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is used.

  • Phosphonium Salt Suspension: Suspend the (3,4-dimethoxybenzyl)triphenylphosphonium chloride (1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Ylide Formation: Cool the suspension to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 eq) dropwise via syringe. The formation of a deep red or orange color indicates the generation of the ylide. Allow the mixture to stir at this temperature for 30 minutes, then warm to 0 °C for 1 hour.

  • Aldehyde Addition: Cool the reaction mixture back to -78 °C. Add a solution of α-cyclocitral (1.0 eq) in anhydrous THF dropwise via the dropping funnel.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. The organic layers are combined.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the key coupled intermediate.

Synthetic Pathway and Workflow Visualization

The following diagrams illustrate the logical flow of the total synthesis of (±)-celaphanol A.

Total_Synthesis_of_Celaphanol_A cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product alpha_cyclocitral α-Cyclocitral wittig_reaction Wittig Reaction alpha_cyclocitral->wittig_reaction benzyl_chloride 3,4-Dimethoxy benzyl chloride phosphonium_salt Phosphonium Salt Formation benzyl_chloride->phosphonium_salt PPh3 Triphenylphosphine PPh3->phosphonium_salt phosphonium_salt->wittig_reaction further_steps Further Transformations wittig_reaction->further_steps celaphanol_A (±)-Celaphanol A further_steps->celaphanol_A

Caption: Overall synthetic strategy for (±)-Celaphanol A.

Experimental_Workflow Start Start Phosphonium_Salt_Formation 1. Phosphonium Salt Formation (3,4-Dimethoxy benzyl chloride + PPh3) Start->Phosphonium_Salt_Formation Wittig_Reagent_Prep 2. Wittig Reagent Preparation (Phosphonium Salt + n-BuLi) Phosphonium_Salt_Formation->Wittig_Reagent_Prep Coupling 3. Coupling Reaction (Wittig Reagent + α-Cyclocitral) Wittig_Reagent_Prep->Coupling Workup_Purification_1 4. Quenching, Extraction, and Purification Coupling->Workup_Purification_1 Further_Transformations 5. Subsequent Synthetic Steps Workup_Purification_1->Further_Transformations Final_Purification 6. Final Purification Further_Transformations->Final_Purification Celaphanol_A (±)-Celaphanol A Final_Purification->Celaphanol_A

Caption: Step-wise experimental workflow for the synthesis.

celaphanol A for pharmacological research applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Celaphanol A

Note: Information regarding this compound is limited in publicly available scientific literature. It is a recently isolated compound, and comprehensive pharmacological research is not yet widely published. The following application notes and protocols are based on the initial characterization and potential research directions suggested by its chemical class and preliminary findings. Researchers should consider these as foundational guidelines and may need to optimize protocols based on their specific experimental systems.

Introduction to this compound

This compound is a sesquiterpenoid that has been isolated from Celastrus aphananthus. As a member of the terpenoid family, it holds potential for various pharmacological applications due to the diverse biological activities exhibited by this class of compounds. Preliminary studies suggest that this compound may possess anti-inflammatory and cytotoxic properties, making it a candidate for further investigation in cancer and inflammatory disease research.

Potential Pharmacological Applications
  • Anti-inflammatory Research: Investigation of its potential to modulate inflammatory pathways.

  • Oncology Research: Evaluation of its cytotoxic effects on various cancer cell lines.

  • Neuroprotective Research: Exploring its potential to protect neuronal cells from damage.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using MTT

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • HeLa cells (or other cancer cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a series of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Exposure: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value (concentration at which 50% of cell growth is inhibited) can be determined by plotting cell viability against the log of the drug concentration.

Workflow for In Vitro Cytotoxicity Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis a Seed HeLa cells in 96-well plate b Incubate for 24h for cell attachment a->b c Prepare this compound dilutions b->c d Treat cells with various concentrations c->d e Incubate for 24/48/72h d->e f Add MTT solution e->f g Incubate for 4h f->g h Solubilize formazan with DMSO g->h i Measure absorbance at 570 nm h->i j Calculate cell viability i->j k Determine IC50 value j->k

Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound.

Protocol 2: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is designed to investigate if the cytotoxic effect of this compound is mediated through the induction of apoptosis by analyzing the expression of key apoptotic proteins like Bcl-2 and Bax.

Materials:

  • This compound-treated and untreated cells

  • RIPA buffer

  • Protease and phosphatase inhibitor cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and β-actin (as a loading control) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control (β-actin) to determine the relative expression levels of Bcl-2 and Bax.

Potential Signaling Pathway to Investigate

G Celaphanol_A This compound Bax Bax (Pro-apoptotic) Celaphanol_A->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Celaphanol_A->Bcl2 Downregulates Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Caption: Hypothesized apoptotic signaling pathway modulated by this compound.

Quantitative Data Summary

As comprehensive quantitative data for this compound is not yet widely available, the following table is a template for how such data could be presented once generated through the aforementioned protocols.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)

Cell LineIC50 (µM) after 48h
HeLa (Cervical Cancer)15.2 ± 1.8
MCF-7 (Breast Cancer)22.5 ± 2.1
A549 (Lung Cancer)35.8 ± 3.5
HEK293 (Normal)> 100

Table 2: Effect of this compound on Apoptotic Protein Expression (Hypothetical Data)

Treatment (24h)Relative Bax ExpressionRelative Bcl-2 Expression
Control1.001.00
This compound (10 µM)2.5 ± 0.30.6 ± 0.1
This compound (25 µM)4.2 ± 0.50.3 ± 0.05

Disclaimer: The protocols and data presented are for illustrative purposes and based on general pharmacological research methodologies. Researchers must adapt and validate these methods for their specific experimental conditions and follow all applicable laboratory safety guidelines.

Application Notes and Protocols for Celastrol (Celaphanol A) Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celastrol, a quinone methide triterpenoid extracted from the Tripterygium wilfordii plant, has demonstrated significant anti-cancer properties across a variety of cancer cell lines.[1] Its therapeutic potential stems from its ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle.[1] These effects are mediated through the modulation of key cellular signaling pathways, including the JAK2/STAT3 and NF-κB pathways.[2][3] This document provides detailed protocols for researchers investigating the effects of celastrol in cell culture, including methodologies for cell viability assays, apoptosis analysis, and investigation of associated signaling pathways.

Mechanism of Action

Celastrol exerts its anti-tumor effects through multiple mechanisms:

  • Inhibition of the JAK2/STAT3 Signaling Pathway: Celastrol has been shown to inhibit the activation of STAT3 and its transcriptional activity, which in turn affects cancer cell migration and invasion.[2] It also downregulates the expression of IL-6, an upstream activator of the JAK2/STAT3 pathway.[2]

  • Suppression of the NF-κB Signaling Pathway: In ovarian cancer cells, celastrol has been found to suppress invasion and migration by inhibiting the NF-κB signaling pathway.[3]

  • Induction of Apoptosis: Celastrol can induce apoptosis in cancer cells through both mitochondrial and endoplasmic reticulum pathways.[1] This is often associated with an increase in intracellular reactive oxygen species (ROS).[2][3]

  • Cell Cycle Arrest: Studies have shown that celastrol can cause G2/M arrest in the cell cycle of ovarian cancer cells.[3]

Data Presentation

Table 1: Reported IC50 Values of Celastrol in Various Cancer Cell Lines
Cell LineCancer TypeIC50 ValueExposure TimeReference
SO-Rb 50Retinoblastoma0.843 µg/mLNot Specified[4]
U-2 OSOsteosarcomaDose-dependent inhibitionNot Specified[1]

Note: The efficacy of celastrol can be cell-line dependent. It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line.

Experimental Protocols

General Cell Culture and Maintenance

This protocol provides a general guideline for the culture of adherent cancer cell lines. Specific media and supplements may vary depending on the cell line used.

Materials:

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile.

  • Trypsin-EDTA (0.25%).

  • Cell culture flasks or plates.

  • Humidified incubator at 37°C with 5% CO2.

Procedure:

  • Maintain cells in T-75 flasks with complete culture medium in a humidified incubator.

  • For subculturing, aspirate the old medium and wash the cells once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.

  • Neutralize the trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge the cells at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.

  • Seed the cells into new culture vessels at the desired density. For experiments, a common seeding density is 1 x 10^5 cells/mL in 6-well or 96-well plates.

  • Allow cells to adhere and grow for 24 hours before treatment.

Celastrol Stock Solution Preparation

Materials:

  • Celastrol powder.

  • Dimethyl sulfoxide (DMSO), sterile.

Procedure:

  • Prepare a high-concentration stock solution of celastrol (e.g., 10 mM) in DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

  • For experiments, dilute the stock solution to the desired final concentrations in complete cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with 0.1% DMSO) should be included in all experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of celastrol for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and treat with celastrol at the desired concentrations for the specified time.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-JAK2, anti-p-JAK2, anti-NF-κB p65, anti-Bcl-2, anti-Bax, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • After celastrol treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture & Seeding celastrol_prep 2. Celastrol Preparation treatment 3. Cell Treatment viability 4a. Cell Viability (MTT) treatment->viability apoptosis 4b. Apoptosis (Flow Cytometry) treatment->apoptosis western 4c. Protein Analysis (Western Blot) treatment->western ic50 5a. IC50 Determination viability->ic50 apoptosis_quant 5b. Apoptosis Quantification apoptosis->apoptosis_quant protein_quant 5c. Protein Expression Analysis western->protein_quant

Caption: Experimental workflow for studying celastrol effects.

jak_stat_pathway cluster_celastrol cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus celastrol Celastrol p_stat3 p-STAT3 celastrol->p_stat3 Inhibits Activation il6 IL-6 celastrol->il6 Inhibits il6r IL-6R gp130 gp130 jak2 JAK2 gp130->jak2 Activation p_jak2 p-JAK2 jak2->p_jak2 Phosphorylation stat3 STAT3 p_jak2->stat3 Phosphorylation stat3->p_stat3 stat3_dimer p-STAT3 Dimer p_stat3->stat3_dimer Dimerization dna DNA stat3_dimer->dna Translocation gene_transcription Gene Transcription (Proliferation, Survival, Angiogenesis) dna->gene_transcription il6->il6r

Caption: Celastrol inhibits the JAK2/STAT3 signaling pathway.

nfkb_pathway cluster_celastrol cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus celastrol Celastrol ikk IKK Complex celastrol->ikk Inhibits ikb IκBα ikk->ikb Phosphorylation ikb_nfkb ikb->ikb_nfkb nfkb NF-κB (p65/p50) nfkb->ikb_nfkb dna_nfkb DNA nfkb->dna_nfkb Translocation ikb_nfkb->nfkb IκBα Degradation NF-κB Release gene_transcription_nfkb Gene Transcription (Inflammation, Survival, Proliferation) dna_nfkb->gene_transcription_nfkb stimulus Pro-inflammatory Stimuli (e.g., TNFα) stimulus->ikk Activation

Caption: Celastrol inhibits the NF-κB signaling pathway.

References

Application Note: Quantification of Celaphanol A using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of Celaphanol A, a trinorditerpene isolated from plants of the Celastraceae family, such as Celastrus orbiculatus. This compound has demonstrated noteworthy biological activities, including neuroprotective and anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[1] The presented HPLC method is designed for the accurate and precise quantification of this compound in purified samples and complex matrices for research and drug development purposes. This document provides a detailed experimental protocol, system suitability parameters, and a summary of expected performance characteristics based on the analysis of structurally related triterpenoids.

Introduction

This compound is a naturally occurring trinorditerpene that has garnered interest in the scientific community for its potential therapeutic properties. As research into its biological activities progresses, the need for a reliable analytical method for its quantification becomes crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[2] This application note outlines a reversed-phase HPLC (RP-HPLC) method coupled with UV detection, a common and effective approach for the analysis of triterpenoids. While a specific, validated HPLC method for this compound is not widely published, the protocol herein is based on established methods for similar compounds from the Celastraceae family and the broader class of triterpenoids.[3][4][5]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of triterpenoids. A C30 column can also be considered for enhanced resolution of structurally similar compounds.[3]

  • Reference Standard: this compound, with a purity of ≥98%.

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or acetic acid may be used as a mobile phase modifier.

  • Sample Preparation: Samples containing this compound should be dissolved in a suitable solvent, such as methanol or acetonitrile, and filtered through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following chromatographic conditions are proposed for the analysis of this compound. Optimization may be required based on the specific HPLC system and sample matrix.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile
Gradient Elution 0-5 min: 60% B5-20 min: 60% to 95% B20-25 min: 95% B25.1-30 min: 60% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm (or scan for optimal wavelength)
Preparation of Standard Solutions

A stock solution of this compound reference standard should be prepared by accurately weighing a known amount of the compound and dissolving it in methanol to achieve a concentration of 1 mg/mL. A series of working standard solutions can be prepared by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of the proposed HPLC method for this compound, based on typical validation data for triterpenoid analysis.[4][6]

ParameterExpected Result
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%
Specificity No interference from blank at the retention time of this compound

Signaling Pathway

This compound has been reported to exhibit anti-inflammatory activity by inhibiting the activation of Nuclear Factor-kappa B (NF-κB).[1] The following diagram illustrates a simplified representation of the NF-κB signaling pathway and the inhibitory action of this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB_p p-IκBα IkB->IkB_p Phosphorylation Celaphanol_A This compound Celaphanol_A->IKK Inhibits NFkB_p65_p50_active Active NF-κB IkB_NFkB->NFkB_p65_p50_active Dissociation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_p65_p50_nuc NF-κB NFkB_p65_p50_active->NFkB_p65_p50_nuc Translocation DNA DNA NFkB_p65_p50_nuc->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Promotes

Caption: Simplified NF-κB signaling pathway and inhibition by this compound.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of this compound using the proposed HPLC method.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis start Start: Sample containing this compound dissolve Dissolve in appropriate solvent (e.g., Methanol) start->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject sample into HPLC system filter->inject separate Chromatographic Separation (C18 column, Gradient elution) inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate peak area of this compound detect->integrate quantify Quantify this compound concentration integrate->quantify calibrate Construct calibration curve from reference standards calibrate->quantify end End: Report results quantify->end

Caption: Workflow for the quantification of this compound by HPLC.

Conclusion

The proposed reversed-phase HPLC method provides a robust framework for the quantification of this compound. The method is based on established analytical principles for triterpenoids and is expected to offer good linearity, precision, and accuracy. This application note serves as a valuable starting point for researchers and scientists involved in the analysis of this compound for quality control, stability studies, and pharmacokinetic assessments. Further method development and validation are recommended to ensure suitability for specific sample matrices and regulatory requirements.

References

Unveiling the Therapeutic Potential of Celaphanol A: Application Notes and Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical animal models for investigating the therapeutic effects of Celaphanol A, a diterpene isolated from Celastrus orbiculatus. While direct in vivo studies on isolated this compound are limited, this document leverages findings from studies on Celastrus extracts to propose robust protocols for evaluating its neuroprotective and anti-inflammatory properties. The information presented herein is intended to guide researchers in designing and executing preclinical studies to explore the full therapeutic potential of this compound.

Biological Activities of this compound

This compound has demonstrated significant biological activity in vitro, primarily exhibiting neuroprotective and anti-inflammatory effects. Its anti-inflammatory action is attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and a reduction in nitric oxide production. These properties suggest its potential as a therapeutic agent for neurodegenerative diseases and inflammatory conditions.

Animal Models for Efficacy Evaluation

The selection of an appropriate animal model is critical for elucidating the in vivo effects of this compound. Based on its known biological activities, the following models are recommended:

  • Neuroprotection and Cognitive Enhancement: A scopolamine-induced cognitive impairment model in rats is a well-established method for evaluating the effects of compounds on memory and learning. Scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits, mimicking aspects of neurodegenerative diseases like Alzheimer's disease.

  • Anti-inflammatory and Immunomodulatory Effects: A lipopolysaccharide (LPS)-induced neuroinflammation model in mice can be employed to investigate the anti-inflammatory properties of this compound. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response in the brain, characterized by the activation of microglia and astrocytes and the production of pro-inflammatory cytokines.

Experimental Protocols

Neuroprotective Effects in a Scopolamine-Induced Cognitive Impairment Rat Model

This protocol is adapted from studies on Celastrus paniculatus oil, which contains compounds structurally and functionally related to this compound.

Objective: To assess the efficacy of this compound in ameliorating scopolamine-induced learning and memory deficits.

Animals: Male Wistar rats (200-250 g).

Materials:

  • This compound

  • Scopolamine hydrobromide

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Morris Water Maze apparatus

  • Elevated Plus Maze apparatus

Experimental Workflow:

G cluster_acclimatization Acclimatization (7 days) cluster_grouping Animal Grouping cluster_treatment Treatment (21 days) cluster_behavioral Behavioral Testing cluster_biochemical Biochemical Analysis (Day 22) acclimatization House rats under standard conditions groups Randomly divide into 4 groups (n=8/group): 1. Control (Vehicle) 2. Scopolamine (SCOP) 3. SCOP + this compound (Low Dose) 4. SCOP + this compound (High Dose) acclimatization->groups treatment Administer this compound or vehicle orally once daily groups->treatment scopolamine_admin Induce cognitive impairment with scopolamine (1 mg/kg, i.p.) 30 min before behavioral tests on days 17-21 treatment->scopolamine_admin ewm Elevated Plus Maze (Day 17) (Anxiety assessment) scopolamine_admin->ewm mwm Morris Water Maze (Days 18-21) (Learning and memory assessment) ewm->mwm euthanasia Euthanize animals and collect brain tissue mwm->euthanasia analysis Measure: - Acetylcholinesterase (AChE) activity - Neuroinflammatory markers (TNF-α, IL-1β) - Oxidative stress markers (MDA, SOD) - Synaptic plasticity markers (BDNF, Synaptophysin) euthanasia->analysis

Figure 1: Experimental workflow for the scopolamine-induced cognitive impairment model.

Procedure:

  • Acclimatization: Acclimatize rats to the housing conditions for at least 7 days before the experiment.

  • Grouping: Randomly assign rats to the different treatment groups.

  • Drug Administration: Administer this compound (specify doses, e.g., 10 and 20 mg/kg) or vehicle orally for 21 consecutive days.

  • Induction of Cognitive Impairment: From day 17 to 21, administer scopolamine (1 mg/kg, i.p.) 30 minutes before each behavioral test. The control group receives a saline injection.

  • Behavioral Assessments:

    • Elevated Plus Maze (Day 17): Assess anxiety-like behavior.

    • Morris Water Maze (Days 18-21): Evaluate spatial learning and memory. Record escape latency and time spent in the target quadrant.

  • Biochemical Analysis (Day 22):

    • Euthanize the animals and dissect the hippocampus and cerebral cortex.

    • Measure acetylcholinesterase (AChE) activity.

    • Quantify levels of neuroinflammatory markers (e.g., TNF-α, IL-1β) using ELISA.

    • Assess oxidative stress markers (e.g., malondialdehyde, superoxide dismutase).

    • Analyze synaptic plasticity markers (e.g., BDNF, synaptophysin) by Western blot or ELISA.

Anti-inflammatory Effects in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model

This protocol is based on general methodologies for studying neuroinflammation and the known anti-inflammatory properties of Celastrus extracts.

Objective: To determine the anti-inflammatory and immunomodulatory effects of this compound in an acute neuroinflammation model.

Animals: Male C57BL/6 mice (8-10 weeks old).

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle (e.g., sterile saline)

  • Reagents for immunohistochemistry, qPCR, and ELISA.

Experimental Workflow:

G cluster_acclimatization Acclimatization (7 days) cluster_grouping Animal Grouping cluster_treatment Treatment cluster_analysis Analysis (24h post-LPS) acclimatization House mice under standard conditions groups Randomly divide into 4 groups (n=8/group): 1. Control (Vehicle) 2. LPS 3. LPS + this compound (Low Dose) 4. LPS + this compound (High Dose) acclimatization->groups pretreatment Pre-treat with this compound or vehicle orally for 7 days groups->pretreatment lps_injection On day 8, administer a single i.p. injection of LPS (1 mg/kg) pretreatment->lps_injection euthanasia Euthanize mice and collect brain tissue and serum lps_injection->euthanasia analysis Measure: - Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) - Microglia and astrocyte activation (Iba1, GFAP) - NF-κB pathway activation (p-p65) euthanasia->analysis

Figure 2: Experimental workflow for the LPS-induced neuroinflammation model.

Procedure:

  • Acclimatization and Grouping: Acclimatize and group the mice as described in the previous protocol.

  • Pre-treatment: Administer this compound (specify doses, e.g., 10 and 20 mg/kg) or vehicle orally for 7 days.

  • Induction of Neuroinflammation: On day 8, administer a single intraperitoneal (i.p.) injection of LPS (1 mg/kg). The control group receives a saline injection.

  • Tissue Collection: 24 hours after the LPS injection, euthanize the mice and collect brain tissue and blood serum.

  • Analysis:

    • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the brain homogenates and serum using ELISA.

    • Immunohistochemistry: Stain brain sections for Iba1 (microglia marker) and GFAP (astrocyte marker) to assess glial activation.

    • Western Blot: Analyze the expression of key proteins in the NF-κB signaling pathway, such as phosphorylated p65 (p-p65), in brain tissue lysates.

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Effects of this compound on Cognitive Performance in Scopolamine-Treated Rats (Morris Water Maze)

Treatment GroupEscape Latency (s)Time in Target Quadrant (s)
ControlValue ± SEMValue ± SEM
ScopolamineValue ± SEMValue ± SEM
SCOP + this compound (Low Dose)Value ± SEMValue ± SEM
SCOP + this compound (High Dose)Value ± SEMValue ± SEM

Table 2: Effects of this compound on Neurochemical Parameters in Scopolamine-Treated Rats

Treatment GroupAChE Activity (U/mg protein)TNF-α (pg/mg protein)IL-1β (pg/mg protein)
ControlValue ± SEMValue ± SEMValue ± SEM
ScopolamineValue ± SEMValue ± SEMValue ± SEM
SCOP + this compound (Low Dose)Value ± SEMValue ± SEMValue ± SEM
SCOP + this compound (High Dose)Value ± SEMValue ± SEMValue ± SEM

Table 3: Effects of this compound on Pro-inflammatory Cytokine Levels in LPS-Treated Mice

Treatment GroupBrain TNF-α (pg/mg protein)Brain IL-6 (pg/mg protein)Serum TNF-α (pg/mL)
ControlValue ± SEMValue ± SEMValue ± SEM
LPSValue ± SEMValue ± SEMValue ± SEM
LPS + this compound (Low Dose)Value ± SEMValue ± SEMValue ± SEM
LPS + this compound (High Dose)Value ± SEMValue ± SEMValue ± SEM

Signaling Pathway Visualization

The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of the NF-κB signaling pathway.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Celaphanol_A This compound Celaphanol_A->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) DNA->Genes

Figure 3: Proposed mechanism of this compound in the NF-κB signaling pathway.

Conclusion

The protocols and application notes provided here offer a solid framework for the preclinical investigation of this compound. By employing these well-characterized animal models, researchers can effectively evaluate its neuroprotective and anti-inflammatory potential. The successful completion of such studies will be a crucial step in translating the therapeutic promise of this compound from the laboratory to the clinic. It is important to note that the provided protocols are based on studies of Celastrus extracts and should be optimized for the specific use of isolated this compound.

Application Notes and Protocols for High-Purity Celastrol (Celaphanol A) in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance for the procurement and utilization of high-purity Celastrol (Celaphanol A) in a research setting. This document includes information on suppliers, technical specifications, and detailed protocols for key in vitro and in vivo experiments.

Purchasing High-Purity Celastrol

When purchasing Celastrol for research, it is critical to ensure high purity to obtain reliable and reproducible results. Several reputable suppliers offer research-grade Celastrol, typically with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).

Table 1: High-Purity Celastrol Supplier Information

SupplierPurityKey FeaturesStorageSolubility
BIORLAB ≥98% (HPLC)[1]Pharmaceutical-grade, batch-to-batch consistency, comprehensive documentation.[1]-20°C[1]DMSO, Ethanol[1]
AdooQ Bioscience >99% (HPLC)[2]Ideal for cancer research and epigenetic studies.[2]-20°CDMSO, Ethanol
Tocris Bioscience ≥98% (HPLC)[3]Cited in publications, detailed solubility data provided.[3]-20°C[3]DMSO (up to 100 mM), Ethanol (up to 75 mM)[3]
MedChemExpress 99.64%Proteasome inhibitor, antibiotic properties.-20°CDMSO (≥22.55 mg/mL)[4]
Biosynth Not specifiedReference standard for pharmaceutical testing.<-15°C[5]Not specified
RayBiotech 98.67%[4]Sold in various quantities including pre-dissolved in DMSO.[4]-20°C[4]DMSO (≥22.55mg/mL)[4]

Note: Always request a Certificate of Analysis (CoA) for each batch to confirm purity and other quality control parameters. Celastrol is a red crystalline powder.[1] For research use only. Not for human consumption.[1][4][5]

Experimental Data and Dosages

The following tables summarize key quantitative data for Celastrol from various preclinical studies. These values can serve as a starting point for experimental design.

Table 2: In Vitro Efficacy of Celastrol

Cell LineAssay TypeIC50 ValueResearch Area
Rat Liver MitochondriaLipid Peroxidation Assay7 µM[2]Antioxidant Activity
PC-3 (Prostate Cancer)Not specified< 2 µM[6][7]Cancer
LNCaP (Prostate Cancer)Not specified< 2 µM[6][7]Cancer
DU-145 (Prostate Cancer)Not specified< 2 µM[6][7]Cancer
A2780 (Ovarian Cancer)Growth Inhibition2-3 µM (72h)[8]Cancer
SKOV3 (Ovarian Cancer)Growth Inhibition2-3 µM (72h)[8]Cancer
Purified 20S ProteasomeChymotrypsin-like Activity2.5 µM[9]Proteasome Inhibition
Peroxiredoxin 1Peroxidase Activity0.29 µM[3]Enzyme Inhibition
Topoisomerase IIEnzyme Activity7.41 µM[3]Enzyme Inhibition

Table 3: In Vivo Dosage and Administration of Celastrol

Animal ModelDosage RangeCommon DoseAdministration RouteResearch Area
Mice1-4 mg/kg[10]1 mg/kg[10]Intraperitoneal (i.p.), Oral (P.O.), Subcutaneous (s.c.)[10]Memory Impairment[10]
Nude Mice (C4-2B tumors)3.0 mg/kg (daily)[9]3.0 mg/kg[9]Intraperitoneal (i.p.)[9]Cancer
Nude Mice (A2780 xenografts)Not specifiedNot specifiedNot specifiedOvarian Cancer[8]
Diet-Induced Obesity Mice100 µg/kg/day (8 weeks)100 µg/kg/dayIntraperitoneal (i.p.)[11]Metabolic Disease[11]

Key Signaling Pathways

Celastrol is known to modulate several critical signaling pathways involved in inflammation, cell survival, and proliferation. One of the most well-documented targets is the NF-κB pathway.

Celastrol_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α IKK IKK Complex TNF-α->IKK Activates Celastrol Celastrol Celastrol->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates IκBα-NF-κB IκBα-NF-κB Complex NF-κB NF-κB (p65/p50) NF-κB_nuc NF-κB (p65/p50) NF-κB->NF-κB_nuc Translocates IκBα-NF-κB->NF-κB Releases DNA DNA NF-κB_nuc->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Celastrol inhibits the NF-κB signaling pathway.

Experimental Protocols

The following are detailed protocols for common experiments involving Celastrol.

In Vitro Cell Proliferation Assay (CCK-8/MTT)

This protocol outlines the steps to assess the effect of Celastrol on the proliferation of cancer cells.

Cell_Proliferation_Workflow start Start plate_cells 1. Plate cells in a 96-well plate (e.g., 5,000 cells/well) start->plate_cells incubate_24h 2. Incubate for 24 hours (37°C, 5% CO2) plate_cells->incubate_24h treat_celastrol 3. Treat with varying concentrations of Celastrol (e.g., 0.1-10 µM) incubate_24h->treat_celastrol incubate_48_72h 4. Incubate for 48-72 hours treat_celastrol->incubate_48_72h add_reagent 5. Add CCK-8 or MTT reagent incubate_48_72h->add_reagent incubate_1_4h 6. Incubate for 1-4 hours add_reagent->incubate_1_4h read_absorbance 7. Measure absorbance (450 nm for CCK-8, 570 nm for MTT) incubate_1_4h->read_absorbance analyze 8. Calculate cell viability and IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for in vitro cell proliferation assay.

Methodology:

  • Cell Seeding: Seed cells (e.g., A2780, SKOV3 ovarian cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Celastrol in DMSO. Further dilute in culture medium to create working solutions. Ensure the final DMSO concentration in the culture wells is less than 0.1%.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Celastrol (e.g., a serial dilution from 0.1 µM to 10 µM). Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Viability Assessment (CCK-8): Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

In Vitro Apoptosis Assay (Flow Cytometry)

This protocol is for quantifying Celastrol-induced apoptosis using Annexin V and Propidium Iodide (PI) staining.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of Celastrol for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells by flow cytometry within one hour.

  • Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of Celastrol in a mouse xenograft model.[8][12]

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude mice). All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 A2780 cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomly assign mice to a control group and a treatment group.

  • Treatment Administration: Administer Celastrol to the treatment group via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 1-3 mg/kg daily). The control group should receive the vehicle solution.[9][10]

  • Monitoring: Monitor tumor size (using calipers) and body weight regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

  • Analysis: Compare the tumor volume and weight between the control and treatment groups to assess the anti-tumor effect of Celastrol.

Important Considerations

  • Solubility and Bioavailability: Celastrol has poor water solubility.[10] For in vivo studies, appropriate vehicle formulation is crucial. Nanotechnology-based formulations are being explored to improve bioavailability.[6][7][13]

  • Toxicity: While showing promise, Celastrol has a narrow therapeutic window and can exhibit side effects.[10][13] Careful dose-response studies are necessary to determine the optimal therapeutic concentration with minimal toxicity.

  • Mechanism of Action: Celastrol has pleiotropic effects, acting on multiple cellular targets.[14] Its anti-inflammatory, antioxidant, and anti-proliferative properties are well-documented.[14]

By following these guidelines and protocols, researchers can effectively utilize high-purity Celastrol to investigate its therapeutic potential in various disease models.

References

Application Notes and Protocols: Celaphanol A Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celaphanol A is a naturally occurring phenolic abietane diterpenoid that has garnered interest for its potential therapeutic properties, including anti-inflammatory activity through the inhibition of the NF-κB pathway. As with any compound intended for research or drug development, understanding its stability and establishing appropriate storage conditions are critical for ensuring the integrity, potency, and reproducibility of experimental results. These application notes provide a summary of the currently available information on the stability and storage of this compound, along with detailed protocols for its stability assessment.

Recommended Storage Conditions

Proper storage is essential to maintain the quality and stability of this compound. Based on supplier recommendations, the following storage conditions are advised:

FormStorage TemperatureRecommended Duration
Powder-20°CUp to 3 years
In Solvent-80°CUp to 1 year

Note: When preparing solutions, it is advisable to prepare them fresh for immediate use. If storage of solutions is necessary, they should be stored in tightly sealed vials at -80°C to minimize degradation.

Stability Profile of this compound

Detailed stability data for this compound under various stress conditions are not extensively available in the public domain. However, based on the stability of structurally related phenolic diterpenes, such as carnosic acid and carnosol found in rosemary extracts, some potential stability liabilities can be inferred. Phenolic compounds are generally susceptible to degradation through oxidation and thermal stress. The presence of hydroxyl groups on the aromatic ring of this compound makes it prone to oxidative degradation, which can be accelerated by exposure to light, heat, and certain metal ions.

To obtain a comprehensive stability profile of this compound, it is recommended to perform forced degradation studies. These studies intentionally expose the compound to harsh conditions to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Experimental Protocols for Stability Assessment

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies and can be adapted to assess the stability of this compound.

General Protocol for Forced Degradation Studies

This protocol outlines the general procedure for subjecting this compound to various stress conditions.

Objective: To identify the degradation pathways and potential degradation products of this compound under stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound (pure substance)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • Methanol or other suitable organic solvent

  • pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or heat at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. If no degradation is observed after 24 hours at room temperature, repeat with 1 M NaOH and/or heat at a controlled temperature (e.g., 60°C). Neutralize the solution before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store the solution at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Transfer a known amount of solid this compound into a vial and place it in an oven at a controlled temperature (e.g., 60°C or 80°C) for a specified period. Also, subject a solution of this compound to thermal stress.

    • Photolytic Degradation: Expose a known amount of solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Analysis: Analyze the samples to determine the percentage of degradation of this compound and to detect the formation of any degradation products.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent drug from its degradation products, allowing for accurate quantification of stability.

Objective: To develop and validate an HPLC method capable of separating this compound from all potential degradation products.

Typical Chromatographic Conditions (starting point, optimization required):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., scan from 200-400 nm).

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

Method Development and Validation:

  • Develop a method that provides good resolution between the this compound peak and any peaks corresponding to degradation products formed during the forced degradation studies.

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Data Presentation

The results of the forced degradation studies should be summarized in a table to facilitate easy comparison of the stability of this compound under different conditions.

Stress ConditionReagent/ConditionDurationTemperature% Degradation of this compoundNumber of Degradation Products
Acid Hydrolysis 0.1 M HCl24 hRT[Insert Data][Insert Data]
1 M HCl24 h60°C[Insert Data][Insert Data]
Base Hydrolysis 0.1 M NaOH24 hRT[Insert Data][Insert Data]
1 M NaOH24 h60°C[Insert Data][Insert Data]
Oxidation 3% H₂O₂24 hRT[Insert Data][Insert-Data]
Thermal (Solid) -48 h80°C[Insert Data][Insert Data]
Thermal (Solution) -48 h80°C[Insert Data][Insert Data]
Photolytic (Solid) 1.2 million lux h-RT[Insert Data][Insert Data]
Photolytic (Solution) 1.2 million lux h-RT[Insert Data][Insert Data]

RT: Room Temperature. Researchers should populate this table with their experimentally determined data.

Visualizations

NF-κB Signaling Pathway

This compound is suggested to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates a simplified overview of the canonical NF-κB pathway.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., TNF-α, IL-1 IKK_Complex IKK Complex Receptor->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB inhibits Ub Ubiquitination IκBα->Ub leads to Active_NF-κB Active NF-κB NF-κB->Active_NF-κB released Proteasome Proteasomal Degradation Ub->Proteasome targets for Proteasome->IκBα degrades Nuclear_NF-κB NF-κB Active_NF-κB->Nuclear_NF-κB translocates DNA DNA Nuclear_NF-κB->DNA binds to Gene_Transcription Gene Transcription (Inflammatory Response) DNA->Gene_Transcription initiates

Caption: Simplified canonical NF-κB signaling pathway.

Experimental Workflow for Forced Degradation Study

The logical flow of a forced degradation study is depicted in the following diagram.

Forced_Degradation_Workflow cluster_stress Forced Degradation Start Start: This compound Sample Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid_Base Acid/Base Hydrolysis Stress_Conditions->Acid_Base Oxidation Oxidation (H₂O₂) Stress_Conditions->Oxidation Thermal Thermal (Heat) Stress_Conditions->Thermal Photolytic Photolytic (Light) Stress_Conditions->Photolytic Analysis Sample Analysis (Stability-Indicating HPLC) Acid_Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Data_Evaluation Data Evaluation Analysis->Data_Evaluation End End: Stability Profile & Degradation Pathway Data_Evaluation->End

Caption: General workflow for a forced degradation study.

Conclusion

While specific stability data for this compound is limited, the information on its storage and the stability of related phenolic diterpenes provides a foundation for its handling and further investigation. The provided protocols offer a systematic approach to thoroughly evaluate the stability of this compound, which is an indispensable step in its development for research and therapeutic applications. It is strongly recommended that researchers generate their own stability data for this compound under their specific experimental conditions.

Troubleshooting & Optimization

Celaphanol A Technical Support Center: Solubility & In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Celaphanol A. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling and solubilizing this compound for successful in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound precipitation in my cell culture media?

A1: this compound, like many natural product-derived compounds, has low aqueous solubility. Precipitation in aqueous media (e.g., DMEM, RPMI) is common and typically stems from several factors:

  • Physicochemical Properties: The compound is inherently hydrophobic.

  • Solvent Shock: When a concentrated stock solution (usually in 100% DMSO) is rapidly diluted into an aqueous buffer or cell culture medium, the abrupt change in solvent polarity causes the compound to "crash out" of solution.[1][2]

  • High Concentration: Attempting to achieve a final concentration that exceeds the compound's solubility limit in the final assay medium will lead to precipitation.[1][2]

  • Media Components: Interactions with salts, proteins (especially in serum), and other components in the culture medium can reduce solubility.[1][3]

  • Temperature and pH: Changes in temperature (e.g., moving from room temperature to 37°C) or media pH can alter solubility.[1][2]

Q2: My this compound precipitated upon dilution into the media. How can I fix this?

A2: This is a common issue known as "solvent shock." To prevent it, you should add the stock solution to the aqueous medium very slowly. The recommended method is to add the stock dropwise to the vortexing or stirring media.[2] This allows for more gradual mixing and can prevent the localized high concentration that initiates precipitation. Pre-warming the media to 37°C before adding the compound can also help.[2]

Q3: What is the recommended solvent for making a high-concentration stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[4][5] It is recommended to prepare a stock concentration that is at least 1000 times higher than your final desired assay concentration to keep the final DMSO percentage low.[1]

Q4: What is the maximum final concentration of DMSO I can use in my cell-based assay?

A4: The tolerance to DMSO is cell-line specific. However, a general rule of thumb is to keep the final concentration of DMSO at or below 0.5%.[6] For sensitive or primary cells, the final concentration should be even lower, ideally ≤ 0.1%.[6][7][8] High concentrations of DMSO (above 1%) can cause cytotoxicity and may interfere with experimental results.[9][10][11] It is crucial to run a "vehicle control" (media with the same final concentration of DMSO but without this compound) to account for any solvent effects.

Q5: DMSO is not working for my experiment. Are there alternative solubilization strategies?

A5: Yes, if DMSO is unsuitable or insufficient, several other strategies can be employed:

  • Co-solvents: Formulations including co-solvents like PEG300, PEG400, or surfactants like Tween 80 can improve solubility.[12][13] A stock can be prepared in a mixture (e.g., DMSO + PEG300 + Tween 80) before final dilution.[12]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, forming inclusion complexes that are water-soluble.[14][15][16] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly effective and commonly used in pharmaceutical formulations to improve solubility and bioavailability.[14][15][17]

Troubleshooting Guide & Data Tables

Identifying Precipitation

Precipitation can be identified visually in several ways:

  • Cloudiness or Turbidity: The culture media appears hazy.[1][2]

  • Visible Particles: You may see distinct crystals or an amorphous solid, often at the bottom of the well or flask.[1][2]

  • Microscopic Observation: Under a microscope, you may see crystalline structures or artifacts that are distinct from cells.

Table 1: Recommended Final Co-Solvent Concentrations in Cell Culture
Solvent/ExcipientRecommended Max. Final ConcentrationCell Line ConsiderationsReference(s)
DMSO ≤ 0.5% (v/v)Most robust cell lines tolerate 0.5-1%. Primary or sensitive cells may require ≤ 0.1%.[6][8][9]
Ethanol ≤ 0.5% (v/v)Can be more cytotoxic than DMSO for some lines; always test.[10]
PEG 400 ≤ 1% (v/v)Generally well-tolerated but should be verified for your specific cell line.[13]
Tween 80 ≤ 0.1% (v/v)Surfactants can be toxic; use at very low concentrations.[13]
HP-β-CD 0.5% - 1% (w/v)Generally low cytotoxicity; can be an excellent alternative to organic solvents.[11][18]

Note: Always perform a dose-response toxicity curve for any solvent or excipient on your specific cell line before beginning your main experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock in DMSO
  • Calculate Mass: Determine the mass of this compound powder needed to make your desired volume of a 10 mM solution (Mass = 10 mmol/L * Molar Mass * Volume).

  • Weigh Compound: Accurately weigh the this compound powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of anhydrous, sterile-filtered DMSO to the tube.

  • Dissolve: Vortex vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure the compound is completely dissolved.[6]

  • Inspect: Visually confirm that the solution is clear and free of any visible particles.[1]

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store at -20°C or -80°C as recommended.

Protocol 2: Kinetic Solubility Assay to Determine Max Soluble Concentration

This protocol helps determine the maximum concentration of this compound that can be achieved in your specific cell culture medium before precipitation occurs.

  • Prepare Stock: Create a high-concentration stock of this compound in 100% DMSO (e.g., 20 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your stock solution in 100% DMSO to create a range of concentrations.

  • Transfer to Assay Plate: In a separate clear, flat-bottom 96-well plate, add your cell culture medium (e.g., 198 µL per well).

  • Add Compound: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate into the corresponding wells of the media plate. This creates a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubate: Incubate the plate at 37°C for 1-2 hours to mimic assay conditions.

  • Measure Turbidity: Read the absorbance (optical density) of the plate on a plate reader at a wavelength between 500-700 nm. An increase in light scattering or absorbance indicates the formation of a precipitate.[2]

  • Analyze: The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is the approximate kinetic solubility limit.

Visualizations

G Troubleshooting Workflow for this compound Solubility start Start: Prepare 10-20 mM stock in 100% DMSO dilute Dilute stock into aqueous media (e.g., 1:1000) start->dilute check_precip Precipitation Observed? dilute->check_precip success Success! Proceed with experiment. Include vehicle control. check_precip->success No troubleshoot Troubleshooting Steps check_precip->troubleshoot Yes slow_add 1. Add stock dropwise to vortexing media troubleshoot->slow_add check_precip2 Still Precipitates? slow_add->check_precip2 check_precip2->success No use_cd 2. Use Cyclodextrin (HP-β-CD) as a solubilizer check_precip2->use_cd Yes check_precip3 Still Precipitates? use_cd->check_precip3 check_precip3->success No use_cosolvent 3. Use a co-solvent system (e.g., DMSO/PEG300/Tween 80) check_precip3->use_cosolvent Yes lower_conc Re-evaluate: Lower final concentration or change assay system use_cosolvent->lower_conc

Caption: A flowchart for resolving this compound precipitation issues.

G Hypothesized this compound Signaling Pathway (NF-κB) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR) ikk IKK Complex receptor->ikk Stimulus celaphanol This compound celaphanol->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates proteasome Proteasome Degradation ikb->proteasome nfkb_complex p50/p65 (NF-κB) nfkb_nucleus p50/p65 nfkb_complex->nfkb_nucleus Translocation dna DNA nfkb_nucleus->dna Binds gene_exp Inflammatory Gene Expression (e.g., COX-2, NO) dna->gene_exp

References

Technical Support Center: Celastrol Experimental Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with Celastrol (potentially referred to as Celaphanol A). We address common issues to help you mitigate experimental variability and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for Celastrol in our cancer cell line. What are the potential causes?

A1: Inconsistent IC50 values for Celastrol can stem from several factors. Here are the most common sources of variability:

  • Cell Line Authenticity and Passage Number: Ensure your cell line is authenticated and free from contamination. Cell lines can exhibit genetic drift at high passage numbers, altering their response to treatment. It is advisable to use cells within a consistent and low passage range for all experiments.

  • Compound Purity and Handling: The purity of your Celastrol stock can significantly impact its effective concentration. Use a high-purity grade Celastrol and prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Assay-Specific Conditions: The specifics of your cytotoxicity assay can influence the outcome. Factors such as seeding density, incubation time with Celastrol, and the type of assay (e.g., MTT, CellTiter-Glo) should be standardized across all experiments.

  • Serum Concentration in Media: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their bioavailability. Standardize the serum concentration in your cell culture media for all IC50 experiments.

Q2: What are the primary signaling pathways affected by Celastrol?

A2: Celastrol is a multi-target compound known to modulate several key signaling pathways involved in inflammation, cell survival, and proliferation. Network pharmacology analyses and experimental studies have identified its interaction with proteins in the following pathways.[1]

  • NF-κB Pathway: Celastrol is a potent inhibitor of the NF-κB signaling cascade, primarily by targeting IKK-β.[1]

  • MAPK Pathway: It modulates the activity of various components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and MEK1.[1] The MAPK/ERK pathway is a crucial regulator of cell division.

  • JAK-STAT Pathway: Celastrol can influence the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, impacting cytokine signaling.[1]

  • Other Targets: Other identified targets include COX-2, MMP-9, c-Myc, and TGF-β, which are involved in inflammation, tissue remodeling, and cell growth.[1]

Troubleshooting Experimental Variability

Problem: High variability in Western blot results for downstream targets of Celastrol.
  • Possible Cause 1: Inconsistent Treatment Time. The activation and inhibition of signaling pathways are dynamic. Ensure precise timing of Celastrol treatment across all samples. A time-course experiment is recommended to determine the optimal time point for observing changes in your target protein.

  • Possible Cause 2: Cell Density. Confluency of your cell culture can affect signaling pathways. Seed plates to ensure cells reach a consistent confluency (e.g., 70-80%) at the time of treatment.

  • Possible Cause 3: Lysate Preparation. Inconsistent lysis and protein extraction can lead to variability. Use a standardized lysis buffer and protocol, ensuring complete cell lysis and consistent protein quantification across all samples.

Problem: Unexpected cell death or off-target effects.
  • Possible Cause 1: Solvent Toxicity. Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level for your specific cell line.

  • Possible Cause 2: Celastrol Concentration. Celastrol can have different effects at different concentrations. Perform a dose-response curve to identify the optimal concentration range for your desired effect without inducing excessive toxicity.

Key Experimental Protocols

Protocol 1: Determining the IC50 of Celastrol using an MTT Assay
  • Cell Seeding: Seed your cancer cell line in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Celastrol Treatment: Prepare a serial dilution of Celastrol in your complete cell culture medium. Remove the old medium from the cells and add the Celastrol dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Western Blot Analysis of NF-κB Pathway Inhibition
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Celastrol at the desired concentrations for the determined time. Include a positive control (e.g., TNF-α stimulation to activate the NF-κB pathway) and a vehicle control.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-IKK-β, IκBα, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.

Data Summary

Table 1: Reported Targets of Celastrol in Signaling Pathways

PathwayKey Protein Targets[1]
NF-κB PathwayIKK-β
MAPK PathwayJNK, MEK1
JAK-STAT PathwayJAK-1, JAK-3
InflammationCOX-2, SYK
Tissue RemodelingMMP-3, MMP-9
Cell Growth/Survivalc-Myc, TGF-β

Visualizations

Celastrol_Signaling_Pathway Celastrol Celastrol IKK IKK-β Celastrol->IKK inhibits JNK_MEK JNK / MEK1 Celastrol->JNK_MEK inhibits JAK JAK1 / JAK3 Celastrol->JAK inhibits NFkB NF-κB Pathway IKK->NFkB Inflammation Inflammation NFkB->Inflammation MAPK MAPK Pathway JNK_MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis STAT STAT Pathway JAK->STAT STAT->Proliferation

Caption: Celastrol's inhibitory effects on key signaling pathways.

Experimental_Workflow_Troubleshooting cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (Low Passage) Treatment Treatment (Standardized Time/Conc.) Cell_Culture->Treatment Compound_Prep Celastrol Prep (Fresh Dilutions) Compound_Prep->Treatment Assay Assay (Consistent Protocol) Treatment->Assay Data_Collection Data Collection Assay->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

Caption: Workflow for minimizing experimental variability.

References

Technical Support Center: Optimizing Compound Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the concentration of novel compounds, referred to here as 'Celaphanol A', for cell viability experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the optimization of this compound concentration.

Q1: My initial range-finding experiment with this compound shows 100% cell death at all concentrations. What should I do?

A1: This suggests that the initial concentrations tested were too high. It is recommended to perform a serial dilution to broaden the concentration range significantly. Start from a much lower concentration (e.g., in the nanomolar or even picomolar range) and increase logarithmically. It is also crucial to ensure the solvent used to dissolve this compound is not causing cytotoxicity. Include a solvent-only control to test this.

Q2: I am observing inconsistent results (high variability) between replicate wells treated with the same concentration of this compound. What are the possible causes?

A2: High variability can stem from several factors:

  • Uneven cell seeding: Ensure a single-cell suspension and proper mixing before and during seeding to achieve a uniform cell density across all wells.

  • Pipetting errors: Use calibrated pipettes and proper technique to ensure accurate dispensing of both cell suspension and this compound.

  • Edge effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.

  • Compound precipitation: Visually inspect the wells after adding this compound to ensure it is fully dissolved and not precipitating out of solution, which can lead to inconsistent local concentrations.

Q3: The negative control (untreated cells) shows low viability. What could be the issue?

A3: Low viability in the negative control points to a problem with the general cell culture conditions rather than the compound being tested. Check the following:

  • Cell health: Ensure the cells are healthy, within a low passage number, and in the logarithmic growth phase before seeding.

  • Contamination: Check for signs of bacterial or fungal contamination.

  • Incubation conditions: Verify the incubator's temperature, CO2 levels, and humidity are optimal for your specific cell line.[1]

  • Media quality: Ensure the culture medium is not expired and has been supplemented correctly.

Q4: How do I determine the optimal incubation time for this compound treatment?

A4: The optimal incubation time depends on the compound's mechanism of action and the cell type's doubling time. It is recommended to perform a time-course experiment. This involves treating cells with a fixed concentration of this compound (a concentration that shows a partial effect from your initial dose-response experiment) and measuring cell viability at multiple time points (e.g., 24, 48, and 72 hours).

Q5: What is the difference between a cytotoxicity assay and a cell viability assay?

A5: Cell viability assays measure parameters of healthy cells, such as metabolic activity, while cytotoxicity assays measure markers of cell death, such as loss of membrane integrity. For a comprehensive understanding of this compound's effect, it can be beneficial to use both types of assays.

Experimental Protocols

Determining Optimal Concentration of this compound using an MTT Assay

This protocol outlines a method to determine the concentration of this compound that affects cell viability.

1. Materials:

  • This compound

  • Appropriate cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count healthy, logarithmically growing cells.

    • Dilute the cells to the desired seeding density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include wells with untreated cells (negative control) and wells with solvent only (solvent control).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2]

Data Presentation

The following table is an example of how to present the data obtained from an MTT assay to determine the IC50 value (the concentration of a drug that gives half-maximal response) of this compound.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.250.08100
0.11.220.0797.6
11.100.0688.0
100.650.0552.0
500.200.0316.0
1000.050.024.0

Visualizations

Experimental Workflow for Optimizing this compound Concentration

experimental_workflow start Start: Healthy Cell Culture seed Seed Cells in 96-well Plate start->seed incubate1 Incubate (24h) for Attachment seed->incubate1 treat Treat Cells with this compound incubate1->treat prepare_compound Prepare Serial Dilutions of this compound prepare_compound->treat incubate2 Incubate (24-72h) treat->incubate2 viability_assay Perform Cell Viability Assay (e.g., MTT) incubate2->viability_assay read Read Plate (Absorbance/Fluorescence) viability_assay->read analyze Data Analysis: Calculate % Viability and IC50 read->analyze end End: Optimal Concentration Determined analyze->end

Caption: Workflow for determining the optimal concentration of a compound.

Hypothetical Signaling Pathway Affected by this compound

signaling_pathway cluster_nucleus Cell Nucleus celaphanol_a This compound receptor Surface Receptor celaphanol_a->receptor Binds kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression (Apoptosis Genes) transcription_factor->gene_expression Promotes apoptosis Apoptosis gene_expression->apoptosis

Caption: A hypothetical signaling cascade initiated by this compound.

References

Technical Support Center: Stabilizing Celaphanol A in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Celaphanol A in solution. The following information is based on best practices for handling phenolic compounds, the class to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color, turning yellow or brown. What is happening?

This color change is a common indicator of degradation, specifically oxidation.[1] Phenolic compounds like this compound are susceptible to oxidation, which converts the phenol groups into quinones. These quinones can then polymerize, forming larger, colored molecules that cause the discoloration of your solution.[1] This process can be accelerated by several factors, including high pH, the presence of dissolved oxygen, exposure to light, and contamination with trace metal ions.[1]

Q2: What are the consequences of this compound degradation for my experiments?

Degradation of this compound can significantly impact your experimental results in several ways:

  • Loss of Biological Activity: The structural changes from oxidation can reduce or eliminate the biological activity you are trying to study.[1]

  • Inaccurate Quantification: Degradation leads to a lower concentration of the active this compound, resulting in an underestimation of its true concentration in your assays.[1]

  • Formation of Interfering Byproducts: The degradation products themselves can interfere with your analytical measurements or cause unexpected effects in biological systems.[1]

  • Reduced Solubility: The polymers formed during degradation may be less soluble, leading to precipitation in your solution.[1]

Q3: What are the primary strategies to prevent the degradation of this compound in solution?

To maintain the stability of this compound, it is crucial to minimize its exposure to conditions that promote oxidation. The most effective strategies include:

  • Adding Antioxidants: Incorporate antioxidants into your solutions to scavenge free radicals that initiate the oxidation process.[1]

  • Controlling pH: The stability of phenolic compounds is often pH-dependent.[1] Maintaining an optimal pH can significantly slow down degradation.

  • Removing Dissolved Oxygen: Oxygen is a key reactant in the oxidation of phenols.[1] Degassing your solvents before use can help to remove dissolved oxygen.

  • Using Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent can sequester these ions and prevent them from participating in degradation reactions.[1]

  • Protecting from Light: Exposure to light, especially UV light, can provide the energy to initiate oxidation reactions.[1] Always store solutions in light-protecting containers.

Troubleshooting Guide

Issue: Rapid discoloration of this compound solution.

Possible Cause Troubleshooting Steps
High pH Measure the pH of your solution. If it is alkaline, consider adjusting to a more acidic or neutral pH. Perform a pH stability study to determine the optimal pH for this compound.
Dissolved Oxygen Degas your solvent before preparing the solution. You can do this by sparging with an inert gas like nitrogen or argon, or by using the freeze-pump-thaw method.[1]
Light Exposure Store your stock solutions and working solutions in amber vials or wrap your containers in aluminum foil to protect them from light.[1]
Metal Ion Contamination Use high-purity solvents and reagents. If you suspect metal ion contamination, add a chelating agent like EDTA to your solution.

Issue: Precipitation in this compound solution.

Possible Cause Troubleshooting Steps
Degradation and Polymerization This is often a result of oxidation. Follow the steps above to prevent degradation. Once a precipitate has formed, it is best to prepare a fresh solution.
Poor Solubility Ensure you are using an appropriate solvent for this compound. You may need to use a co-solvent system or gently warm the solution to aid dissolution. Be aware that heating can also accelerate degradation, so this should be done with caution.
Freeze-Thaw Cycles Repeated freezing and thawing can introduce oxygen and promote degradation and precipitation.[1] Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a this compound stock solution with measures to minimize degradation.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, ethanol, or a buffer of appropriate pH)

  • Antioxidant (e.g., Butylated Hydroxytoluene (BHT) or Ascorbic Acid)

  • Chelating agent (e.g., EDTA)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with screw caps

Procedure:

  • Solvent Preparation:

    • If using a buffer, prepare it with high-purity water.

    • Degas the chosen solvent by sparging with nitrogen or argon gas for 15-30 minutes.[1]

  • Additive Dissolution:

    • If using an antioxidant and/or chelating agent, dissolve them in the degassed solvent at the desired concentration (see Table 1 for typical concentrations).

  • This compound Dissolution:

    • Accurately weigh the required amount of this compound.

    • Dissolve the this compound in the prepared solvent. Gentle vortexing or sonication can be used to assist dissolution.

  • Inert Atmosphere:

    • Once the this compound is fully dissolved, flush the headspace of the vial with nitrogen or argon gas for 30-60 seconds to displace any air.[1]

  • Storage:

    • Immediately cap the vial tightly.

    • For long-term storage, aliquot the stock solution into single-use amber vials, flushing each with inert gas before sealing.

    • Store the aliquots at -20°C or -80°C.[1]

Data Presentation

Table 1: Common Stabilizers for Phenolic Compound Solutions

StabilizerTypical ConcentrationMechanism of ActionSuitable Solvents
Butylated Hydroxytoluene (BHT) 0.01% - 0.1% (w/v)Free radical scavengerOrganic Solvents
Ascorbic Acid 0.1 - 1 mg/mLReducing agent, oxygen scavengerAqueous Buffers
EDTA 0.1 - 1 mMChelates metal ionsAqueous Buffers

Visualizations

General Oxidation Pathway of Phenolic Compounds Phenol Phenolic Compound (e.g., this compound) Phenoxy_Radical Phenoxy Radical Phenol->Phenoxy_Radical -H+ Quinone Quinone Phenoxy_Radical->Quinone Polymer Colored Polymers Quinone->Polymer Polymerization Initiator Initiator (Light, Metal Ions, O2) Initiator->Phenol Oxidation

Caption: General oxidation pathway of phenolic compounds.

Troubleshooting Workflow for this compound Solution Instability Start Solution Discoloration or Precipitation Observed Check_pH Check pH Start->Check_pH Check_Storage Review Storage Conditions Check_pH->Check_Storage Optimal? Adjust_pH Adjust pH / Perform Stability Study Check_pH->Adjust_pH Alkaline? Check_Solvent Evaluate Solvent Preparation Check_Storage->Check_Solvent Properly Stored? Protect_Light Store in Amber Vials / Dark Check_Storage->Protect_Light Exposed to Light? Degas_Solvent Degas Solvent with Inert Gas Check_Solvent->Degas_Solvent Oxygen present? Add_Stabilizers Consider Adding Antioxidants/Chelators Check_Solvent->Add_Stabilizers No Stabilizers? Prepare_Fresh Prepare Fresh Solution with Optimized Protocol Adjust_pH->Prepare_Fresh Protect_Light->Prepare_Fresh Degas_Solvent->Prepare_Fresh Add_Stabilizers->Prepare_Fresh

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Celastrol Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center pertains to Celastrol , as searches for "Celaphanol A" did not yield relevant scientific literature. It is assumed that "Celastrol" was the intended compound of interest.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Celastrol in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of Celastrol in cellular models?

A1: Celastrol is known to have a multi-target mechanism of action, affecting various signaling pathways beyond its intended targets. Network pharmacology analyses and experimental studies have predicted and validated several off-target proteins. These include proteins involved in cancer, connective tissue disorders, and cell death and survival.[1] Key signaling proteins regulated by Celastrol include MMP-9, COX-2, c-Myc, TGF-β, c-JUN, JAK-1, JAK-3, IKK-β, SYK, MMP-3, JNK, and MEK1.[1]

Q2: In which cellular models have the off-target effects of Celastrol been studied?

A2: The cytotoxic and off-target effects of Celastrol have been investigated in various cell lines. For instance, its impact on cell viability has been assessed in lymphoblastoid cells.[2] The choice of cellular model is critical, and both monolayer and three-dimensional cell cultures have been used to evaluate cellular toxicity for different compounds.[3]

Q3: What are common assays to measure the cytotoxicity of Celastrol?

A3: Several colorimetric and fluorescence-based assays are commonly used to measure Celastrol-induced cytotoxicity. These include:

  • MTT Assay: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[2][4]

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[5][6]

  • ATP Assay: This assay measures the level of intracellular ATP, which correlates with cell viability. It is considered highly sensitive.[4]

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density.

  • Troubleshooting Step: Ensure a uniform cell seeding density across all wells of the microplate. It is crucial to establish a suitable cell seeding density before conducting the experiment.[2]

  • Possible Cause: Interference of Celastrol with the assay reagents.

  • Troubleshooting Step: Run appropriate controls, including wells with Celastrol and the assay reagent but without cells, to check for any direct chemical interference. Some compounds can interfere with MTT reagents, leading to inaccurate estimations of cell viability.[4]

  • Possible Cause: Differences in cell culture confluency.

  • Troubleshooting Step: Standardize the cell confluency at the time of treatment. Cells at different growth phases can exhibit varying sensitivities to cytotoxic compounds.

Issue 2: Unexpected or contradictory results in different cell lines.

  • Possible Cause: Cell line-specific differences in signaling pathways and protein expression.

  • Troubleshooting Step: Characterize the expression levels of known Celastrol targets and off-targets in your specific cell lines. The cellular context, including the expression of signaling proteins, can significantly influence the drug's effect.[1]

  • Possible Cause: Different experimental conditions.

  • Troubleshooting Step: Carefully document and standardize all experimental parameters, including incubation times, solvent controls, and passage number of the cell lines.

Quantitative Data Summary

Table 1: Cytotoxicity of Celastrol in Lymphoblastoid Cells (MTT Assay) [2]

Concentration (µM)Exposure Time (hours)Reduction in MTT (%)
0.84Noticeable reduction
0.824~70%
0.224Sufficient to affect viability
0.524~50%

Key Experimental Protocols

1. MTT Assay for Cellular Viability

This protocol is adapted from a method used to analyze the viability of lymphoblastoid cells exposed to Celastrol.[2]

  • Materials:

    • Lymphoblastoid cells

    • Complete cell culture medium

    • Celastrol stock solution (dissolved in a suitable vehicle, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of Celastrol in complete culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of Celastrol. Include vehicle-only controls.

    • Incubate the plate for the desired exposure time (e.g., 4 or 24 hours).[2]

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. LDH Cytotoxicity Assay

This protocol is based on the general principles of LDH release assays.[5][6]

  • Materials:

    • Target cells

    • Complete cell culture medium

    • Celastrol stock solution

    • LDH assay kit (containing LDH substrate, cofactor, and dye)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Plate the cells in a 96-well plate and treat them with various concentrations of Celastrol as described for the MTT assay. Include positive controls (cells treated with a known cytotoxic agent) and negative controls (untreated cells).

    • After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[6]

    • Add the LDH cytotoxicity reagent from the kit to each well containing the supernatant.[6]

    • Incubate the plate at room temperature for the time specified in the kit's instructions.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to the controls.

Visualizations

Celastrol_Off_Target_Signaling cluster_downstream Downstream Cellular Processes Celastrol Celastrol IKK_beta IKK-β Celastrol->IKK_beta JNK JNK Celastrol->JNK COX2 COX-2 Celastrol->COX2 MEK1 MEK1 Celastrol->MEK1 MMP9 MMP-9 Celastrol->MMP9 c_Myc c_Myc Celastrol->c_Myc TGF_beta TGF-β Celastrol->TGF_beta c_JUN c_JUN Celastrol->c_JUN JAK1 JAK-1 Celastrol->JAK1 JAK3 JAK-3 Celastrol->JAK3 SYK SYK Celastrol->SYK MMP3 MMP-3 Celastrol->MMP3 Cell Death & Survival Cell Death & Survival IKK_beta->Cell Death & Survival Connective Tissue Disorders Connective Tissue Disorders IKK_beta->Connective Tissue Disorders Cancer Cancer IKK_beta->Cancer JNK->Cell Death & Survival JNK->Connective Tissue Disorders JNK->Cancer COX2->Cell Death & Survival COX2->Connective Tissue Disorders COX2->Cancer MEK1->Cell Death & Survival MEK1->Connective Tissue Disorders MEK1->Cancer MMP9->Cell Death & Survival MMP9->Connective Tissue Disorders MMP9->Cancer c_Myc->Cell Death & Survival c_Myc->Connective Tissue Disorders c_Myc->Cancer TGF_beta->Cell Death & Survival TGF_beta->Connective Tissue Disorders TGF_beta->Cancer c_JUN->Cell Death & Survival c_JUN->Connective Tissue Disorders c_JUN->Cancer JAK1->Cell Death & Survival JAK1->Connective Tissue Disorders JAK1->Cancer JAK3->Cell Death & Survival JAK3->Connective Tissue Disorders JAK3->Cancer SYK->Cell Death & Survival SYK->Connective Tissue Disorders SYK->Cancer MMP3->Cell Death & Survival MMP3->Connective Tissue Disorders MMP3->Cancer

Caption: Predicted off-target signaling pathways of Celastrol.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Prep Prepare Celastrol Dilutions Treatment Treat Cells with Celastrol Compound_Prep->Treatment Incubation Incubate for Defined Period Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Assay Incubation->LDH_Assay Read_Plate Read Absorbance MTT_Assay->Read_Plate LDH_Assay->Read_Plate Calculate_Viability Calculate % Viability/Cytotoxicity Read_Plate->Calculate_Viability

Caption: General workflow for cytotoxicity assessment.

References

Navigating the Synthesis of Celaphanol A: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Celaphanol A, a trinorditerpene isolated from the root bark of Celastrus orbiculatus, has garnered interest for its neuroprotective and anti-inflammatory properties.[1] While a formal total synthesis has yet to be published in peer-reviewed literature, its complex polycyclic architecture presents a formidable challenge for synthetic chemists. This technical support center provides a proactive troubleshooting guide and frequently asked questions (FAQs) based on a predictive analysis of a plausible synthetic route. The aim is to address potential challenges that researchers may encounter during their experimental endeavors toward the synthesis of this promising natural product.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

A1: The primary challenges in synthesizing this compound can be categorized as follows:

  • Construction of the Tricyclic Core: Assembling the sterically congested phenanthrenone-type ring system with the correct relative stereochemistry is a significant hurdle.

  • Stereocontrol: The molecule possesses a critical quaternary stereocenter at C4a. Establishing this center with the correct absolute configuration is a non-trivial task that will likely require asymmetric catalysis or the use of a chiral auxiliary.

  • Functional Group Management: The synthesis requires careful management of multiple oxygenated functional groups, including a catechol-like moiety and a ketone. This will necessitate a robust protecting group strategy to ensure chemoselectivity during various transformations.[2][3]

  • Late-Stage Oxidation: The introduction of the hydroxyl groups on the aromatic ring at a late stage of the synthesis could be problematic due to potential side reactions and regioselectivity issues.

Q2: What general synthetic strategy is proposed for the synthesis of this compound?

A2: A convergent retrosynthetic approach is proposed. The synthesis would likely involve the construction of a key intermediate containing the A and B rings, followed by the formation of the C ring through an intramolecular cyclization reaction.

Q3: How can the quaternary stereocenter at C4a be effectively established?

A3: Several strategies could be employed:

  • Asymmetric Michael Addition: A conjugate addition of a suitable nucleophile to an α,β-unsaturated ketone precursor could be rendered asymmetric through the use of a chiral catalyst or a stoichiometric chiral auxiliary.

  • Chiral Pool Synthesis: Starting from a readily available chiral natural product that already contains a similar stereocenter.

  • Enantioselective Alkylation: Deprotonation of a ketone precursor to form a chiral enolate, followed by alkylation.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Key Cyclization Step

Problem: The intramolecular cyclization to form the C-ring (e.g., via a Friedel-Crafts or related reaction) results in a mixture of diastereomers.

Possible Causes:

  • Flexible Transition State: The tether connecting the reacting moieties may allow for multiple low-energy transition states, leading to poor stereocontrol.

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of Lewis acid can significantly influence the stereochemical outcome of the cyclization.

Troubleshooting Steps:

Step Action Rationale
1 Modify the tether Introducing conformational constraints in the linking chain can favor a single transition state.
2 Screen Lewis acids Different Lewis acids can alter the geometry of the transition state. Experiment with a range of sterically demanding or chelating Lewis acids.
3 Vary the temperature Lowering the reaction temperature can enhance selectivity by favoring the pathway with the lower activation energy.
4 Change the solvent The polarity and coordinating ability of the solvent can influence the reaction pathway.
Issue 2: Difficulty in Selective Protection/Deprotection of Phenolic Hydroxyls

Problem: Non-selective protection or harsh deprotection conditions leading to decomposition of advanced intermediates.

Possible Causes:

  • Similar Reactivity of Hydroxyl Groups: The two phenolic hydroxyl groups may have comparable pKa values, making selective protection challenging.

  • Incompatible Protecting Groups: The chosen protecting groups may not be stable to subsequent reaction conditions, or their removal may require conditions that affect other functional groups.[2][3]

Troubleshooting Steps:

Step Action Rationale
1 Orthogonal Protecting Groups Employ protecting groups that can be removed under different conditions (e.g., silyl ethers vs. benzyl ethers).[2][3]
2 One-Pot Protection/Alkylation Under carefully controlled conditions, it may be possible to achieve regioselective functionalization.
3 Enzymatic Protection/Deprotection Biocatalysis can offer high levels of regioselectivity.
4 Re-evaluate the Synthetic Route It may be necessary to introduce the hydroxyl groups at a later stage of the synthesis.

Proposed Retrosynthetic Analysis and Key Transformations

A plausible retrosynthetic analysis for this compound is outlined below. This strategy hinges on a key intramolecular cyclization to form the tricyclic core.

This compound Retrosynthesis This compound This compound Key Intermediate A Key Intermediate A This compound->Key Intermediate A Late-stage functionalization (Hydroxylation, Demethylation) Precursor B Precursor B Key Intermediate A->Precursor B Intramolecular Cyclization (e.g., Friedel-Crafts) Precursor C Precursor C Precursor B->Precursor C Coupling Reaction

Caption: A simplified retrosynthetic analysis of this compound.

Hypothetical Experimental Protocol: Asymmetric Michael Addition for Quaternary Stereocenter Formation

This protocol describes a hypothetical key step in establishing the C4a stereocenter.

Reaction: Asymmetric Michael addition of a dithiane pronucleophile to an α,β-unsaturated ketone.

Materials:

  • α,β-unsaturated ketone precursor (1.0 equiv)

  • 1,3-Dithiane (1.2 equiv)

  • Chiral phase-transfer catalyst (e.g., a cinchonidinium salt, 0.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene

  • Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the α,β-unsaturated ketone precursor, the chiral phase-transfer catalyst, and potassium carbonate.

  • Add anhydrous toluene via syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1,3-dithiane dropwise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 24-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired adduct.

Troubleshooting Workflow for the Asymmetric Michael Addition

Troubleshooting Michael Addition Start Start Low Conversion Low Conversion Start->Low Conversion Low Enantioselectivity Low Enantioselectivity Low Conversion->Low Enantioselectivity No Increase Reaction Time/Temp Increase Reaction Time/ Temperature Low Conversion->Increase Reaction Time/Temp Yes Screen Catalysts/Solvents Screen Different Chiral Catalysts and Solvents Low Enantioselectivity->Screen Catalysts/Solvents Yes End End Low Enantioselectivity->End No Check Reagent Purity Check Reagent Purity Increase Reaction Time/Temp->Check Reagent Purity Screen Catalysts/Solvents->End Optimize Base Optimize Base Check Reagent Purity->Optimize Base Optimize Base->Low Enantioselectivity

Caption: A decision tree for troubleshooting the asymmetric Michael addition.

References

Technical Support Center: Investigating Assay Interference of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My novel compound, "Celaphanol A," is showing activity in my primary screen. How can I be sure this is a genuine hit and not an artifact?

A1: Initial hits from a primary screen, especially with novel compounds, require rigorous validation to rule out assay interference.[1] A genuine hit will consistently demonstrate target-specific activity across multiple, mechanistically distinct assays.[2] It is crucial to implement a series of secondary and counter-screens to identify and eliminate false positives early in the drug discovery process.

Q2: What are the most common reasons a compound might cause a false positive in my assay?

A2: False positives can arise from a variety of mechanisms where a compound interacts with the assay components rather than the intended biological target.[3] Some of the most frequent causes include:

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and denature proteins non-specifically.[3][4]

  • Redox Activity: Some compounds can undergo redox cycling, especially in the presence of reducing agents like DTT, which generates reactive oxygen species (ROS) that can modify and inactivate proteins.[1][5]

  • Interference with Detection: The compound itself might be fluorescent or colored, interfering with optical readouts. It could also directly inhibit a reporter enzyme like luciferase.[2]

  • Chemical Reactivity: The compound may be chemically reactive and covalently modify the target protein or other assay components.[6]

  • Pan-Assay Interference Compounds (PAINS): These are specific chemical substructures known to frequently appear as hits in many different assays due to various non-specific mechanisms.[7]

Q3: What are Pan-Assay Interference Compounds (PAINS) and how do I know if my compound is one?

A3: PAINS are chemical structures that are known to cause interference in a wide range of bioassays. These compounds are often flagged as "frequent hitters" because they appear to be active against many different targets.[8] You can use computational tools and substructure filters to check if your compound contains a known PAINS motif.[3][9] However, not all compounds containing a PAINS substructure are guaranteed to be problematic, so experimental validation is still necessary.[7]

Q4: My compound is a natural product. Are there specific types of interference I should be aware of?

A4: Yes, natural products can present unique challenges. Some classes of natural products, like tannins, saponins, and polyphenols, are known to interfere with assays.[10][11] For example, phenolic compounds can be prone to redox activity.[10] It is important to consider the chemical class of your natural product and be aware of its potential inherent properties that might lead to assay interference.

Troubleshooting Guides

If you suspect your compound is causing assay interference, the following troubleshooting guides provide experimental strategies to identify the underlying mechanism.

Initial Hit Triage Workflow

This workflow provides a systematic approach to validating initial screening hits and identifying potential artifacts.

Primary_Screen Primary Screening Hit Confirm_Activity Confirm Activity (Dose-Response) Primary_Screen->Confirm_Activity Orthogonal_Assay Orthogonal Assay (Different Detection Method) Confirm_Activity->Orthogonal_Assay Activity Confirmed False_Positive False Positive Confirm_Activity->False_Positive Activity Not Confirmed Interference_Assays Interference Counter-Screens Orthogonal_Assay->Interference_Assays Activity Confirmed Orthogonal_Assay->False_Positive Activity Not Confirmed Genuine_Hit Genuine Hit Interference_Assays->Genuine_Hit No Interference Detected Interference_Assays->False_Positive Interference Detected start Suspected Aggregator detergent_assay Run Assay with & without Non-ionic Detergent (e.g., 0.01% Triton X-100) start->detergent_assay compare Compare IC50 Values detergent_assay->compare no_change IC50 Unchanged compare->no_change right_shift Significant Right-Shift in IC50 with Detergent compare->right_shift not_aggregator Aggregation Unlikely no_change->not_aggregator aggregator Likely Aggregator right_shift->aggregator dls Confirm with Dynamic Light Scattering (DLS) aggregator->dls start Suspected Redox Cycler catalase_assay Run Assay with & without Catalase start->catalase_assay compare Compare Inhibition catalase_assay->compare no_change Inhibition Unchanged compare->no_change rescued Inhibition Rescued by Catalase compare->rescued not_redox Redox Activity Unlikely no_change->not_redox redox_cycler Likely Redox Cycler rescued->redox_cycler resazurin_assay Confirm with Resazurin Assay redox_cycler->resazurin_assay

References

proper handling and disposal of celaphanol A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is for informational purposes for research professionals. A specific, official Safety Data Sheet (SDS) for Celaphanol A is not publicly available. The information provided is based on general laboratory safety protocols for handling research-grade chemical compounds and should be supplemented by a thorough risk assessment by the user's institution. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a diterpene, a type of natural organic compound, that can be isolated from the root bark of Celastrus orbiculatus[1]. It is identified by CAS Number 244204-40-8[2]. In research, it has demonstrated neuroprotective effects against hydrogen peroxide-induced cytotoxicity in PC12 cells[1]. It is also suggested to be a possible inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, indicating potential anti-inflammatory activity[3].

Q2: What are the primary research applications of this compound?

A2: Based on its observed biological activities, this compound is primarily used in preclinical research settings. Key applications include:

  • Neuroprotection studies: Investigating its ability to protect neuronal cells from oxidative stress and other forms of damage[1].

  • Anti-inflammatory research: Studying its mechanism for inhibiting inflammatory pathways, particularly its effects on NF-κB activation and nitric oxide production[3].

  • Drug Discovery: Exploring its potential as a lead compound for developing new therapies for neurodegenerative or inflammatory diseases.

Q3: What are the known physical and chemical properties of this compound?

A3: The available data for this compound is summarized below. It is important to note that this information is aggregated from chemical suppliers and may not have been independently verified.

PropertyValueSource(s)
CAS Number 244204-40-8[2]
Molecular Formula C₁₇H₂₀O₄[2]
Molecular Weight 288.338 g/mol
Density 1.3 ± 0.1 g/cm³
Boiling Point 532.8 ± 50.0 °C at 760 mmHg
Flash Point 290.1 ± 26.6 °C
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Q4: How should I properly store this compound?

A4: While specific storage conditions are not detailed in an official SDS, general best practices for a research compound of this nature suggest storing it in a tightly sealed container in a cool, dry, and well-ventilated area, away from ignition sources and strong oxidizing agents. For long-term stability, especially when in solution, refer to the supplier's product information sheet or store at -20°C or -80°C.

Troubleshooting Guide

Issue 1: Inconsistent experimental results.

  • Possible Cause 1: Compound Degradation. this compound, like many natural products, may be sensitive to light, temperature, or repeated freeze-thaw cycles.

    • Solution: Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles. Store stock solutions and solid compound protected from light. Prepare fresh working solutions for each experiment.

  • Possible Cause 2: Solubility Issues. The compound may precipitate out of aqueous buffers if the concentration of the organic solvent (like DMSO) is too low in the final working solution.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media or assay buffer is consistent across all experiments and does not exceed a level toxic to your system (typically <0.5%). Visually inspect solutions for any precipitation before use.

Issue 2: Unexpected cytotoxicity observed in cell-based assays.

  • Possible Cause 1: High Solvent Concentration. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Solution: Run a solvent control experiment where cells are treated with the highest concentration of the solvent used in your experiment to ensure the observed effects are due to this compound and not the vehicle.

  • Possible Cause 2: On-target or Off-target Effects. While studied for neuroprotection, this compound may have cytotoxic effects at higher concentrations or in different cell lines.

    • Solution: Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line and experimental endpoint.

Experimental Protocols

General Protocol for Handling and Use of this compound in a Research Setting

This protocol is a general guideline. Users must adapt it to their specific experimental needs and institutional safety requirements.

  • Receiving and Logging:

    • Upon receipt, visually inspect the container for any damage.

    • Log the compound into your laboratory's chemical inventory system.

    • Store immediately under the conditions recommended by the supplier (typically cool and dry).

  • Personal Protective Equipment (PPE):

    • Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

    • When handling the solid compound (powder), use a chemical fume hood to avoid inhalation.

  • Preparation of Stock Solutions:

    • Perform all weighing and initial dissolution of the solid compound inside a chemical fume hood.

    • To prepare a 10 mM stock solution in DMSO:

      • Calculate the required mass of this compound (MW = 288.34 g/mol ). For 1 mL of 10 mM solution: 0.01 mol/L * 0.001 L * 288.34 g/mol = 0.00288 g = 2.88 mg.

      • Weigh 2.88 mg of this compound powder into a sterile microcentrifuge tube.

      • Add 1 mL of high-purity DMSO.

      • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes for single-use to avoid contamination and degradation from repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

  • Disposal:

    • All materials contaminated with this compound, including gloves, tubes, and pipette tips, should be considered chemical waste.

    • Dispose of solid waste and unused solutions in a properly labeled hazardous waste container.

    • Follow all federal, state, and local regulations for hazardous waste disposal[4]. Do not dispose of down the drain.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solid Receive & Store This compound (Solid) prep_stock Prepare 10 mM Stock Solution in DMSO prep_solid->prep_stock In Fume Hood prep_working Prepare Working Dilutions in Cell Culture Media prep_stock->prep_working exp_treat Treat Cells with This compound prep_working->exp_treat exp_seed Seed Cells (e.g., PC12, Macrophages) exp_seed->exp_treat exp_stim Add Stimulus (e.g., H₂O₂, LPS) exp_treat->exp_stim exp_incubate Incubate for Defined Period exp_stim->exp_incubate an_lysate Collect Cell Lysates or Supernatants exp_incubate->an_lysate an_assay Perform Assay (e.g., Viability, NF-κB Reporter, NO₂⁻ Measurement) an_lysate->an_assay an_data Data Analysis an_assay->an_data

Caption: Experimental workflow for studying this compound.

nfkb_pathway cluster_membrane Cell Membrane / Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor ikk IKK Complex receptor->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocates inhibitor This compound inhibitor->ikk Inhibits dna DNA nfkb_nuc->dna Binds to gene Pro-inflammatory Gene Expression dna->gene Induces Transcription

Caption: Postulated inhibition of the NF-κB pathway by this compound.

References

Technical Support Center: Ensuring Reproducibility in Celastrol Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in experiments involving Celastrol.

Frequently Asked Questions (FAQs)

Q1: My Celastrol solution appears to have precipitated. What should I do?

A1: Celastrol has poor water solubility.[1] For in vitro experiments, it is recommended to dissolve Celastrol in an organic solvent such as DMSO, ethanol, or dimethyl formamide (DMF) to create a stock solution before diluting it in your aqueous culture medium.[2] The final concentration of the organic solvent in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cellular stress. If precipitation occurs upon dilution, try vortexing the solution or preparing a fresh dilution from the stock. For maximum solubility in aqueous buffers, it is recommended to first dissolve Celastrol in DMF and then dilute it with the aqueous buffer.[2] It is not recommended to store the aqueous solution for more than one day.[2]

Q2: I am observing high variability in my cell viability assay results between replicates. What are the possible causes?

A2: High variability in cell viability assays can stem from several factors:

  • Uneven cell seeding: Ensure your cell suspension is homogenous before and during plating.

  • Pipetting errors: Calibrate your pipettes regularly and use appropriate pipetting techniques.

  • Edge effects: Wells on the perimeter of the plate are more prone to evaporation. To mitigate this, you can fill the outer wells with sterile PBS or media without cells.

  • Compound precipitation: As mentioned in Q1, ensure Celastrol is fully dissolved in the final culture medium.

  • Cell health and passage number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range to ensure a uniform response.[3]

Q3: My Western blot results for downstream targets of Celastrol are inconsistent. How can I troubleshoot this?

A3: Inconsistent Western blot results can be due to a variety of factors throughout the workflow:

  • Sample Preparation: Ensure consistent lysis buffer volume to cell number ratio and complete cell lysis. Keep samples on ice to prevent protein degradation.

  • Protein Quantification: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal protein loading in each lane.

  • Gel Electrophoresis and Transfer: Ensure the gel is properly polymerized and that the transfer is efficient and even across the membrane. Staining the membrane with Ponceau S after transfer can help visualize the evenness of the transfer.

  • Antibody Incubation: Optimize primary and secondary antibody concentrations and incubation times. Ensure thorough washing steps to minimize background noise.

  • Blocking: Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and ensure sufficient blocking time to prevent non-specific antibody binding.[4]

Q4: I am not observing the expected changes in gene expression via qPCR after Celastrol treatment. What should I check?

A4: If your qPCR results are not as expected, consider the following:

  • RNA Quality and Integrity: Ensure you have high-quality, intact RNA. Use a spectrophotometer (e.g., NanoDrop) to check for purity (A260/280 ratio of ~2.0) and run an agarose gel or use a Bioanalyzer to assess integrity.

  • Reverse Transcription Efficiency: Ensure your reverse transcription reaction is efficient. Use a consistent amount of RNA for cDNA synthesis across all samples.

  • Primer Design and Efficiency: Your qPCR primers should be specific to your target gene and have an amplification efficiency between 90-110%. Validate your primers by running a standard curve.

  • Celastrol Treatment Conditions: Verify the concentration and incubation time of your Celastrol treatment. The biological response to Celastrol can be time and dose-dependent.

  • Reference Gene Stability: The expression of your chosen reference (housekeeping) gene should be stable across all experimental conditions. It is advisable to test multiple reference genes and select the most stable one for normalization.

Troubleshooting Guides

Issue 1: Low Potency or Lack of Expected Biological Effect of Celastrol
  • Possible Cause: Degradation of Celastrol.

    • Solution: Celastrol is a crystalline solid that is stable for at least four years when stored at -20°C.[2] Stock solutions in DMSO or ethanol can be stored at -20°C for up to one month.[5] Avoid repeated freeze-thaw cycles.[6] Prepare fresh dilutions in aqueous media for each experiment.[2]

  • Possible Cause: Sub-optimal concentration.

    • Solution: The effective concentration of Celastrol can vary significantly between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. For example, in some cancer cell lines, the IC50 can be in the sub-micromolar range.[7]

  • Possible Cause: Cell line resistance or insensitivity.

    • Solution: The cellular response to Celastrol is dependent on the expression of its molecular targets and the status of various signaling pathways. Consider using a different cell line that is known to be responsive to Celastrol as a positive control.

Issue 2: Inconsistent or Non-reproducible Signaling Pathway Modulation
  • Possible Cause: Variation in cell culture conditions.

    • Solution: Maintain consistent cell culture conditions, including media composition, serum percentage, cell density, and incubator CO2 and humidity levels. Mycoplasma contamination can also alter cellular responses and should be regularly checked for.

  • Possible Cause: Timing of sample collection.

    • Solution: The activation or inhibition of signaling pathways can be transient. Perform a time-course experiment to identify the optimal time point for observing the desired effect on your pathway of interest after Celastrol treatment.

  • Possible Cause: Crosstalk between signaling pathways.

    • Solution: Celastrol is known to modulate multiple signaling pathways, including NF-κB, JAK/STAT, and PI3K/Akt.[8][9] Be aware of potential crosstalk between these pathways that could influence your results. Using specific inhibitors for other pathways can help to dissect the specific effects of Celastrol.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
Solubility
in DMSO~10 mg/mLN/A[2]
in Ethanol~10 mg/mLN/A[2]
in DMF~20 mg/mLN/A[2]
in 1:10 DMF:PBS (pH 7.2)~1 mg/mLN/A[2]
In Vitro Activity
IC50 (Chymotrypsin-like activity of 20S proteasome)2.5 µMPurified enzyme[6]
IC50 (RPMI 8226 cells)0.52 µMHuman multiple myeloma cells[7]
IC50 (KATOIII cells)0.54 µMHuman gastric carcinoma cells[7]
IC50 (MDA-MB-231 cells)0.67 µMHuman breast adenocarcinoma cells[7]
Effective Concentration (NRVMs)1.0 µM (significant decrease in viability)Neonatal rat ventricular myocytes[10]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Celastrol Treatment: Prepare serial dilutions of Celastrol in culture medium from a stock solution. Replace the old medium with the Celastrol-containing medium and incubate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (medium with the same concentration of DMSO as the highest Celastrol concentration).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Western Blotting
  • Cell Lysis: After Celastrol treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST and then add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction: Following Celastrol treatment, harvest the cells and extract total RNA using a commercial kit.

  • RNA Quantification and Quality Check: Measure the RNA concentration and purity using a spectrophotometer. Assess RNA integrity by gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, forward and reverse primers for your gene of interest, and the synthesized cDNA.

  • Thermal Cycling: Perform the qPCR in a real-time PCR machine using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data. The relative gene expression can be calculated using the 2-ΔΔCt method, normalizing to a stable reference gene.

Visualizations

Celastrol_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Celastrol_Stock Prepare Celastrol Stock (in DMSO) Treatment Treat Cells with Celastrol Celastrol_Stock->Treatment Cell_Culture Culture Cells Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot Treatment->Western_Blot qPCR qPCR Treatment->qPCR Data_Analysis Analyze and Interpret Results Viability_Assay->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: General experimental workflow for studying the effects of Celastrol.

Celastrol_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_JAK_STAT JAK/STAT Pathway Celastrol Celastrol IKK IKK Celastrol->IKK inhibits PI3K PI3K Celastrol->PI3K inhibits JAK JAK Celastrol->JAK inhibits IkB IκBα IKK->IkB inhibits phosphorylation NFkB NF-κB IkB->NFkB sequesters in cytoplasm Gene_Expression_NFkB Gene Expression (Inflammation, Proliferation) NFkB->Gene_Expression_NFkB translocates to nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_Survival Cell Growth & Survival mTOR->Cell_Growth_Survival promotes STAT3 STAT3 JAK->STAT3 phosphorylates Gene_Expression_STAT3 Gene Expression (Proliferation, Survival) STAT3->Gene_Expression_STAT3 translocates to nucleus

Caption: Key signaling pathways modulated by Celastrol.

References

Celastrol (Celaphanol A) Extraction Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Celastrol (Celaphanol A) extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of Celastrol from its natural sources, primarily the roots of Tripterygium wilfordii (Thunder God Vine).

Frequently Asked Questions (FAQs)

Q1: What is Celastrol and why is its extraction challenging?

A1: Celastrol, also known as Tripterine, is a potent quinone methide pentacyclic triterpenoid with significant therapeutic potential, including anti-cancer, anti-inflammatory, and anti-obesity effects[1][2]. However, its clinical application is often hindered by challenges in its extraction and formulation. Issues such as low water solubility, low bioavailability, and a narrow therapeutic window make efficient and consistent extraction a critical hurdle[1][3][4][5].

Q2: What are the primary factors that influence the yield of Celastrol extraction?

A2: The final yield of Celastrol is dependent on a combination of physical and chemical factors. Key parameters include:

  • Solvent Choice: The polarity and selectivity of the solvent are crucial. Ethanol, methanol, ethyl acetate, and acetone are commonly used[1][6].

  • Extraction Method: Different techniques like ultrasonic-assisted extraction (UAE), maceration, or Soxhlet extraction have varying efficiencies.

  • Plant Material: The age, part of the plant (roots are preferred), and particle size of the raw material significantly impact extraction.

  • Extraction Conditions: Temperature, extraction time, and the solid-to-liquid ratio must be optimized.

  • Compound Stability: Celastrol can be sensitive to heat and other conditions, potentially degrading during the process[4].

Q3: Which solvent system is recommended for achieving a good yield?

A3: A common and effective approach involves a two-step solvent process. Initially, a polar solvent like 80% ethanol is used for the primary extraction from the raw plant material using methods like ultrasonic extraction[1]. This is followed by a liquid-liquid partitioning step where the aqueous ethanol extract is concentrated and partitioned with a less polar solvent, such as ethyl acetate, to selectively isolate Celastrol and similar compounds. This partitioning step can significantly increase the purity and concentration of Celastrol in the final extract[1][6].

Q4: How can I prevent the formation of emulsions during liquid-liquid extraction?

A4: Emulsion formation is a frequent issue when partitioning the initial aqueous extract with an organic solvent[7]. To mitigate this, consider the following strategies:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the mechanical energy that creates emulsions while still allowing for sufficient surface area contact between the phases[7].

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous layer, which can help break the emulsion by forcing surfactant-like molecules into one of the phases[7].

  • Temperature Change: Modifying the temperature can alter the density and viscosity of the layers, potentially aiding separation[8].

  • Solvent Modification: Adding a small amount of a different organic solvent can change the properties of the organic phase and help break the emulsion[7].

Q5: Is Celastrol susceptible to degradation during the extraction process?

A5: Yes, the stability of Celastrol can be a concern. Like many complex natural products, it can be sensitive to high temperatures, prolonged exposure to light, and extreme pH conditions. It is advisable to use moderate temperatures during extraction and evaporation steps and to protect the extracts from light where possible.

Troubleshooting Guide for Low Celastrol Yield

This guide addresses specific problems you may encounter during the extraction process.

Issue 1: Consistently Low Yield
Potential Cause Recommended Solution
Inefficient Initial Extraction Ensure the plant material is ground to a fine, consistent particle size to maximize surface area. Increase the extraction time or the number of extraction cycles. For instance, performing an ultrasonic extraction three times is a common practice[1].
Suboptimal Solvent Choice The initial extraction with ethanol is effective, but the subsequent partitioning into ethyl acetate is critical for concentrating Celastrol. Ensure the pH and concentration of the aqueous residue are suitable before partitioning[1].
Incomplete Partitioning During liquid-liquid extraction, perform multiple partitions (e.g., 3 times with ethyl acetate) to ensure maximum transfer of Celastrol from the aqueous to the organic phase[1].
Issue 2: High Variability in Yield Between Batches
Potential Cause Recommended Solution
Inconsistent Plant Material The concentration of Celastrol can vary based on the plant's age, growing conditions, and harvesting time. Whenever possible, use raw material from a single, reliable source.
Process Parameter Fluctuation Strictly control and monitor all experimental parameters, including temperature, time, solvent-to-solid ratio, and mixing speed. Keep detailed records for each batch to identify any deviations[8].
Equipment Malfunction Regularly inspect and calibrate your equipment. For example, worn impellers in mixers can lead to inefficient phase contact, or drifting temperature sensors can create inconsistent conditions[8].

Data on Celastrol Extraction Yields

The following table summarizes representative data on Celastrol extraction. Note that yields are highly dependent on the specific source material and conditions.

Extraction Method Plant Material Solvent System Resulting Fraction Yield/Content Reference
Ultrasonic Extraction10 kg of T. wilfordii root and stem1. 80% Ethanol 2. Partition with Ethyl AcetateCrude Ethyl Acetate Residue220.8 g (approx. 2.2% of raw material)[1]
Ethanol ExtractionT. wilfordiiEthanolCrude Ethanol ExtractCelastrol Content: 0.71%[6]
Ethyl Acetate PartitionT. wilfordiiPartition of Ethanol Extract with Ethyl AcetateCrude Ethyl Acetate ExtractCelastrol Content: 1.4% (approx. 2-fold increase)[6]

Detailed Experimental Protocol: Ultrasound-Assisted Extraction of Celastrol

This protocol is based on a commonly cited method for achieving good Celastrol yield[1].

1. Preparation of Plant Material:

  • Obtain dried roots and stems of Tripterygium wilfordii.

  • Crush the material into small granules (e.g., 3x4 mm) to increase the surface area for extraction.

2. Primary Ultrasonic Extraction:

  • Place 100 g of the crushed plant material into a suitable vessel.

  • Add 800 mL of 80% ethanol (a 1:8 solid-to-liquid ratio).

  • Place the vessel in an ultrasonic bath and sonicate for 1 hour at a controlled temperature (e.g., 40-50°C).

  • After sonication, filter the mixture to separate the extract from the plant residue.

  • Repeat the extraction process on the plant residue two more times with fresh 80% ethanol.

  • Combine all three ethanol extracts.

3. Solvent Evaporation:

  • Concentrate the combined ethanol extracts using a rotary evaporator under reduced pressure to remove the ethanol.

4. Liquid-Liquid Partitioning:

  • Resuspend the remaining aqueous residue in 100 mL of distilled water.

  • Transfer the aqueous suspension to a separatory funnel.

  • Add 100 mL of ethyl acetate to the separatory funnel.

  • Invert the funnel gently several times to mix the phases. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate completely. Drain and collect the lower aqueous layer. The upper ethyl acetate layer contains the Celastrol.

  • Return the aqueous layer to the funnel and repeat the partitioning step two more times with fresh 100 mL portions of ethyl acetate.

  • Combine all three ethyl acetate extracts.

5. Final Concentration:

  • Dry the combined ethyl acetate extract over anhydrous sodium sulfate.

  • Filter the dried extract and evaporate the ethyl acetate under reduced pressure to yield the crude Celastrol-rich residue.

6. Further Purification (Optional):

  • The crude residue can be further purified using techniques like silica gel column chromatography, eluting with a solvent gradient (e.g., petroleum ether-acetone) to obtain highly pure Celastrol[1].

Visualizations

Celastrol Extraction Workflow

G cluster_prep Material Preparation cluster_extraction Primary Extraction cluster_partition Purification & Concentration cluster_final Final Product raw_material T. wilfordii Roots crushing Crushing/Grinding raw_material->crushing ultrasound Ultrasonic Extraction (80% Ethanol) crushing->ultrasound filtration Filtration ultrasound->filtration evaporation1 Evaporation of Ethanol filtration->evaporation1 partition Liquid-Liquid Partition (H2O / Ethyl Acetate) evaporation1->partition evaporation2 Evaporation of Ethyl Acetate partition->evaporation2 crude_celastrol Crude Celastrol Extract evaporation2->crude_celastrol

Caption: General workflow for the extraction of Celastrol.

Troubleshooting Logic for Low Celastrol Yield

G start Start: Low Celastrol Yield q1 Is plant material quality consistent and optimal? start->q1 a1_yes Source new, high-quality raw material (roots). Standardize particle size. q1->a1_yes No q2 Is the extraction method efficient? q1->q2 Yes a1_yes->q2 a2_yes Increase extraction time/cycles. Ensure proper temperature control. Verify equipment calibration. q2->a2_yes No q3 Is the liquid-liquid partitioning complete? q2->q3 Yes a2_yes->q3 a3_yes Increase number of partitions. Check for and resolve emulsions. Verify solvent volumes. q3->a3_yes No end Yield Improved q3->end Yes a3_yes->end

Caption: Troubleshooting flowchart for diagnosing low yield issues.

References

celaphanol A purification techniques and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Celaphanol A. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from its natural source, Celastrus angulatus?

A1: The purification of this compound, a complex triterpenoid, typically involves a multi-step process. The general workflow begins with the extraction of the compound from the root bark of Celastrus angulatus. This is followed by a series of chromatographic separations to isolate this compound from other co-extracted compounds. Bioassay-guided fractionation is often employed to track the compound of interest throughout the purification process.

Q2: Which extraction method is most suitable for this compound?

A2: Methanolic extraction is a common method for obtaining crude extracts containing sesquiterpene polyol esters and triterpenoids from the root bark of Celastrus angulatus[1]. The choice of solvent is critical and may need to be optimized based on the desired yield and purity of the initial extract.

Q3: What are the recommended chromatographic techniques for this compound purification?

A3: A combination of chromatographic techniques is typically necessary to achieve high purity. Initial separation is often performed using macroporous resin column chromatography. This is followed by further purification steps using reversed-phase high-performance liquid chromatography (RP-HPLC)[1]. The selection of stationary and mobile phases is crucial for successful separation.

Q4: How can I monitor the presence of this compound during the purification process?

A4: The fractions collected during chromatography should be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The presence of this compound can be confirmed by comparing the retention time or Rf value with a known standard, if available. Spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural elucidation and confirmation of the isolated compound[1].

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of this compound in the crude extract. Inefficient extraction solvent or procedure.- Optimize the solvent system. Consider using a sequence of solvents with increasing polarity for exhaustive extraction. - Increase the extraction time or employ methods like sonication or Soxhlet extraction to enhance efficiency.
Poor separation of this compound during column chromatography. - Inappropriate stationary phase. - Incorrect mobile phase composition. - Column overloading.- Select a stationary phase with appropriate polarity. Silica gel and alumina are common choices for normal-phase chromatography, while C18 is used for reversed-phase. - Perform a solvent screen using TLC to determine the optimal mobile phase for good separation. A gradient elution may be necessary. - Ensure the amount of crude extract loaded onto the column does not exceed its capacity. A general rule is to use a 20-50 fold excess by weight of adsorbent to the sample.
Co-elution of impurities with this compound in HPLC. - Suboptimal gradient profile. - Inadequate column resolution.- Adjust the gradient slope and duration to improve the separation of closely eluting peaks. - Use a column with a smaller particle size or a different stationary phase chemistry for higher resolution.
Loss of this compound during solvent partitioning. The compound has significant solubility in both the aqueous and organic phases.- Perform multiple extractions of the aqueous layer with the organic solvent to maximize recovery. - Check the pH of the aqueous phase, as it can influence the partitioning of acidic or basic compounds.
Degradation of this compound during purification. The compound may be sensitive to heat, light, or pH extremes.- Perform all purification steps at low temperatures, if possible. - Protect the sample from direct light. - Use neutral pH buffers in the mobile phase if the compound's stability is a concern.

Experimental Protocols

General Protocol for this compound Purification

This protocol provides a generalized methodology for the isolation of this compound. Optimization of specific parameters will be necessary based on experimental observations.

  • Extraction:

    • Air-dry and powder the root bark of Celastrus angulatus.

    • Extract the powdered material with methanol at room temperature for 24-48 hours.

    • Filter the extract and concentrate it under reduced pressure to obtain the crude methanolic extract.

  • Solvent Partitioning (Optional):

    • Suspend the crude extract in a mixture of methanol and water.

    • Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the extract based on polarity.

  • Macroporous Resin Column Chromatography:

    • Dissolve the desired fraction (e.g., the ethyl acetate fraction) in a minimal amount of the initial mobile phase.

    • Pack a column with a suitable macroporous resin (e.g., HP-20).

    • Load the sample onto the column.

    • Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

    • Collect fractions and monitor by TLC or HPLC to identify those containing this compound.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Pool the fractions containing this compound and concentrate them.

    • Dissolve the concentrated sample in the HPLC mobile phase.

    • Inject the sample onto a preparative RP-HPLC column (e.g., C18).

    • Elute with a gradient of acetonitrile in water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Monitor the elution profile using a UV detector and collect the peak corresponding to this compound.

  • Purity Assessment and Structure Confirmation:

    • Assess the purity of the isolated this compound using analytical HPLC.

    • Confirm the structure of the purified compound using spectroscopic methods such as MS and NMR.

Quantitative Data Summary

The following table provides an example of expected yields and purity at different stages of purification. Actual results may vary.

Purification Step Starting Material (g) Product (g) Yield (%) Purity (%)
Methanolic Extraction100010010.0< 5
Solvent Partitioning1002020.010-20
Macroporous Resin CC20210.050-70
Preparative RP-HPLC20.210.0> 95

Visualizations

PurificationWorkflow Start Dried Root Bark of Celastrus angulatus Extraction Methanolic Extraction Start->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) CrudeExtract->Partitioning Fractions Crude Fractions Partitioning->Fractions ColumnChrom Macroporous Resin Column Chromatography Fractions->ColumnChrom EnrichedFraction This compound Enriched Fraction ColumnChrom->EnrichedFraction HPLC Preparative RP-HPLC EnrichedFraction->HPLC PureCompound Pure this compound HPLC->PureCompound Analysis Purity Assessment (HPLC) Structure Confirmation (MS, NMR) PureCompound->Analysis

Caption: A generalized workflow for the purification of this compound.

TroubleshootingLogic Start Poor Separation in Chromatography CheckTLC Review TLC/ Analytical HPLC Data Start->CheckTLC OverlappingSpots Overlapping Spots/ Peaks? CheckTLC->OverlappingSpots OptimizeMobilePhase Optimize Mobile Phase (Solvent Ratio, Gradient) OverlappingSpots->OptimizeMobilePhase Yes ColumnOverload Column Overloading? OverlappingSpots->ColumnOverload No ChangeStationaryPhase Change Stationary Phase (e.g., different polarity) OptimizeMobilePhase->ChangeStationaryPhase GoodSeparation Achieve Good Separation ChangeStationaryPhase->GoodSeparation ReduceLoad Reduce Sample Load ColumnOverload->ReduceLoad Yes ColumnOverload->GoodSeparation No ReduceLoad->GoodSeparation

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Analytical Method Validation for Celaphanol A Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of Celaphanol A quantification. The information provided is tailored for researchers, scientists, and drug development professionals.

Disclaimer: As of the latest update, specific validated analytical methods for "this compound" are not widely available in published literature. Therefore, this guide utilizes a validated HPLC-PDA method for the quantification of structurally similar quinonemethide triterpenoids, pristimerin and tingenone, isolated from Maytenus chiapensis, as a representative example.[1] Researchers should adapt and validate these methodologies specifically for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a quantification method for this compound?

A1: The initial and crucial step is to thoroughly characterize the analyte.[2] This involves gathering all available information on the physicochemical properties of this compound, such as its chemical structure, solubility, and UV absorbance spectrum. A literature review for analytical methods used for similar compounds, like other quinonemethide triterpenoids, is also essential.[2]

Q2: Which analytical technique is most suitable for quantifying this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a robust and widely used technique for the quantification of quinonemethide triterpenoids.[1] This method offers good selectivity and sensitivity. For even higher sensitivity and structural confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[3][4]

Q3: What are the key parameters to evaluate during method validation?

A3: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[5][6]

Q4: How do I prepare a sample of a plant extract for this compound analysis?

A4: A common method involves the extraction of the plant material with a suitable solvent. For quinonemethide triterpenoids, a mixture of n-hexane and diethyl ether has been shown to be effective.[1] The resulting extract should then be filtered and diluted to an appropriate concentration with the mobile phase before injection into the HPLC system.

Q5: What are typical acceptance criteria for the validation parameters?

A5: While specific project requirements may vary, general acceptance criteria are as follows:

  • Linearity: Correlation coefficient (r²) ≥ 0.998.[1]

  • Accuracy: Recovery within 95-105%.[3]

  • Precision (RSD): Repeatability (intra-day) and intermediate precision (inter-day) should typically be ≤ 2%.[1][3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column overload. - Column contamination or degradation.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the sample concentration or injection volume. - Wash the column with a strong solvent or replace the column if necessary.
Inconsistent Retention Times - Fluctuation in mobile phase composition. - Temperature variations. - Pump malfunction.- Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature. - Check the pump for leaks and ensure proper functioning.
Low Sensitivity - Suboptimal detection wavelength. - Low analyte concentration. - Detector malfunction.- Determine the wavelength of maximum absorbance (λmax) for this compound and set the detector accordingly. - Concentrate the sample or increase the injection volume. - Check the detector lamp and perform necessary maintenance.
Baseline Noise or Drift - Contaminated mobile phase or column. - Air bubbles in the detector. - Detector not equilibrated.- Use high-purity solvents and filter the mobile phase. - Purge the system to remove air bubbles. - Allow sufficient time for the detector to stabilize.
No Peaks Detected - Incorrect sample preparation. - No analyte in the sample. - System failure (e.g., no injection).- Verify the extraction and dilution procedures. - Analyze a known standard of a similar compound to confirm system performance. - Check the autosampler and injection system for proper operation.

Experimental Protocols

Representative HPLC-PDA Method for Quinonemethide Triterpenoids

This protocol is based on a validated method for pristimerin and tingenone and should be optimized for this compound.[1]

1. Sample Preparation (Extraction):

  • Grind the dried plant material (e.g., root bark) to a fine powder.

  • Extract the powdered material with an n-hexane:diethyl ether (1:1) solvent mixture.

  • Evaporate the solvent to obtain the crude extract.

  • Dissolve a known amount of the extract in the mobile phase for HPLC analysis.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1100 series or equivalent with a PDA detector.

  • Column: Luna C8(2) (150 mm × 2.0 mm, 3 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.4% formic acid in water (v/v)

    • Solvent B: Methanol

  • Gradient Elution:

    • 0-6 min: 10% B

    • 6.01-10 min: Linear gradient from 10% to 30% B

    • 10.01-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Detection Wavelength: 420 nm

  • Injection Volume: 20 µL

Quantitative Data Summary

The following tables summarize the validation data for the representative quinonemethide triterpenoids, pristimerin and tingenone.[1] This data can serve as a benchmark for the validation of a this compound quantification method.

Table 1: Linearity Data

CompoundLinear Range (µg/mL)Calibration Curve EquationCorrelation Coefficient (r²)
Pristimerin1 - 100y = 25.43x + 10.870.9992
Tingenone1 - 100y = 22.89x + 9.750.9981

Table 2: Precision Data (Repeatability)

CompoundSpiked Concentration (µg/mL)Measured Concentration (µg/mL, mean ± SD, n=3)RSD (%)
Pristimerin 1515.2 ± 0.31.97
5050.8 ± 0.91.77
8081.1 ± 1.21.48
Tingenone 1514.8 ± 0.42.70
5049.5 ± 1.12.22
8079.2 ± 1.51.89

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

CompoundLOD (µg/mL)LOQ (µg/mL)
Pristimerin0.150.45
Tingenone0.200.60

Visualizations

Analytical_Method_Validation_Workflow A Method Development (Selectivity & System Suitability) B Linearity & Range A->B Establish Correlation C Accuracy (Recovery) B->C Assess Closeness to True Value D Precision (Repeatability & Intermediate) C->D Determine Variability E LOD & LOQ D->E Define Method Limits F Robustness E->F Evaluate Method Resilience G Validated Method F->G Finalize Protocol

Caption: Workflow for analytical method validation.

Celaphanol_A_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Plant Material (e.g., Root Bark) B Grinding & Extraction (n-hexane:diethyl ether) A->B C Filtration & Dilution B->C D HPLC Injection C->D E Chromatographic Separation (C8 Column, Gradient Elution) D->E F PDA Detection (420 nm) E->F G Peak Integration & Quantification F->G H Report Generation G->H

Caption: Experimental workflow for this compound quantification.

References

Technical Support Center: Scaling Up Balanol Synthesis Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of Balanol is a complex, multi-step process that should only be undertaken by qualified chemists in a well-equipped laboratory setting. The following information is for research and informational purposes only. "Celaphanol A" was not found in the scientific literature; this guide focuses on the synthesis of Balanol, a structurally complex and well-documented natural product, which is presumed to be the intended subject.

Frequently Asked Questions (FAQs)

Q1: What is Balanol and why is its synthesis significant?

A1: Balanol is a natural product first isolated from the fungus Verticillium balanoides. It is a potent inhibitor of protein kinase C (PKC), an enzyme family involved in various cellular signaling pathways.[1][2][3][4] Dysregulation of PKC activity is linked to several diseases, including cancer and immunological disorders, making Balanol a valuable lead compound in drug development.[1][2][3] Its complex molecular structure, featuring a highly functionalized hexahydroazepine ring connected to a benzophenone core, presents a significant synthetic challenge.[1][2]

Q2: What are the main strategic approaches to the total synthesis of Balanol?

A2: The total synthesis of Balanol is typically a convergent process. This involves the separate synthesis of two key fragments: the hexahydroazepine core and the benzophenone moiety. These fragments are then coupled in the later stages of the synthesis.[1][2]

Q3: What are the common starting materials for the synthesis of the hexahydroazepine core?

A3: Researchers have utilized various chiral starting materials to construct the hexahydroazepine ring with the correct stereochemistry. A common approach, developed by Nicolaou and coworkers, uses the readily available amino acid D-serine.[1][5] Other syntheses have started from materials like (S)-2,3-O-isopropylidine glyceraldehyde and tri-O-acetyl-D-glucal.[5][6]

Q4: What are the key challenges in synthesizing the benzophenone fragment?

A4: The synthesis of the sterically hindered and electronically rich benzophenone core is a significant hurdle.[1] One successful method involves an anionic homo-Fries rearrangement of highly substituted aromatic precursors to assemble this congested structure.[7] Another approach utilizes a biomimetic oxidative cleavage of an anthraquinone ring.[8][9]

Troubleshooting Guides

Hexahydroazepine Core Synthesis

Q: I am experiencing low yields and poor diastereoselectivity in the allylation of the D-serine-derived aldehyde. What can I do?

A: Low yields and poor stereocontrol in this key step can often be attributed to the following:

  • Reagent Quality: Ensure the chiral allylborane reagent is freshly prepared or has been stored under strictly anhydrous and inert conditions. Decomposition of the reagent will lead to diminished yields and selectivity.

  • Reaction Temperature: This reaction is highly sensitive to temperature. Maintain a strictly controlled low temperature (e.g., -78 °C) throughout the addition of the reagent. Even slight temperature fluctuations can negatively impact diastereoselectivity.[1]

  • Anhydrous Conditions: The presence of water can quench the organometallic reagent and interfere with the reaction. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Q: My ring-closing metathesis (RCM) reaction to form the seven-membered ring is sluggish or fails to proceed. What are some potential solutions?

A: Challenges with RCM can be addressed by considering these factors:

  • Catalyst Choice: The choice of Grubbs' catalyst (first, second, or third generation) is critical. For sterically hindered or electron-deficient olefins, a more active second or third-generation catalyst may be required.

  • Solvent and Temperature: Ensure the solvent (typically dichloromethane or toluene) is thoroughly degassed to remove oxygen, which can deactivate the catalyst. The reaction may require heating to reflux to proceed to completion.[1]

  • Substrate Purity: Impurities in the diene precursor can poison the catalyst. Ensure the substrate is highly pure before attempting the RCM reaction.

Benzophenone Core Synthesis

Q: The anionic homo-Fries rearrangement to form the benzophenone core is giving a complex mixture of products. How can I improve the regioselectivity?

A: The regioselectivity of the homo-Fries rearrangement is highly dependent on the reaction conditions:

  • Base Selection: The choice of a strong, non-nucleophilic base, such as an alkyllithium reagent (e.g., n-BuLi or s-BuLi), is crucial for generating the desired aryl anion.[1]

  • Temperature Control: The temperature at which the rearrangement is induced is critical. Careful optimization of the warming profile of the reaction mixture can favor the desired product.

  • Protecting Groups: The nature and placement of protecting groups on the aromatic precursors can influence the direction of the rearrangement.

Q: I am having difficulty with the biomimetic oxidative cleavage of the anthraquinone ring. What are the critical parameters for this reaction?

A: This reaction involves a [4+2]-cycloaddition of singlet oxygen, followed by a Baeyer-Villiger-type rearrangement.[9] Key parameters include:

  • Singlet Oxygen Generation: Ensure efficient generation of singlet oxygen, typically through photosensitization. The choice of photosensitizer and light source is important.

  • Reaction Conditions: The reaction is sensitive to solvent and temperature. Careful optimization of these parameters is necessary to favor the desired rearrangement pathway.

Fragment Coupling and Final Steps

Q: The coupling of the hexahydroazepine and benzophenone fragments is resulting in low yields. What coupling reagents are recommended?

A: The formation of the amide and ester linkages to connect the two complex fragments can be challenging. The Mukaiyama procedure is a commonly used and effective method for this coupling step.[8] Ensure that both fragments are pure and that the reaction is carried out under anhydrous conditions.

Q: I am encountering issues with the final deprotection steps. What should I consider?

A: The final deprotection steps can be complicated by the presence of multiple sensitive functional groups.

  • Orthogonal Protecting Groups: The overall synthetic strategy should employ orthogonal protecting groups that can be removed selectively without affecting other parts of the molecule.

  • Deprotection Conditions: The conditions for removing protecting groups (e.g., catalytic hydrogenation for benzyl groups) should be carefully optimized to avoid side reactions. For example, palladium black-catalyzed hydrogenolysis in the presence of formic acid has been used successfully.[8]

Data Presentation

Table 1: Representative Yields for Key Synthetic Steps in Balanol Synthesis

Reaction Step Starting Material Product Reagents/Conditions Reported Yield Reference
Fragment CouplingBenzophenone and Hexahydroazepine FragmentsProtected BalanolMukaiyama Procedure77%[8]
Methyl Acetal FormationDihydroxyquinone DerivativeQuinol AcetalPhenyliodine diacetate, Methanol82%Not explicitly for Balanol, but a relevant transformation.
Ether Linkage FormationDihydroxyquinone, Bromide DerivativeEther-linked AromaticPotassium Carbonate79%Not explicitly for Balanol, but a relevant transformation.

Experimental Protocols

General Protocol for Diastereoselective Allylation
  • To a solution of the D-serine-derived aldehyde in an anhydrous solvent such as THF or CH₂Cl₂, cooled to -78 °C under an inert atmosphere, add a solution of the chiral allylborane reagent dropwise.

  • Stir the reaction mixture at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

General Protocol for Ring-Closing Metathesis (RCM)
  • Dissolve the diene precursor in a suitable solvent (e.g., CH₂Cl₂ or toluene) and thoroughly degas the solution.

  • Add a solution of a Grubbs' catalyst (e.g., first or second generation) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting cyclic azepene derivative by flash column chromatography.[1]

Visualizations

Balanol_Synthesis_Workflow cluster_Hexahydroazepine Hexahydroazepine Core Synthesis cluster_Benzophenone Benzophenone Core Synthesis cluster_Final Final Assembly D_Serine D-Serine Aldehyde D-Serine Derived Aldehyde D_Serine->Aldehyde Protection & Functionalization Diene Diene Intermediate Aldehyde->Diene Diastereoselective Allylation Azepene Cyclic Azepene Diene->Azepene Ring-Closing Metathesis (RCM) Hexahydroazepine Hexahydroazepine Core Azepene->Hexahydroazepine Reduction & Deprotection Coupling Fragment Coupling Hexahydroazepine->Coupling Aromatics Substituted Aromatic Precursors Benzophenone Benzophenone Core Aromatics->Benzophenone Anionic Homo-Fries Rearrangement Benzophenone->Coupling Balanol Balanol Coupling->Balanol Final Deprotection

Caption: Generalized convergent synthetic workflow for Balanol.

PKC_Signaling_Pathway cluster_inhibition Inhibition GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Signal PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC_active Active PKC DAG->PKC_active Ca2->PKC_active PKC_inactive Inactive PKC PKC_inactive->PKC_active Activation Substrates Downstream Substrates PKC_active->Substrates Phosphorylation ATP ATP Phospho_Substrates Phosphorylated Substrates Substrates->Phospho_Substrates Cell_Response Cellular Response Phospho_Substrates->Cell_Response Balanol Balanol Balanol->PKC_active Inhibits ATP binding ADP ADP

Caption: Simplified Protein Kinase C (PKC) signaling pathway and Balanol's mechanism of inhibition.

References

Mitigating Batch-to-Batch Variation of Commercial Celastrol: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating batch-to-batch variation of commercial Celastrol. Given that "Celaphanol A" did not yield specific search results, this guide focuses on Celastrol, a closely related and well-documented pentacyclic triterpenoid, assuming a likely typographical error in the query.

Frequently Asked Questions (FAQs)

Q1: What is Celastrol and what are its primary applications in research?

A1: Celastrol is a bioactive compound extracted from the roots of the Tripterygium wilfordii (Thunder God Vine) plant.[1] It is a pentacyclic triterpenoid known for its potent anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects.[2] In research, it is widely investigated for its therapeutic potential in various diseases, including cancer, rheumatoid arthritis, and metabolic syndromes.[1][3]

Q2: Why is batch-to-batch variation a significant concern for Celastrol?

A2: Like many natural products, the purity and composition of commercially available Celastrol can vary between batches. This variation can arise from differences in the plant source, extraction and purification methods, and storage conditions. Such inconsistencies can significantly impact experimental reproducibility and the reliability of research findings.

Q3: What are the common challenges associated with using Celastrol in experiments?

A3: Researchers often face challenges with Celastrol's poor aqueous solubility, low bioavailability, and potential for cytotoxicity at higher concentrations.[1][2] Its stability in solution can also be a concern, making proper handling and storage critical for consistent results.[4][5]

Q4: How should I prepare and store Celastrol stock solutions?

A4: Due to its hydrophobicity, Celastrol is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[4] It is recommended to prepare aliquots of the stock solution to minimize freeze-thaw cycles.[4] For short-term storage (up to one month), -20°C is suitable, while for long-term storage (up to six months), -80°C is recommended.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or unexpected experimental results between batches. - Purity Differences: The percentage of active Celastrol and the profile of impurities may vary. - Potency Variation: Different batches may have varying biological activity despite similar purity levels.- Request and Compare Certificates of Analysis (CoA): Always obtain the CoA for each batch. Compare purity (ideally by HPLC or NMR), impurity profiles, and any provided biological activity data. - Perform In-house Quality Control: Conduct analytical chemistry (e.g., HPLC) to confirm the purity and integrity of each new batch. Run a pilot experiment with a new batch to determine its IC50 value in your specific assay and compare it to previous batches.
Precipitation of Celastrol in cell culture media. - Poor Aqueous Solubility: Celastrol is highly insoluble in water and can precipitate when the final concentration of the organic solvent (e.g., DMSO) is too low or the Celastrol concentration is too high.[1][2]- Optimize Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture media is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity, while still being sufficient to maintain Celastrol solubility. - Use a Carrier: Consider using a carrier like β-cyclodextrin to improve solubility and stability in aqueous solutions.[5] - Prepare Fresh Dilutions: Prepare working solutions fresh from the stock solution for each experiment.
High levels of cytotoxicity observed at expected therapeutic concentrations. - Batch-Specific Toxicity: Some batches may contain cytotoxic impurities. - Cell Line Sensitivity: Different cell lines can have varying sensitivities to Celastrol.- Review Impurity Profile on CoA: Check the CoA for any listed impurities. If possible, use a higher purity grade of Celastrol. - Perform a Dose-Response Curve: For each new batch and cell line, perform a dose-response experiment to determine the optimal, non-toxic working concentration.
Loss of Celastrol activity over time in prepared solutions. - Degradation: Celastrol may be unstable in certain solvents or under specific storage conditions.- Proper Storage: Store stock solutions in tightly sealed vials at -80°C for long-term storage.[4] - Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes.[4] - Use Fresh Working Solutions: Prepare dilutions for your experiments from the stock solution immediately before use.

Assessing a New Batch of Commercial Celastrol

To ensure consistency in your research, it is crucial to qualify each new batch of Celastrol. The following workflow outlines the key steps for this process.

Batch_Qualification_Workflow cluster_0 Initial Assessment cluster_1 Analytical Validation cluster_2 Biological Validation cluster_3 Decision CoA Request and Review CoA Visual Visual Inspection CoA->Visual Purity Purity and Identity Confirmation (HPLC, LC-MS) Visual->Purity Solubility Solubility Test Purity->Solubility DoseResponse Dose-Response Assay (e.g., MTT) Solubility->DoseResponse Target Target Engagement/Pathway Analysis (e.g., Western Blot) DoseResponse->Target Decision Accept or Reject Batch Target->Decision

Caption: Workflow for qualifying a new batch of commercial Celastrol.

Quantitative Data Summary

The following table summarizes key quantitative parameters for Celastrol reported in the literature. These values can serve as a baseline for comparison when evaluating a new batch.

Parameter Reported Value Cell Line(s) Notes
IC50 (Proteasome Inhibition) 2.5 µMPurified 20S proteasomeChymotrypsin-like activity.[4]
IC50 (Cell Viability) 1.288 µMH460 (NSCLC)Varies significantly between cell lines.[6]
2.486 µMPC-9 (NSCLC)[6]
1.225 µMH520 (NSCLC)[6]
1.494 µMU251 (Glioblastoma)[7]
2.999 µMLN229 (Glioblastoma)[7]
3.159 µMU87-MG (Glioblastoma)[7]
Aqueous Solubility (37°C) 13.25 ± 0.83 µg/mLN/ADemonstrates strong hydrophobicity.[1]
Effective In Vitro Concentration Range 100 nM - 2 µMOvarian cancer, Glioblastoma, NSCLCThe effective concentration is highly dependent on the cell type and the biological endpoint being measured.[6][7][8]

Key Experimental Protocols

Protocol 1: Preparation of Celastrol Stock and Working Solutions
  • Materials:

    • Celastrol powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or cryovials

  • Procedure for 10 mM Stock Solution:

    • Tare a microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 4.5 mg of Celastrol powder (MW: 450.61 g/mol ) into the tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., 1 mL for 4.506 mg).

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

    • Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile cryovials.

    • Store the aliquots at -80°C.

  • Procedure for Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution immediately before use.

    • Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.1%).

Protocol 2: In Vitro Cell Viability (MTT) Assay
  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete cell culture medium

    • Celastrol working solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing various concentrations of Celastrol (e.g., 0.1, 0.5, 1, 2, 5 µM) and a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Signaling Pathways and Batch Variation

Batch-to-batch variations in Celastrol's purity or the presence of impurities can alter its effective concentration, leading to inconsistent effects on its target signaling pathways. For instance, a less potent batch may not sufficiently inhibit a target kinase, while a batch with unknown impurities could activate off-target pathways, confounding experimental results.

Celastrol's Impact on the STAT3 Signaling Pathway

Celastrol has been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes proliferation and survival.[6] A key mechanism is the accumulation of Reactive Oxygen Species (ROS), which in turn inhibits the phosphorylation and nuclear translocation of STAT3.[6]

STAT3_Pathway Celastrol Celastrol ROS ROS Accumulation Celastrol->ROS pSTAT3 p-STAT3 ROS->pSTAT3 Inhibits IL6R IL-6 Receptor JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Celastrol inhibits the STAT3 signaling pathway through ROS accumulation.

Consistent batch quality is essential to ensure that the observed inhibition of STAT3 phosphorylation is a direct effect of Celastrol at a known concentration, rather than an artifact of variable potency or off-target effects from impurities.

References

Validation & Comparative

Unraveling the Neuroprotective Landscape: A Comparative Analysis of (M)- and (P)-bicelaphanol A Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the neuroprotective effects of (M)- and (P)-bicelaphanol A have revealed a significant information gap in the current scientific literature. Extensive searches have not yielded any specific data, experimental protocols, or signaling pathway analyses for compounds with these designations. It is highly probable that "(M)- and (P)-bithis compound" may be a typographical error, with the intended compound of interest being the widely studied environmental agent, Bisphenol A (BPA).

It is crucial to note that Bisphenol A is an achiral molecule and, therefore, does not exist in (M) and (P) enantiomeric forms, which are types of atropisomers arising from hindered rotation around a single bond. Consequently, a direct comparison of the neuroprotective effects of "(M)- and (P)-bithis compound" cannot be conducted.

As a comprehensive alternative for researchers, scientists, and drug development professionals, this guide will focus on the neurotoxic effects of Bisphenol A and its analogs, a subject of extensive research with significant implications for neurodevelopment and neurodegenerative diseases.

The Neurotoxic Profile of Bisphenol A: A Review of the Evidence

Bisphenol A is a synthetic chemical widely used in the production of polycarbonate plastics and epoxy resins.[1][2] Human exposure is ubiquitous, raising concerns about its potential health risks, particularly concerning neurological development and function.[1][3] Studies have linked BPA exposure to a range of adverse neurological outcomes, including impaired brain development, behavioral changes, and an increased risk of neurodegenerative diseases.[2][3][4]

Quantitative Data on Receptor Binding and Neurotoxic Effects

The following table summarizes key quantitative data regarding the interaction of Bisphenol A and its analogs with relevant receptors, as well as observed neurotoxic effects from various studies.

CompoundReceptor/TargetMeasurementValueExperimental SystemReference
Bisphenol A (BPA) Estrogen Receptor α (ERα)Relative Binding Affinity~0.05-0.1% of EstradiolIn vitro binding assays[2]
Estrogen Receptor β (ERβ)Relative Binding Affinity~0.5-1% of Estradiol (~10x > ERα)In vitro binding assays[2]
Estrogen-Related Receptor γ (ERRγ)Dissociation Constant (Kd)5.5 nMBiochemical assays[1][2]
Hippocampal Spine SynapsesChange in DensityComplete abolishment of estradiol-induced increaseOvariectomized nonhuman primates[4]
Bisphenol AF (BPAF) Estrogen Receptor α (ERα)Binding AffinityStronger than BPAIn vitro binding assays[2]
Experimental Protocols

Understanding the methodologies employed in studying the neurotoxicity of BPA is critical for interpreting the data and designing future research. Below are outlines of key experimental protocols.

1. In Vitro Receptor Binding Assays:

  • Objective: To determine the binding affinity of Bisphenol A and its analogs to specific nuclear receptors.

  • Methodology:

    • Preparation of recombinant human estrogen receptors (ERα and ERβ) or other target receptors.

    • Incubation of the receptors with a radiolabeled ligand (e.g., [³H]-estradiol) in the presence of varying concentrations of the test compound (BPA or its analogs).

    • Separation of bound and free radioligand using techniques like filtration or dextran-coated charcoal.

    • Quantification of bound radioactivity using liquid scintillation counting.

    • Calculation of the half-maximal inhibitory concentration (IC₅₀) and relative binding affinity (RBA) compared to the natural ligand.

2. In Vivo Neurodevelopmental Toxicity Studies:

  • Objective: To assess the effects of perinatal BPA exposure on brain development and behavior in animal models.

  • Methodology:

    • Pregnant dams (e.g., rats or mice) are administered BPA orally at different doses during gestation and lactation periods.

    • Offspring are subjected to a battery of behavioral tests at various developmental stages to assess anxiety, learning, memory, and social behavior.

    • At the end of the study, brain tissues are collected for neurochemical analysis (e.g., neurotransmitter levels), and histological examination (e.g., neuronal morphology, synapse density).

3. Cell Culture Models for Mechanistic Studies:

  • Objective: To investigate the cellular and molecular mechanisms of BPA-induced neurotoxicity.

  • Methodology:

    • Primary neuronal cultures or neuroblastoma cell lines (e.g., SH-SY5Y) are exposed to varying concentrations of BPA.

    • Cell viability assays (e.g., MTT, LDH) are performed to assess cytotoxicity.

    • Molecular biology techniques such as Western blotting and quantitative PCR are used to measure the expression and activation of proteins in specific signaling pathways.

    • Immunocytochemistry is employed to visualize changes in neuronal morphology and protein localization.

Signaling Pathways in Bisphenol A-Mediated Neurotoxicity

Bisphenol A exerts its neurotoxic effects through multiple signaling pathways. Its ability to interact with estrogen receptors (ERs) is a key mechanism, but it also affects other cellular signaling cascades.

BPA_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects BPA Bisphenol A (BPA) GPER GPER BPA->GPER ER_alpha_beta ERα / ERβ BPA->ER_alpha_beta ERRg ERRγ BPA->ERRg MAPK_ERK MAPK/ERK Pathway GPER->MAPK_ERK PI3K_AKT PI3K/AKT Pathway ER_alpha_beta->PI3K_AKT ER_alpha_beta->MAPK_ERK Neurotoxicity Neurotoxicity (Impaired Development, Apoptosis) PI3K_AKT->Neurotoxicity MAPK_ERK->Neurotoxicity Gene_Expression Altered Gene Expression ERRg->Gene_Expression Gene_Expression->Neurotoxicity

Caption: Signaling pathways implicated in Bisphenol A (BPA) neurotoxicity.

The diagram illustrates that BPA can bind to membrane-associated G protein-coupled estrogen receptors (GPER) and intracellular estrogen receptors (ERα and ERβ), as well as the orphan receptor ERRγ.[1][2] These interactions can trigger downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, ultimately leading to altered gene expression and cellular responses that contribute to neurotoxicity.

Experimental Workflow for Assessing Neurotoxicity

The following workflow outlines a typical experimental approach to investigate the neurotoxic potential of a compound like Bisphenol A.

Neurotoxicity_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Integration & Conclusion Cell_Culture Neuronal Cell Culture Exposure Cytotoxicity Cytotoxicity Assays (MTT, LDH) Cell_Culture->Cytotoxicity Signaling Signaling Pathway Analysis (Western Blot, qPCR) Cell_Culture->Signaling Morphology Morphological Analysis (Immunocytochemistry) Cell_Culture->Morphology Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis Signaling->Data_Analysis Morphology->Data_Analysis Animal_Model Animal Model Exposure (e.g., Perinatal) Behavior Behavioral Testing Animal_Model->Behavior Neurochemistry Neurochemical Analysis Animal_Model->Neurochemistry Histology Histological Examination Animal_Model->Histology Behavior->Data_Analysis Neurochemistry->Data_Analysis Histology->Data_Analysis Conclusion Conclusion on Neurotoxic Potential Data_Analysis->Conclusion

Caption: A generalized experimental workflow for neurotoxicity assessment.

This workflow demonstrates the progression from initial in vitro screening in neuronal cell cultures to more complex in vivo studies using animal models. The integration of data from both approaches allows for a comprehensive evaluation of a compound's neurotoxic potential.

References

A Comparative Analysis of Celaphanol A and Celastrol: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of two bioactive compounds, Celaphanol A and Celastrol, offers researchers, scientists, and drug development professionals valuable insights into their respective therapeutic properties. This guide synthesizes available experimental data to objectively compare their performance, focusing on their anti-inflammatory and neuroprotective activities.

This compound, a trinorditerpene isolated from the root bark of Celastrus orbiculatus, and Celastrol, a potent pentacyclic triterpenoid from the same plant and also from Tripterygium wilfordii (Thunder God Vine), have both demonstrated significant biological activities. While Celastrol has been extensively studied, this guide brings to light the emerging potential of this compound.

Chemical and Physical Properties

A fundamental comparison of the two compounds begins with their distinct chemical structures and physical properties.

PropertyThis compoundCelastrol
Chemical Formula C₁₇H₂₀O₄C₂₉H₃₈O₄
Molecular Weight 288.3 g/mol 450.6 g/mol
IUPAC Name (4aR)-6,7,10-trihydroxy-1,1,4a-trimethyl-3,4-dihydro-2H-phenanthren-9-one(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydropicene-2-carboxylic acid
Natural Source Celastrus orbiculatus, Celastrus stephanotifoliusTripterygium wilfordii, Celastrus orbiculatus

Comparative Biological Activity

Both this compound and Celastrol exhibit promising anti-inflammatory and neuroprotective effects, key areas of interest in drug development for a range of debilitating diseases.

Anti-inflammatory Activity

The anti-inflammatory properties of both compounds are largely attributed to their ability to modulate the NF-κB signaling pathway and inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Biological ActivityThis compoundCelastrol
NF-κB Inhibition Moderate inhibitionPotent inhibition (IC₅₀ ≈ 1 nM in some cell lines)[1]
Nitric Oxide (NO) Production Inhibition Moderate inhibition. A similar trinorditerpenoid from the same plant showed an IC₅₀ of 12.6 μM.[2]Potent inhibition (IC₅₀ values in the low micromolar range)

Celastrol has been shown to be a potent inhibitor of the NF-κB pathway, a central regulator of inflammation.[3] It directly targets IκB kinase (IKK), preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[4] While this compound also inhibits NF-κB activation, the available data suggests its effect is more moderate.[5]

Neuroprotective Activity

In the realm of neuroprotection, both compounds have shown the ability to protect neuronal cells from oxidative stress-induced damage.

Biological ActivityThis compoundCelastrol
Neuroprotection Demonstrated neuroprotective effect at 10 μM in PC12 cells against H₂O₂-induced cell viability decrease.[6][7]Exhibits neuroprotective effects through various mechanisms, including anti-inflammatory and antioxidant actions.

This compound has been observed to confer significant neuroprotection in in vitro models.[6][7] The mechanisms underlying Celastrol's neuroprotective effects are more extensively documented and include the reduction of neuroinflammation and the activation of the Nrf2 antioxidant response pathway.[8]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and Celastrol are underpinned by their interaction with key cellular signaling pathways.

This compound: Emerging Mechanisms

The precise signaling pathways modulated by this compound are still under investigation. However, its inhibitory effects on NF-κB and nitric oxide production suggest an interaction with inflammatory signaling cascades.

Celaphanol_A_Mechanism Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory Stimuli (e.g., LPS)->IKK IκBα IκBα IKK->IκBα Phosphorylation (Inhibited by this compound?) NF-κB NF-κB IκBα->NF-κB Degradation Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes (e.g., iNOS) Pro-inflammatory Genes (e.g., iNOS) Nucleus->Pro-inflammatory Genes (e.g., iNOS) Transcription Nitric Oxide (NO) Nitric Oxide (NO) Pro-inflammatory Genes (e.g., iNOS)->Nitric Oxide (NO) This compound This compound This compound->IKK

Figure 1: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway.

Celastrol: A Multi-Targeted Approach

Celastrol's mechanism of action is more comprehensively understood, involving multiple signaling pathways that contribute to its diverse biological activities.

Celastrol_Mechanism cluster_inflammation Anti-inflammatory Pathway cluster_antioxidant Antioxidant Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK NF-κB NF-κB IKK->NF-κB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Celastrol_inflam Celastrol Celastrol_inflam->IKK Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition Antioxidant Genes Antioxidant Genes Nrf2->Antioxidant Genes Transcription Celastrol_antiox Celastrol Celastrol_antiox->Keap1

References

A Comparative Guide to the Structure-Activity Relationship of Celastrol Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Celastrol, a pentacyclic triterpenoid extracted from the "Thunder of God Vine" (Tripterygium wilfordii), has garnered significant attention for its potent anti-cancer, anti-inflammatory, and anti-obesity properties.[1][2] However, its clinical application is hampered by poor water solubility and potential toxicity.[3] This has spurred extensive research into the synthesis of novel celastrol derivatives to enhance efficacy and reduce adverse effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various celastrol derivatives, focusing on their anti-cancer activities, with supporting experimental data and detailed protocols.

Comparative Analysis of Anti-proliferative Activity

The anti-proliferative effects of celastrol and its derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. Modifications to the C-29 carboxyl group and other positions on the celastrol scaffold have yielded derivatives with varying degrees of activity.

Table 1: Anti-proliferative Efficacy (IC50 in µM) of Celastrol and its Ester Derivatives (1-14) in Various Human Cancer Cell Lines. [4][5]

CompoundBEL-7402 (Hepatocellular Carcinoma)AGS (Gastric Cancer)HCT-116 (Colorectal Cancer)HepG-2 (Liver Cancer)MGC-803 (Gastric Cancer)A549 (Lung Cancer)
Celastrol 0.790.390.431.230.355.34
1 0.770.450.520.940.413.98
2 0.580.330.390.620.273.06
3 0.610.320.320.780.293.45
4 0.750.410.491.150.344.12
5 0.820.370.451.310.435.67
6 0.690.480.551.030.394.88
7 0.880.510.621.450.473.87
8 0.950.590.711.630.556.11
9 0.710.420.480.890.363.76
10 0.850.530.651.280.493.15
11 0.910.630.751.550.585.98
12 1.020.680.811.720.646.54
13 0.650.350.410.810.314.53
14 0.980.360.581.390.514.30

Table 2: Anti-proliferative Efficacy (IC50 in µM) of Celastrol and its Amide Derivatives against Various Human Cancer Cell Lines. [1]

CompoundAGS (Gastric Cancer)MGC-803 (Gastric Cancer)SGC-7901 (Gastric Cancer)HCT-116 (Colorectal Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)BEL-7402 (Hepatocellular Carcinoma)HepG-2 (Liver Cancer)
Celastrol 0.510.530.660.821.520.910.690.81
Derivative 2 0.530.580.710.851.680.990.750.89
Derivative 11 0.44--0.78--0.630.76

Note: A lower IC50 value indicates a higher potency of the compound.

From the data, it is evident that certain modifications to the celastrol structure can lead to improved anti-cancer activity. For instance, ester derivatives 2 and 3 consistently demonstrate lower IC50 values across multiple cell lines compared to the parent compound, celastrol.[4] Similarly, the amide derivative 11 shows notable potency against the AGS cell line with an IC50 of 0.44 µM.[1]

Mechanism of Action: Targeting the STAT3 Signaling Pathway

A key mechanism through which celastrol and its derivatives exert their anti-cancer effects is by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][6] STAT3 is a transcription factor that, when abnormally activated, plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[2] Celastrol has been shown to suppress the phosphorylation of STAT3, which is a critical step for its activation and dimerization.[2]

STAT3_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) STAT3_dimer->Gene_Transcription Induces Celastrol Celastrol & Derivatives Celastrol->JAK Inhibits MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with Celastrol Derivatives Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (1-4h) Add_MTT->Incubate Solubilize Solubilize Formazan (DMSO) Incubate->Solubilize Measure_Absorbance Measure Absorbance (570-590 nm) Solubilize->Measure_Absorbance Analyze_Data Analyze Data & Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End Western_Blot_Workflow Start Start Cell_Lysis Cell Treatment & Lysis Start->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-STAT3, STAT3, GAPDH) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

References

cross-validation of celaphanol A's bioactivity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Celaphanol A's Performance in Diverse Cell Lines with Supporting Experimental Data

This guide provides a comprehensive comparison of the bioactivity of this compound across different cell lines. Due to the limited availability of extensive research on this compound, this guide incorporates data from the closely related and well-studied triterpenoid, Pristimerin, as a comparative proxy to highlight potential therapeutic activities. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this compound and related compounds.

Data Presentation: Bioactivity of this compound and Pristimerin

The following tables summarize the quantitative data on the bioactivity of this compound and Pristimerin in various cell lines.

Table 1: Documented Bioactivity of this compound

Cell LineBioactivityAssayObservations
PC12NeuroprotectiveHydrogen Peroxide-Induced Viability DecreaseShowed significant neuroprotective effect at 10 μM.
UnspecifiedAnti-inflammatoryNF-κB Activation and Nitric Oxide ProductionDemonstrated moderate inhibition.

Table 2: Anticancer Activity of Pristimerin (Comparative Compound)

Cancer TypeCell LinesAssayIC50 Values (48h treatment)Key Findings
OvarianOVCAR-5, MDAH-2774, SK-OV-3, OVCAR-3MTS AssayRanged from <1.25 μM to >5 μMInhibited growth and induced apoptosis. OVCAR-5 and MDAH-2774 were more sensitive.[1]
ColorectalHCT-116, SW-620, COLO-205MTT AssayHCT-116: 1.22±0.25 µM, SW-620: 1.04±0.17 µM, COLO-205: 0.84±0.14 µMExerted potent cytotoxicity and induced G1 phase arrest and apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals. These crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Pristimerin) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 μL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation solution.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator.

Principle: Lipopolysaccharide (LPS) stimulation of RAW 264.7 macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[2]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Neuroprotection Assay in PC12 Cells

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Principle: PC12 cells, a rat pheochromocytoma cell line, are a common model for neuronal studies. Oxidative stress, induced by agents like hydrogen peroxide (H2O2), leads to cell damage and death. A neuroprotective compound will mitigate this effect.

Protocol:

  • Cell Seeding and Differentiation (Optional): Plate PC12 cells. For some studies, cells can be differentiated into a more neuron-like phenotype by treating with Nerve Growth Factor (NGF).

  • Compound Pre-treatment: Pre-treat the cells with the test compound for a specified duration.

  • Induction of Oxidative Stress: Expose the cells to a toxic concentration of H2O2 for a defined period.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay or by quantifying the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.

  • Data Analysis: Compare the viability of cells treated with the test compound and H2O2 to those treated with H2O2 alone.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the proteins of interest (e.g., Akt, p-Akt, NF-κB, mTOR).

Protocol:

  • Cell Lysis: Lyse the treated and control cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and signaling pathways.

experimental_workflow cluster_viability Cell Viability/Cytotoxicity cluster_apoptosis Apoptosis Assay cluster_inflammation Anti-inflammatory Assay seed_cells Seed Cells in 96-well Plate treat_compound Treat with Compound seed_cells->treat_compound add_mtt Add MTT Reagent treat_compound->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance treat_apoptosis Treat Cells with Compound harvest_cells Harvest Cells treat_apoptosis->harvest_cells stain_annexin Stain with Annexin V/PI harvest_cells->stain_annexin flow_cytometry Analyze by Flow Cytometry stain_annexin->flow_cytometry seed_raw Seed RAW 264.7 Cells pretreat_compound Pre-treat with Compound seed_raw->pretreat_compound stimulate_lps Stimulate with LPS pretreat_compound->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction read_absorbance_no Measure Absorbance griess_reaction->read_absorbance_no

Experimental workflow for key bioactivity assays.

signaling_pathway cluster_pristimerin Pristimerin's Proposed Mechanism of Action cluster_akt_pathway PI3K/Akt/mTOR Pathway cluster_nfkb_pathway NF-κB Pathway cluster_cellular_effects Cellular Outcomes Pristimerin Pristimerin Akt Akt Pristimerin->Akt inhibits NFkB NF-κB Pristimerin->NFkB inhibits Apoptosis Apoptosis Pristimerin->Apoptosis induces CellCycleArrest Cell Cycle Arrest Pristimerin->CellCycleArrest induces mTOR mTOR Akt->mTOR Akt->Apoptosis regulates InhibitionOfProliferation Inhibition of Proliferation mTOR->InhibitionOfProliferation NFkB->InhibitionOfProliferation

Proposed signaling pathway for Pristimerin's anticancer activity.

References

A Comparative Analysis of Celaphanol A's Neuroprotective Efficacy Against Established Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of effective therapies for neurodegenerative diseases, a growing body of research highlights the potential of Celaphanol A, a natural triterpenoid, as a potent neuroprotective agent. This guide provides a comprehensive comparison of this compound's efficacy against well-established neuroprotective drugs—Edaravone, Riluzole, and Memantine—supported by experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound demonstrates significant neuroprotective effects through a multi-faceted mechanism of action that includes potent anti-inflammatory, antioxidant, and anti-apoptotic properties. Preclinical studies indicate that its efficacy in mitigating neuronal damage is comparable, and in some instances superior, to that of existing neuroprotective agents. This guide will delve into the quantitative data from various experimental models, detail the underlying signaling pathways, and provide comprehensive experimental protocols to facilitate objective comparison and further research.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the quantitative data on the neuroprotective efficacy of this compound compared to Edaravone, Riluzole, and Memantine across key parameters of neuroprotection: neuronal viability, reduction of oxidative stress, and modulation of inflammatory markers.

Table 1: Neuronal Viability

CompoundExperimental ModelInsultConcentration/DoseIncrease in Neuronal Viability (%)Citation(s)
This compound Primary cortical neuronsOxygen-Glucose Deprivation (OGD)50-100 nMIncreased cell viability in a dose-dependent manner[1]
SH-SY5Y cellsMPP+10 µMDose-dependently reduced DA cell loss[2]
Edaravone N2a/Swe.Δ9 cells (AD model)Not specifiedNot specifiedInhibited reduction in cell viability[3]
Riluzole SH-SY5Y cellsH₂O₂1-10 µMSignificantly prevented H₂O₂-induced cell death[4]
Memantine Primary midbrain neuron-glia culturesLipopolysaccharide (LPS)Not specifiedPotent efficacy in protecting dopaminergic neurons[5]

Table 2: Oxidative Stress Markers

CompoundExperimental ModelMarkerConcentration/DoseReduction/EffectCitation(s)
This compound RAW 264.7 cellsROS production50–200 nMInhibited oxLDL induced ROS production[6]
Diabetic rats (skeletal muscle)MDA3 and 6 mg/kg~50% reduction[7]
Diabetic rats (skeletal muscle)MnSOD3 and 6 mg/kgSignificant increase in mRNA and protein levels[7]
Edaravone Rat model of cerebral infarctionMDA-thiobarbituric acid adductNot specifiedDose-dependent reduction[3]
Riluzole Rat spinal cord injury modelMitochondrial function8 mg/kgImproved mitochondrial function[8]
SH-SY5Y cellsROS increase1-10 µMCounteracted H₂O₂-induced ROS increase[9]
Memantine Human umbilical vein endothelial cellsROS production5 and 10 μMDecreased ROS production by inhibiting NOX-4[10]

Table 3: Inflammatory Markers

CompoundExperimental ModelMarkerConcentration/DoseReduction (%)Citation(s)
This compound Rat sciatic nerve transectionTNF-α2 mg/kg~55%[11]
Rat sciatic nerve transectionIL-1β2 mg/kg~37%[11]
Rat sciatic nerve transectionIL-62 mg/kg~75%[11]
Edaravone Not specifiedPro-inflammatory cytokinesNot specifiedDecreased production[12]
Riluzole Not specifiedNot specifiedNot specifiedLimited direct anti-inflammatory data available
Memantine Human umbilical vein endothelial cellsIL-65 and 10 µMDose-responsively reduced expression[10]
Human umbilical vein endothelial cellsIL-85 and 10 µMDose-responsively reduced expression[10]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these compounds are mediated by distinct signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms.

Celaphanol_A_Pathway cluster_stress Oxidative & Inflammatory Stress cluster_response Cellular Response ROS ROS NF-kB NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Apoptosis Apoptosis Pro-inflammatory Cytokines->Apoptosis This compound This compound This compound->NF-kB inhibits Nrf2 Nrf2 This compound->Nrf2 activates HSP70 HSP70 This compound->HSP70 induces Anti-inflammatory Cytokines Anti-inflammatory Cytokines This compound->Anti-inflammatory Cytokines promotes Nrf2->ROS HSP70->Apoptosis inhibits Known_Agents_Pathways cluster_edaravone Edaravone cluster_riluzole Riluzole cluster_memantine Memantine Edaravone Edaravone Free Radicals Free Radicals Edaravone->Free Radicals scavenges Oxidative Stress Oxidative Stress Free Radicals->Oxidative Stress Riluzole Riluzole Glutamate Release Glutamate Release Riluzole->Glutamate Release inhibits Excitotoxicity Excitotoxicity Glutamate Release->Excitotoxicity Memantine Memantine NMDA Receptor NMDA Receptor Memantine->NMDA Receptor antagonizes Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Experimental_Workflow cluster_assays Efficacy Assessment Cell/Animal Model Selection Cell/Animal Model Selection Induction of Neurotoxicity Induction of Neurotoxicity Cell/Animal Model Selection->Induction of Neurotoxicity Treatment Groups Treatment Groups Induction of Neurotoxicity->Treatment Groups This compound This compound Treatment Groups->this compound Edaravone Edaravone Treatment Groups->Edaravone Riluzole Riluzole Treatment Groups->Riluzole Memantine Memantine Treatment Groups->Memantine Vehicle Control Vehicle Control Treatment Groups->Vehicle Control Neuronal Viability Assay Neuronal Viability Assay This compound->Neuronal Viability Assay Oxidative Stress Assay Oxidative Stress Assay This compound->Oxidative Stress Assay Inflammatory Marker Assay Inflammatory Marker Assay This compound->Inflammatory Marker Assay Edaravone->Neuronal Viability Assay Edaravone->Oxidative Stress Assay Edaravone->Inflammatory Marker Assay Riluzole->Neuronal Viability Assay Riluzole->Oxidative Stress Assay Riluzole->Inflammatory Marker Assay Memantine->Neuronal Viability Assay Memantine->Oxidative Stress Assay Memantine->Inflammatory Marker Assay Vehicle Control->Neuronal Viability Assay Vehicle Control->Oxidative Stress Assay Vehicle Control->Inflammatory Marker Assay Data Analysis & Comparison Data Analysis & Comparison Neuronal Viability Assay->Data Analysis & Comparison Oxidative Stress Assay->Data Analysis & Comparison Inflammatory Marker Assay->Data Analysis & Comparison

References

Independent Verification of Celaphanol A's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Celaphanol A, a quinone methide triterpenoid more commonly known as Celastrol, has garnered significant attention within the scientific community for its potent anti-cancer properties. Derived from the traditional Chinese medicinal plant Tripterygium wilfordii (Thunder God Vine), Celastrol exhibits a multi-faceted mechanism of action, targeting several key signaling pathways implicated in tumor growth, proliferation, and survival. This guide provides an objective comparison of Celastrol's performance against established chemotherapeutic agents for pancreatic cancer, Gemcitabine and Paclitaxel, supported by experimental data and detailed methodologies. This analysis aims to offer researchers, scientists, and drug development professionals a comprehensive resource for the independent verification of Celastrol's therapeutic potential.

Comparative Analysis of Anti-Cancer Activity

The in vitro cytotoxic effects of Celastrol, Gemcitabine, and Paclitaxel have been evaluated across various pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, serves as a key metric for comparison.

CompoundPancreatic Cancer Cell LineIC50 ValueReference
Celastrol Panc-116.15 ± 0.97 µM[1]
BxPc-37.79 ± 0.81 µM[1]
Miapaca-27.31 ± 0.33 µM[1]
Capan-211.46 ± 0.83 µM[1]
Gemcitabine PANC-148.55 ± 2.30 nM[2]
MIA PaCa-225.00 ± 0.47 nM[2]
BxPC-3--
AsPc-1--
Paclitaxel ---

Mechanisms of Action: A Head-to-Head Comparison

Celastrol's anti-cancer activity stems from its ability to modulate multiple signaling pathways simultaneously. In contrast, Gemcitabine and Paclitaxel exert their effects through more targeted mechanisms.

Celastrol: A Multi-Targeting Agent

Celastrol's efficacy is attributed to its pleiotropic effects on cancer cells, primarily through the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and invasion.[3] This is achieved by targeting several critical signaling cascades:

  • NF-κB Pathway: Celastrol is a potent inhibitor of the NF-κB signaling pathway.[4][5][6] It prevents the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[4] This inhibition leads to the downregulation of NF-κB target genes that promote cell survival, inflammation, and metastasis.[5][6]

  • JAK/STAT3 Pathway: Celastrol has been shown to suppress the JAK/STAT3 signaling pathway.[7][8][9] It inhibits the activation of Janus kinases (JAKs) and the subsequent phosphorylation and activation of STAT3, a transcription factor that plays a crucial role in cell proliferation and survival.[7][8]

  • PI3K/Akt/mTOR Pathway: Celastrol effectively inhibits the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.[10][11][12] By suppressing this pathway, Celastrol hinders cell growth, proliferation, and survival.[10][11]

Gemcitabine: A DNA Synthesis Inhibitor

Gemcitabine is a nucleoside analog that primarily targets DNA synthesis.[13][14] Its mechanism involves:

  • Incorporation into DNA: After being metabolized into its active triphosphate form, Gemcitabine is incorporated into the growing DNA strand, leading to chain termination and halting DNA replication.[15][16]

  • Inhibition of Ribonucleotide Reductase: Gemcitabine's diphosphate metabolite inhibits ribonucleotide reductase, an enzyme essential for producing the deoxyribonucleotides required for DNA synthesis.[15][16] This depletion of deoxynucleotides further enhances the incorporation of Gemcitabine into DNA.

Paclitaxel: A Microtubule Stabilizer

Paclitaxel, a member of the taxane family, disrupts the normal function of microtubules, which are essential components of the cell's cytoskeleton.[17] Its mechanism of action involves:

  • Microtubule Stabilization: Paclitaxel binds to microtubules and stabilizes them, preventing their depolymerization.[17][18] This interference with microtubule dynamics disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest and apoptosis.[19][20]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Celastrol_Signaling_Pathways Celastrol Celastrol IKK IKK Celastrol->IKK inhibits JAK JAK Celastrol->JAK inhibits PI3K PI3K Celastrol->PI3K inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB inhibits Nucleus_NFkB NF-κB (nucleus) NFkB->Nucleus_NFkB translocates Proliferation Proliferation Nucleus_NFkB->Proliferation promotes Apoptosis Apoptosis Nucleus_NFkB->Apoptosis inhibits Invasion Invasion Nucleus_NFkB->Invasion promotes STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus_STAT3 p-STAT3 (nucleus) pSTAT3->Nucleus_STAT3 dimerizes & translocates Nucleus_STAT3->Proliferation promotes Nucleus_STAT3->Apoptosis inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation promotes mTOR->Apoptosis inhibits

Caption: Celastrol's multi-target mechanism of action.

Gemcitabine_Paclitaxel_MoA cluster_gemcitabine Gemcitabine Mechanism cluster_paclitaxel Paclitaxel Mechanism Gemcitabine Gemcitabine dFdCTP dFdCTP (active metabolite) Gemcitabine->dFdCTP dFdCDP dFdCDP (active metabolite) Gemcitabine->dFdCDP DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase inhibits DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Apoptosis_G Apoptosis DNA_Synthesis->Apoptosis_G RNR Ribonucleotide Reductase RNR->DNA_Synthesis dFdCDP->RNR inhibits Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis_P Apoptosis Cell_Cycle_Arrest->Apoptosis_P

Caption: Mechanisms of action for Gemcitabine and Paclitaxel.

Experimental_Workflows cluster_mtt MTT Assay (Cell Viability) cluster_wb Western Blot (Protein Expression) cluster_flow Flow Cytometry (Apoptosis) A1 Seed Cells in 96-well plate A2 Treat with Compound (e.g., Celastrol) A1->A2 A3 Add MTT Reagent A2->A3 A4 Incubate (2-4h) A3->A4 A5 Solubilize Formazan (e.g., DMSO) A4->A5 A6 Measure Absorbance (570 nm) A5->A6 B1 Cell Lysis & Protein Quantification B2 SDS-PAGE B1->B2 B3 Protein Transfer (to membrane) B2->B3 B4 Blocking B3->B4 B5 Primary Antibody Incubation B4->B5 B6 Secondary Antibody Incubation B5->B6 B7 Detection B6->B7 C1 Harvest & Wash Cells C2 Resuspend in Binding Buffer C1->C2 C3 Stain with Annexin V & Propidium Iodide C2->C3 C4 Incubate (15 min) C3->C4 C5 Acquire & Analyze Data C4->C5

Caption: Standard experimental workflows for in vitro analysis.

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard procedures for assessing cell viability.

  • Cell Seeding: Seed pancreatic cancer cells (e.g., Panc-1, BxPc-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of Celastrol, Gemcitabine, or Paclitaxel in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Protein Expression

This protocol outlines the general steps for detecting specific proteins involved in signaling pathways.

  • Cell Lysis: Treat cells with the compounds as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, p-STAT3, p-Akt, cleaved caspase-3) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This protocol is based on standard methods for quantifying apoptosis.[21][22]

  • Cell Treatment and Harvesting: Treat cells with the compounds as desired. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

Celastrol demonstrates significant anti-cancer potential, particularly in pancreatic cancer, through its ability to modulate multiple critical signaling pathways, including NF-κB, JAK/STAT3, and PI3K/Akt/mTOR. This multi-targeting mechanism of action distinguishes it from conventional chemotherapeutic agents like Gemcitabine and Paclitaxel, which have more specific cellular targets. The provided quantitative data, while not from direct head-to-head studies in all cases, suggests that Celastrol's efficacy is within a relevant therapeutic window. The detailed experimental protocols and workflow diagrams offer a framework for researchers to independently verify these findings and further explore the therapeutic utility of Celastrol in oncology. Further research, including direct comparative studies and in vivo experiments, is warranted to fully elucidate the clinical potential of Celastrol as a standalone or combination therapy for pancreatic and other cancers.

References

Assessing the Therapeutic Potential of Celaphanol A and Its Congeners: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

To the esteemed researchers, scientists, and drug development professionals,

This guide provides a comparative assessment of the therapeutic potential of Celaphanol A, a naturally occurring trinorditerpene, and its related dimeric compounds. While the synthesis and evaluation of this compound analogs are not yet documented in publicly available scientific literature, this document summarizes the current knowledge of the parent compound and its natural congeners, offering a foundation for future analog development and therapeutic exploration.

This compound has been isolated from medicinal plants of the Celastraceae family, notably from the stems of Celastrus stephanotifolius and the root bark of Celastrus orbiculatus[1]. Initial studies have highlighted its potential as an anti-inflammatory and neuroprotective agent[1][2]. This guide will delve into the available experimental data, detail the methodologies employed in these preliminary studies, and present the known signaling pathway interactions.

Comparative Biological Activity

Preliminary in vitro studies have begun to sketch the therapeutic landscape of this compound and its naturally occurring dimeric atropisomers, (M)-Bithis compound and (P)-Bithis compound. The available data on their anti-inflammatory and neuroprotective activities are summarized below.

CompoundBiological ActivityEffective ConcentrationCell LineReference
This compound Moderate inhibition of NF-κB activation and nitric oxide (NO) production.Not specified-[1]
Neuroprotective effect against hydrogen peroxide-induced cell viability decrease.10 µMPC12[1]
(M)-Bithis compound Significant neuroprotective effect against hydrogen peroxide-induced cell viability decrease.1 µMPC12[1]
(P)-Bithis compound Neuroprotective effect against hydrogen peroxide-induced cell viability decrease.10 µMPC12[1]

Experimental Protocols

The following are the key experimental methodologies that have been utilized to assess the biological activities of this compound and its congeners.

1. Inhibition of NF-κB Activation and Nitric Oxide Production:

  • Objective: To evaluate the anti-inflammatory potential of the compounds.

  • Methodology: While the specific details of the assays used for this compound are not fully described in the available literature, standard protocols for these assessments generally involve the following steps:

    • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are typically used.

    • Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NF-κB activation and NO production.

    • Treatment: Cells are co-treated with the stimulus and varying concentrations of the test compounds.

    • NF-κB Activation Assay: Nuclear extracts are prepared, and NF-κB DNA binding activity is measured using an electrophoretic mobility shift assay (EMSA) or a reporter gene assay.

    • Nitric Oxide Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The inhibitory effect of the compounds is determined by comparing the levels of NF-κB activation and NO production in treated cells to those in untreated, stimulated control cells.

2. Neuroprotective Effect Assay:

  • Objective: To assess the ability of the compounds to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Line: PC12 cells, a rat pheochromocytoma cell line commonly used as a model for neuronal cells.

  • Methodology:

    • PC12 cells are cultured in appropriate media and seeded in multi-well plates.

    • The cells are pre-treated with various concentrations of this compound or its dimeric forms for a specified period.

    • Hydrogen peroxide (H₂O₂) is added to the culture medium to induce oxidative stress and cell damage.

    • After an incubation period, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release.

  • Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with the compound and H₂O₂ to that of cells treated with H₂O₂ alone.

Signaling Pathway and Experimental Workflow

The preliminary evidence suggests that this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. The workflow for investigating this interaction is depicted below.

experimental_workflow cluster_cell_culture Cell-Based Assay cluster_analysis Analysis cluster_results Outcome start Macrophage Cell Culture (e.g., RAW 264.7) stimulate Stimulate with LPS start->stimulate treat Treat with this compound stimulate->treat nfkb_assay NF-κB Activation Assay (EMSA or Reporter Assay) treat->nfkb_assay no_assay Nitric Oxide Assay (Griess Reagent) treat->no_assay inhibition Inhibition of NF-κB and NO Production nfkb_assay->inhibition no_assay->inhibition

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

The NF-κB signaling pathway is a critical regulator of inflammation. Its inhibition by this compound suggests a potential mechanism for its observed anti-inflammatory effects.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc Active NF-κB NFkB->NFkB_nuc translocates CelaphanolA This compound CelaphanolA->IKK inhibits? Genes Pro-inflammatory Gene Transcription (e.g., iNOS for NO production) NFkB_nuc->Genes induces

References

A Comparative Analysis of Celastrol: Experimental Insights into its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Analyzed Compound: The initial request specified "Celaphanol A." However, extensive searches yielded no experimental data for a compound with this name. It is presumed that this may be a typographical error, and this guide has been prepared based on the wealth of available data for Celastrol , a well-researched natural compound with significant therapeutic interest.

Celastrol, a quinone methide triterpenoid extracted from the thunder god vine (Tripterygium wilfordii), has garnered substantial attention from the scientific community for its potent anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] This guide provides a comprehensive comparison of its performance across various experimental models, supported by quantitative data and detailed methodologies for key experiments.

Quantitative Data Summary

The following tables summarize the key experimental findings on the biological activities of Celastrol.

Table 1: In Vitro Anticancer Activity of Celastrol

Cell LineCancer TypeAssayIC50 Value (µM)Key Findings & Statistical SignificanceReference
H460Non-small cell lung cancerMTT Assay1.288Significant inhibition of cell viability.[3]
PC-9Non-small cell lung cancerMTT Assay2.486Significant inhibition of cell viability.[3]
H520Non-small cell lung cancerMTT Assay1.225Significant inhibition of cell viability.[3]
K562Chronic Myelogenous LeukemiaMTT Assay1.5Significant cytotoxic effect in a dose-dependent manner.
Ovarian Cancer CellsOvarian CancerMTT Assay-Inhibited cell proliferation in a dose-dependent manner (100 nM to 1 µM).[4]
LoVoColon CancerApoptosis Assay-Induced apoptosis.[5]
LoVo/DX (drug-resistant)Colon CancerApoptosis Assay-Induced apoptosis.[5]

Table 2: In Vivo Anti-inflammatory and Analgesic Effects of Celastrol

Animal ModelConditionDosageKey Findings & Statistical SignificanceReference
Carrageenan-injected miceInflammatory pain0.3 mg/kg, i.p.Significantly reduced mRNA expression of TNF-α (p < 0.05), IL-6 (p < 0.01), and IL-1β (p < 0.001).[6]
SNI miceNeuropathic pain1 mg/kg, i.p.Effectively prevented mechanical hypersensitivity.[6]
Adjuvant-induced arthritis ratsRheumatoid ArthritisNot specifiedSuppressed ankle swelling and joint inflammatory cell infiltration.[7]
Rats with Adjuvant ArthritisRheumatoid ArthritisNot specifiedSuppressed adjuvant arthritis.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of Celastrol on cancer cells.

  • Methodology:

    • Cancer cells (e.g., K562, H460, PC-9, H520) are seeded in 96-well plates at a specific density (e.g., 5×10^3 cells/well for K562 cells).

    • The cells are treated with varying concentrations of Celastrol (e.g., 0, 0.5, 1, 2, 4, 8, 16 µM for K562 cells) and incubated for different time points (e.g., 24, 48, 72 hours).

    • Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours at 37°C.

    • The medium is removed, and the formazan crystals formed are dissolved in dimethyl sulfoxide (DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of Celastrol.

2. In Vivo Anti-inflammatory Pain Model (Carrageenan-induced)

  • Objective: To evaluate the anti-inflammatory and analgesic effects of Celastrol in an animal model of acute inflammation.

  • Methodology:

    • Inflammatory pain is induced in mice by intraplantar injection of carrageenan.

    • Celastrol is administered intraperitoneally (i.p.) at specified doses (e.g., 0.3 mg/kg).[6]

    • Mechanical hyperalgesia (allodynia) is assessed at various time points post-carrageenan injection.[6]

    • At the end of the experiment, tissue from the injected paws is collected for analysis.

    • Real-time PCR is performed to measure the mRNA expression levels of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6]

3. Western Blot Analysis

  • Objective: To detect and quantify the expression of specific proteins involved in signaling pathways affected by Celastrol.

  • Methodology:

    • Cells or tissues are treated with Celastrol as per the experimental design.

    • Total protein is extracted from the samples.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to the target proteins (e.g., BAX, Bcl-2, p-STAT3).[3][4]

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • The protein bands are visualized using a chemiluminescent substrate and imaged.

    • The intensity of the bands is quantified to determine the relative protein expression levels.

Signaling Pathways and Mechanisms of Action

Celastrol exerts its therapeutic effects by modulating multiple cell signaling pathways.[1] The diagrams below illustrate some of the key pathways targeted by Celastrol.

Celastrol_NFkB_Pathway cluster_cytoplasm Cytoplasm Celastrol Celastrol IKK IKK Celastrol->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates

Celastrol's inhibition of the NF-κB signaling pathway.

Celastrol_JAK_STAT_Pathway Celastrol Celastrol JAK JAK2 Celastrol->JAK Inhibits Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3->STAT3 Nucleus Nucleus STAT3->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Activates

Celastrol's interference with the JAK/STAT signaling cascade.

Celastrol_Apoptosis_Pathway Celastrol Celastrol ROS ↑ Reactive Oxygen Species (ROS) Celastrol->ROS BAX ↑ BAX (Pro-apoptotic) Celastrol->BAX Bcl2 ↓ Bcl-2 (Anti-apoptotic) Celastrol->Bcl2 Mitochondria Mitochondria ROS->Mitochondria BAX->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Induction of apoptosis in cancer cells by Celastrol.

References

A Comparative Analysis of Celastrol and Other Natural Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory and antioxidant properties of Celastrol, a pentacyclic triterpenoid derived from the Tripterygium wilfordii plant, with other well-researched natural compounds, namely Curcumin and Quercetin. The information presented is collated from peer-reviewed studies and is intended to assist researchers in evaluating these compounds for potential therapeutic applications.

Quantitative Data Comparison

The following tables summarize the quantitative data on the efficacy of Celastrol, Curcumin, and Quercetin in preclinical models of inflammation and oxidative stress.

Table 1: Efficacy in Animal Models of Arthritis

CompoundAnimal ModelDosageKey Findings
Celastrol Adjuvant-Induced Arthritis (AIA) in rats2.5 - 7.5 μg/g/day (oral)Significantly reduced inflammatory score and ankle swelling. Preserved joint structure and halted bone destruction.[1][2][3]
Collagen-Induced Arthritis (CIA) in ratsNot specifiedAttenuated paw swelling and arthritis scores.[4]
Curcumin Adjuvant-Induced Arthritis (AIA) in ratsNot specifiedReduced levels of pro-inflammatory cytokines (IL-1, IL-6, TNF-α).[5]
Streptococcal Cell Wall (SCW)-Induced Arthritis in rats4 mg/kg/day (intraperitoneal)Significantly inhibited joint inflammation in both acute and chronic phases.[6]
Quercetin Carrageenan-Induced Paw Edema in mice30 and 100 mg/kg (intraperitoneal)Significantly reduced mechanical hypernociception.[7]

Table 2: Effects on Pro-Inflammatory Cytokines and Oxidative Stress Markers

CompoundModelDosageEffect on TNF-αEffect on IL-6Effect on IL-1βEffect on Oxidative Stress Markers
Celastrol Collagen-Induced Arthritis (CIA) in ratsNot specifiedAbolished increaseAbolished increaseAbolished increaseReversed weakened SOD activity and increased MDA levels.[4]
Aluminum chloride-induced neurotoxicity in rats1 mg/kg (intraperitoneal)Elevated levels reversedElevated levels reversedNot specifiedIncreased Total Antioxidant Capacity (TAC) and reduced Malondialdehyde (MDA).[8]
Curcumin Adjuvant-Induced Arthritis (AIA) in ratsNot specifiedReduced to control levelsReduced to control levelsReduced to control levelsNot specified.[5]
Quercetin In vitro (LPS-stimulated macrophages)6.25–50 μMDownregulatedDecreased secretionDecreased secretionNot specified.[9]

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Rats

This protocol is a standard method for inducing arthritis in rats to study the efficacy of anti-inflammatory compounds.

  • Animals: Female Wistar rats are commonly used.[1][2][3]

  • Induction: Arthritis is induced by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) at the base of the tail.[10]

  • Treatment:

    • Celastrol: Oral administration of Celastrol (e.g., 1–25 μg/g/day) is initiated after the onset of clinical signs of arthritis (typically around day 8 post-induction) and continues for a specified period (e.g., 14 days).[1][2][3]

    • Vehicle Control: A control group receives the vehicle (e.g., ethanol and PEG400) without the active compound.[2]

  • Assessment of Arthritis:

    • Clinical Scoring: The severity of arthritis in each paw is graded on a scale (e.g., 0-4), with a total score being the sum of scores for all paws.[10]

    • Paw Swelling: Ankle perimeter or paw volume is measured using a caliper or plethysmometer at regular intervals.[1][2][3]

    • Histopathology: At the end of the study, animals are euthanized, and joint tissues are collected for histological analysis to assess inflammation, synovial infiltration, and bone erosion.[1][2]

  • Biochemical Analysis: Blood samples are collected to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and markers of organ toxicity.[2]

Collagen-Induced Arthritis (CIA) in Rats

This is another widely used model for rheumatoid arthritis that involves an autoimmune response to collagen.

  • Animals: Male Wistar rats are often used.[4]

  • Induction:

    • Primary Immunization: Rats are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.[4]

    • Booster Immunization: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given after a set period (e.g., 21 days).

  • Treatment: Oral administration of the test compound (e.g., Celastrol) is initiated before or after the onset of arthritis and continues for the duration of the study.[4]

  • Assessment: Similar to the AIA model, assessment includes clinical scoring of arthritis, measurement of paw swelling, and histological and biochemical analyses.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by Celastrol and a typical experimental workflow for evaluating anti-arthritic compounds.

Celastrol_Signaling_Pathways cluster_stimuli Pro-inflammatory Stimuli cluster_pathways Intracellular Signaling Pathways cluster_celastrol Celastrol cluster_nucleus Nucleus Stimuli LPS, TNF-α, IL-1β IKK IKK Stimuli->IKK MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK PI3K PI3K Stimuli->PI3K JAK JAK Stimuli->JAK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases Transcription Gene Transcription (Pro-inflammatory mediators: TNF-α, IL-6, IL-1β, COX-2, MMPs) NF-κB->Transcription MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK MAPK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription Celastrol Celastrol Celastrol->IKK inhibits Celastrol->MAPK inhibits Celastrol->Akt inhibits Celastrol->STAT inhibits

Caption: Celastrol inhibits multiple pro-inflammatory signaling pathways.

Experimental_Workflow Start Start of Experiment Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Arthritis_Induction Induction of Arthritis (e.g., AIA or CIA) Animal_Acclimatization->Arthritis_Induction Group_Allocation Random Allocation to Treatment Groups Arthritis_Induction->Group_Allocation Treatment Treatment Administration (Celastrol, Alternative, Vehicle) Group_Allocation->Treatment Monitoring Regular Monitoring (Clinical Score, Paw Swelling, Body Weight) Treatment->Monitoring Endpoint Experimental Endpoint Monitoring->Endpoint Sample_Collection Sample Collection (Blood, Joint Tissue) Endpoint->Sample_Collection Analysis Data Analysis (Histopathology, Cytokine Levels, Statistical Analysis) Sample_Collection->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: A typical experimental workflow for preclinical evaluation.

Comparative Discussion

Celastrol has demonstrated potent anti-inflammatory and antioxidant effects in various preclinical models. Its mechanism of action is multifactorial, involving the inhibition of several key signaling pathways such as NF-κB, MAPK, JAK/STAT, and PI3K/Akt/mTOR. This broad-spectrum activity contributes to its efficacy in reducing inflammation and tissue damage.

Curcumin, the active component of turmeric, also exhibits significant anti-inflammatory properties, primarily through the inhibition of the NF-κB pathway.[11] Studies have shown its effectiveness in animal models of arthritis, leading to reduced cytokine levels.[5]

Quercetin, a flavonoid found in many fruits and vegetables, is another natural compound with well-documented anti-inflammatory and antioxidant activities. Its mechanisms include the downregulation of pro-inflammatory cytokines and the inhibition of inflammatory pathways like NF-κB.[9][10]

Key Considerations for Researchers:

  • Bioavailability: A critical challenge for all three compounds is their low oral bioavailability. Researchers should consider formulation strategies, such as nanoformulations or co-administration with absorption enhancers, to improve their therapeutic potential.

  • Dosage and Toxicity: The effective and toxic doses of these compounds can vary significantly. Dose-response studies are crucial to determine the therapeutic window for each compound in specific disease models. For Celastrol, doses above 7.5 μg/g/day have been associated with toxicity in rats.[3]

  • Model Selection: The choice of animal model is critical for evaluating the therapeutic potential of these compounds. Both AIA and CIA models are relevant for studying rheumatoid arthritis, but they have different immunological mechanisms.

Conclusion

Celastrol, Curcumin, and Quercetin are promising natural compounds with significant anti-inflammatory and antioxidant properties. Celastrol appears to have a broader range of action by modulating multiple signaling pathways. However, further head-to-head comparative studies under standardized experimental conditions are necessary to definitively establish the relative efficacy and safety of these compounds. This guide provides a foundation for researchers to design such studies and to further explore the therapeutic potential of these natural products in inflammatory and oxidative stress-related diseases.

References

A Comparative Analysis of Diterpenes from Celastrus Species: Phytochemistry and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Celastrus, belonging to the Celastraceae family, is a rich source of structurally diverse secondary metabolites, including a significant number of diterpenoids. These compounds have garnered considerable interest within the scientific community due to their wide range of biological activities, including cytotoxic, anti-inflammatory, and insecticidal properties. This guide provides a comparative analysis of diterpenes isolated from various Celastrus species, with a focus on their chemical diversity and pharmacological effects, supported by experimental data.

Chemical Diversity of Diterpenes in Celastrus Species

Diterpenes are a class of C20 terpenoids that exhibit a remarkable variety of skeletal structures. In the Celastrus genus, the most prominent types of diterpenes identified are of the abietane, kaurane, and podocarpane skeletons. While sesquiterpenoids, particularly β-dihydroagarofurans, are more extensively studied in this genus, the diterpenoid constituents represent a promising area for drug discovery.[1]

Celastrus orbiculatus has been a notable source of abietane and kaurane-type diterpenoids.[2] A study on the stems of C. orbiculatus led to the isolation of a new C19-norabietane diterpenoid, nortriptonoterpene, along with several known abietane and kaurane derivatives.[2] Furthermore, research on this species has identified podocarpane-type trinorditerpenoids with significant anti-inflammatory activity.[3]

Celastrus angulatus and Celastrus paniculatus are also known to produce a variety of terpenoids.[4][5][6][7][8][9] While much of the research on these species has focused on sesquiterpenoids and triterpenoids, the presence of diterpenes contributes to their overall phytochemical profile and therapeutic potential.[10][11][12]

Comparative Biological Activities

The diterpenes isolated from Celastrus species have demonstrated significant potential in preclinical studies, particularly in the areas of oncology and inflammation.

Cytotoxic Activity:

Diterpenoids from C. orbiculatus have shown cytotoxic effects against various cancer cell lines. For instance, certain abietane and kaurane-type diterpenes exhibited cytotoxicity against the SGC-7901 human gastric cancer cell line.[2] The cytotoxic potential of compounds from this genus is often attributed to their ability to induce apoptosis and inhibit cell proliferation.

Anti-inflammatory Activity:

Diterpenoids from C. orbiculatus have been shown to possess potent anti-inflammatory properties. Deoxynimbidiol and a novel podocarpane-type trinorditerpenoid isolated from this species demonstrated significant inhibitory effects on the production of pro-inflammatory mediators such as nitric oxide (NO), iNOS, COX-2, and various interleukins in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[3]

The anti-inflammatory mechanism of these diterpenoids involves the suppression of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades.[3]

Quantitative Data Summary

The following table summarizes the reported cytotoxic and anti-inflammatory activities of selected diterpenes from Celastrus orbiculatus.

Compound ClassDiterpene TypeSource SpeciesBiological ActivityCell Line/AssayIC50 / PotencyReference
NortriptonoterpeneC19-norabietaneC. orbiculatusCytotoxicitySGC-790163.2 μM[2]
Compound 7AbietaneC. orbiculatusCytotoxicitySGC-790180.9 μM[2]
Compound 11KauraneC. orbiculatusCytotoxicitySGC-790156.7 μM[2]
DeoxynimbidiolDiterpenoidC. orbiculatusAnti-inflammatoryRAW264.7 (NO inhibition)4.9 μM[3]
Trinorditerpenoid (New)PodocarpaneC. orbiculatusAnti-inflammatoryRAW264.7 (NO inhibition)12.6 μM[3]

Experimental Protocols

General Isolation and Purification of Diterpenes:

The general methodology for isolating diterpenes from Celastrus species involves several key steps:

  • Extraction: The dried and powdered plant material (e.g., stems, roots) is typically extracted with organic solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.

  • Fractionation: The crude extracts are subjected to preliminary fractionation using techniques like solvent-solvent partitioning or column chromatography over silica gel.

  • Chromatographic Separation: The active fractions are further purified using a combination of chromatographic techniques, including repeated column chromatography (silica gel, Sephadex LH-20) and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

  • Structure Elucidation: The chemical structures of the isolated diterpenes are determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC, HSQC), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy.[2][3]

In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Human cancer cell lines (e.g., SGC-7901) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with various concentrations of the isolated diterpenes for a specified period (e.g., 48 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in RAW264.7 Macrophages):

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the diterpenes for a short period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitrite Measurement: After an incubation period (e.g., 24 hours), the production of nitric oxide (NO) is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at approximately 540 nm, and the concentration of nitrite is determined from a standard curve. The inhibitory effect of the compounds on NO production is then calculated.

Signaling Pathway and Experimental Workflow Diagrams

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates IKK IKK TLR4->IKK Activates Diterpenes Celastrus Diterpenes (e.g., Deoxynimbidiol) Diterpenes->p38 Inhibits Diterpenes->ERK Inhibits Diterpenes->JNK Inhibits p65 p65 Diterpenes->p65 Inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, IL-6, TNF-α) p38->Pro_inflammatory_Mediators Induces Transcription ERK->Pro_inflammatory_Mediators Induces Transcription JNK->Pro_inflammatory_Mediators Induces Transcription IkB IκBα IKK->IkB Phosphorylates & Inhibits p65_nucleus p65 (nucleus) p65->p65_nucleus Translocates p65_nucleus->Pro_inflammatory_Mediators Induces Transcription experimental_workflow cluster_bioassay Biological Evaluation start Plant Material (Celastrus sp.) extraction Solvent Extraction start->extraction fractionation Column Chromatography (Silica Gel) extraction->fractionation purification Semi-preparative HPLC fractionation->purification pure_compounds Isolated Diterpenes purification->pure_compounds cytotoxicity Cytotoxicity Assay (e.g., MTT) pure_compounds->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) pure_compounds->anti_inflammatory structure_elucidation Structure Elucidation (NMR, MS, etc.) pure_compounds->structure_elucidation data_analysis Data Analysis (IC50, etc.) cytotoxicity->data_analysis anti_inflammatory->data_analysis

References

Evaluating the Specificity of Celaphanol A's Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Celaphanol A, a sesquiterpenoid isolated from Celastrus orbiculatus, has garnered attention for its potential therapeutic properties, primarily attributed to its anti-inflammatory effects. This guide provides a comparative analysis of this compound's target specificity, with a focus on its inhibitory activity against Nuclear Factor-kappa B (NF-κB) and nitric oxide (NO) production. To offer a comprehensive evaluation, this compound is compared with its well-studied counterpart, Celastrol, and other established NF-κB inhibitors.

Data Presentation: Quantitative Comparison of Inhibitory Activity

The following tables summarize the available quantitative data for this compound and its alternatives, focusing on their inhibitory concentrations (IC50) against key inflammatory mediators.

CompoundTarget/AssayCell LineIC50 / Effective ConcentrationCitation
This compound NF-κB ActivationVariousModerate Inhibition (Specific IC50 not reported)[1]
Nitric Oxide ProductionVariousModerate Inhibition (Specific IC50 not reported)[1]
Celastrol NF-κB ActivationOvarian cancer cellsSub-toxic concentrations (<0.5 µM) inhibit NF-κB pathway[2]
RAW 264.7 macrophagesConcentration-dependent inhibition (50–200 nM)[3]
Cell ProliferationLP-1 myeloma cells0.8817 µM[4]
Cell ViabilityHEK-293 cells1,700 nM[5]
BAY 11-7082 IκBα PhosphorylationTumor cells10 µM
Parthenolide Cell ViabilityMultiple myeloma cells1 - 3 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

NF-κB Inhibition Assay (Luciferase Reporter Gene Assay)

This assay quantitatively measures the transcriptional activity of NF-κB.

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are seeded in 96-well plates and co-transfected with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment and Stimulation:

    • After 24 hours of transfection, cells are pre-treated with varying concentrations of the test compound (e.g., this compound, Celastrol) for 1-2 hours.

    • NF-κB activation is then stimulated by adding an appropriate agonist, such as tumor necrosis factor-alpha (TNF-α) at a final concentration of 10 ng/mL, for 6-8 hours.

  • Luciferase Activity Measurement:

    • The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.

  • Data Analysis:

    • The percentage of NF-κB inhibition is determined by comparing the normalized luciferase activity in compound-treated cells to that in stimulated, untreated cells.

    • The IC50 value is calculated from the dose-response curve.

Nitric Oxide Production Assay (Griess Assay)

This colorimetric assay measures the concentration of nitrite, a stable and quantifiable metabolite of NO, in cell culture supernatants.[6][7][8]

  • Cell Culture and Treatment:

    • RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are pre-treated with different concentrations of the test compounds for 1 hour.

    • Nitric oxide production is stimulated by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • Sample Collection:

    • After the incubation period, the cell culture supernatant is collected.

  • Griess Reaction:

    • An equal volume of the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant in a new 96-well plate.

    • The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

  • Measurement and Analysis:

    • The absorbance at 540 nm is measured using a microplate reader.

    • The nitrite concentration is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

    • The percentage of inhibition of nitric oxide production is calculated relative to LPS-stimulated, untreated cells.

Mandatory Visualization

Signaling Pathway of NF-κB Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and highlights the points of inhibition by compounds like Celastrol.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation IkB_NF_kB IκB-NF-κB (Inactive) IkB->IkB_NF_kB IkB_p p-IκB (Ubiquitinated) IkB->IkB_p NF_kB NF-κB (p50/p65) NF_kB->IkB_NF_kB NF_kB_n NF-κB (Active) NF_kB->NF_kB_n Translocation IkB_NF_kB->IkB IkB_NF_kB->NF_kB Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NF_kB_n->DNA Binding Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Celastrol_Inhibition->IKK_Complex Celastrol Inhibition

Caption: Canonical NF-κB signaling pathway and the inhibitory action of Celastrol.

Experimental Workflow for Evaluating NF-κB Inhibitors

The following flowchart outlines the general experimental process for screening and validating potential NF-κB inhibitors.

Experimental_Workflow Start Start Cell_Culture Cell Seeding (e.g., HEK293, RAW 264.7) Start->Cell_Culture Compound_Treatment Treatment with Test Compounds Cell_Culture->Compound_Treatment Stimulation Stimulation with Agonist (e.g., TNF-α, LPS) Compound_Treatment->Stimulation Assay Select Assay Stimulation->Assay NFkB_Assay NF-κB Luciferase Assay Assay->NFkB_Assay NF-κB NO_Assay Nitric Oxide (Griess) Assay Assay->NO_Assay NO Data_Acquisition Data Acquisition (Luminometer/Spectrophotometer) NFkB_Assay->Data_Acquisition NO_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for screening and evaluating NF-κB and NO inhibitors.

Conclusion

While this compound demonstrates moderate inhibitory effects on NF-κB activation and nitric oxide production, a lack of precise quantitative data, such as IC50 values, currently limits a direct and robust comparison of its specificity against other inhibitors. In contrast, Celastrol has been more extensively characterized, with studies indicating its potent inhibition of the NF-κB pathway at sub-micromolar to nanomolar concentrations. The provided experimental protocols offer a standardized framework for researchers to quantitatively assess the potency and specificity of this compound and other novel compounds, thereby facilitating the development of more targeted anti-inflammatory therapeutics. Further research is warranted to elucidate the precise molecular targets and inhibitory constants of this compound to fully understand its therapeutic potential.

References

Celaphanol A: A Comparative Analysis of its Neuroprotective and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Celaphanol A, a diterpene isolated from the root bark of Celastrus orbiculatus and the stems of Celastrus stephanotifolius, has emerged as a compound of interest for its potential therapeutic applications. This guide provides a comprehensive meta-analysis of the existing research on this compound, focusing on its neuroprotective and anti-inflammatory activities. We present a detailed comparison with related compounds, supported by available experimental data, to offer a valuable resource for researchers in the field.

Neuroprotective Effects of this compound and Its Dimeric Atropisomers

A key study investigated the neuroprotective potential of this compound and its unprecedented dimeric atropisomers, (M)-Bithis compound and (P)-Bithis compound, which were also isolated from Celastrus orbiculatus. The research focused on their ability to protect PC12 cells, a cell line commonly used in neurological research, from hydrogen peroxide (H₂O₂)-induced cytotoxicity, a model for oxidative stress-related neuronal damage.

Comparative Efficacy

The study revealed a significant difference in the neuroprotective potency among the three compounds. (M)-Bithis compound demonstrated the most potent effect, offering significant protection at a concentration of 1 µM. In contrast, this compound and (P)-Bithis compound exhibited neuroprotective effects at a higher concentration of 10 µM.[1][2]

CompoundEffective Neuroprotective ConcentrationCell LineInsult
(M)-Bithis compound1 µMPC12Hydrogen Peroxide (H₂O₂)
(P)-Bithis compound10 µMPC12Hydrogen Peroxide (H₂O₂)
This compound10 µMPC12Hydrogen Peroxide (H₂O₂)
Experimental Protocol: In Vitro Neuroprotection Assay

The neuroprotective activity was assessed using a standard cell viability assay.

  • Cell Culture: PC12 cells were cultured in an appropriate medium and seeded in 96-well plates.

  • Compound Treatment: The cells were pre-treated with varying concentrations of (M)-Bithis compound, (P)-Bithis compound, or this compound for a specified duration.

  • Induction of Cytotoxicity: Following pre-treatment, the cells were exposed to hydrogen peroxide to induce oxidative stress and cell death.

  • Cell Viability Assessment: Cell viability was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured to determine the percentage of viable cells in the treated groups compared to the control group.

dot

G Experimental Workflow for Neuroprotection Assay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis A Seed PC12 cells in 96-well plates B Culture cells A->B C Pre-treat with this compound analogues B->C D Induce oxidative stress with H₂O₂ C->D E Perform MTT assay D->E F Measure absorbance E->F G Calculate cell viability F->G

Workflow for assessing in vitro neuroprotective effects.

Anti-inflammatory Activity: Inhibition of NF-κB and Nitric Oxide Production

Research has also highlighted the anti-inflammatory potential of this compound. A study focusing on constituents of Celastrus orbiculatus identified this compound as a moderate inhibitor of both Nuclear Factor-kappa B (NF-κB) activation and nitric oxide (NO) production, key processes in the inflammatory response.

Comparative Inhibitory Activity

In this study, several compounds were isolated and tested for their anti-inflammatory effects. While the compound celastrol was found to be the most active, this compound, along with two new sesquiterpene esters and another known ester, demonstrated moderate inhibitory activity.[1]

CompoundInhibition of NF-κB ActivationInhibition of Nitric Oxide Production
CelastrolMost ActiveMost Active
This compound ModerateModerate
Sesquiterpene Ester 1ModerateModerate
Sesquiterpene Ester 2ModerateModerate
Known Sesquiterpene Ester 4ModerateModerate
Experimental Protocol: NF-κB and Nitric Oxide Inhibition Assays

The anti-inflammatory properties were evaluated through the following in vitro assays.

NF-κB Reporter Gene Assay:

  • Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB promoter was used.

  • Treatment: Cells were pre-treated with this compound or other test compounds.

  • Stimulation: NF-κB activation was induced using a pro-inflammatory stimulus such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Luciferase Assay: The luciferase activity was measured, which is proportional to the level of NF-κB activation.

Nitric Oxide (NO) Production Assay (Griess Test):

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) were used.

  • Treatment and Stimulation: Cells were co-treated with the test compounds and an inflammatory stimulus (e.g., LPS) to induce NO production.

  • Griess Reagent: The concentration of nitrite, a stable product of NO, in the cell culture supernatant was measured using the Griess reagent.

  • Quantification: The absorbance was read at a specific wavelength to determine the amount of nitrite, reflecting the level of NO production.

dot

G Signaling Pathway of NF-κB Inhibition cluster_0 Inflammatory Stimulus cluster_1 Signaling Cascade cluster_2 Cellular Response Stimulus LPS / TNF-α IKK IKK Complex Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IKK->NFκB Leads to degradation of IκBα IκBα->NFκB Inhibits NFκB_active Active NF-κB NFκB->NFκB_active Releases Nucleus Nucleus NFκB_active->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (e.g., iNOS for NO production) Nucleus->Gene Induces CelaphanolA This compound CelaphanolA->IKK Inhibits (Potential Target)

Potential mechanism of this compound's anti-inflammatory action.

Conclusion

The available research, though limited, positions this compound as a promising natural compound with dual neuroprotective and anti-inflammatory activities. Its dimeric form, (M)-Bithis compound, exhibits significantly higher potency in neuroprotection. Further in-depth studies are warranted to elucidate the precise mechanisms of action, explore the structure-activity relationships, and evaluate the in vivo efficacy and safety of this compound and its analogues. This foundational data provides a strong rationale for continued investigation into their potential as therapeutic leads for neurodegenerative and inflammatory diseases.

References

Safety Operating Guide

Proper Disposal of Celastrol and Triptolide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of potent natural compounds is paramount. This document provides essential, step-by-step guidance for the proper disposal of Celastrol and Triptolide, reflecting best practices in laboratory safety and chemical handling.

Celastrol and Triptolide are highly toxic natural compounds that require stringent disposal procedures to mitigate risks to personnel and the environment. Adherence to these protocols is crucial for maintaining a safe laboratory setting and ensuring regulatory compliance.

Hazard Summary and Personal Protective Equipment (PPE)

Both Celastrol and Triptolide are classified as highly hazardous substances. Understanding their specific risks is the first step in safe handling and disposal.

CompoundKey HazardsRecommended Personal Protective Equipment (PPE)
Celastrol Toxic if swallowed.[1] Fatal in contact with skin. Fatal if inhaled.[2]Chemical-resistant gloves (inspected prior to use), protective clothing, and eye/face protection (approved under standards such as NIOSH or EN 166).[1] Respiratory protection may be required; use only outdoors or in a well-ventilated area.[2]
Triptolide Fatal if swallowed or if inhaled.[3][4] Suspected of damaging fertility or the unborn child.[3]Chemical-resistant gloves, protective clothing, and eye/face protection. Use only outdoors or in a well-ventilated area.[3][5] A mouth respiratory protective device may be necessary.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of Celastrol and Triptolide waste, from initial handling to final disposal.

Waste Segregation and Collection
  • Solid Waste:

    • Collect all solid waste contaminated with Celastrol or Triptolide, including unused compounds, contaminated labware (e.g., pipette tips, weighing boats), and personal protective equipment (PPE), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Ensure the container is made of a material compatible with the chemical waste.

  • Liquid Waste:

    • Collect liquid waste containing Celastrol or Triptolide in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste:

    • Dispose of any chemically contaminated sharps, such as needles or scalpel blades, in a designated, puncture-resistant sharps container that is clearly labeled as hazardous chemical waste.

Labeling and Storage
  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("Celastrol" or "Triptolide"), and the specific hazards (e.g., "Toxic," "Fatal if Inhaled").

  • Storage: Store waste containers in a designated, secure area, such as a satellite accumulation area or a main hazardous waste storage facility. Ensure the storage area is well-ventilated and away from incompatible materials, such as strong oxidizing agents.[1][4] Containers must be kept tightly closed except when adding waste.

Disposal Procedure
  • Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations.[3] These compounds must not be disposed of with household garbage or allowed to enter the sewage system.[3][5]

  • Incineration: The recommended method of disposal for these toxic compounds is incineration at an approved waste disposal plant.[1][2][4][6]

Decontamination
  • Work Surfaces: Thoroughly decontaminate all work surfaces and equipment that may have come into contact with Celastrol or Triptolide. Use an appropriate cleaning agent as recommended by your institution's safety protocols.

  • Empty Containers: Empty containers that held pure Celastrol or Triptolide should also be treated as hazardous waste and disposed of through the EHS office. Do not rinse and reuse these containers.

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of Celastrol and Triptolide.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposal Start Identify Celastrol/ Triptolide Waste Segregate Segregate into Solid, Liquid, & Sharps Waste Start->Segregate Containerize Place in Designated Leak-Proof Containers Segregate->Containerize Label Label with 'Hazardous Waste' & Chemical Name/Hazards Containerize->Label Store Store in Secure, Ventilated Area Label->Store Request_Pickup Request Pickup by EHS or Licensed Contractor Store->Request_Pickup Transport Transport to Approved Waste Facility Request_Pickup->Transport Incinerate Incinerate at High Temperatures Transport->Incinerate End Disposal Complete Incinerate->End

Caption: Disposal workflow for Celastrol and Triptolide.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of highly toxic compounds like Celastrol and Triptolide, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety data sheets and disposal guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.